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  • Product: 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
  • CAS: 925145-52-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, structure, solubility, lipophilicity, acidity, and thermal stability of this molecule. The guide integrates theoretical predictions with established experimental protocols for analogous compounds, providing a robust framework for its evaluation and application in research settings. Methodologies for its characterization using techniques such as mass spectrometry, NMR spectroscopy, and thermal analysis are also detailed.

Introduction

Quinoline-4-carboxylic acids are a well-established class of compounds with a broad spectrum of biological activities.[1] The fusion of a quinoline nucleus with a pyrazole moiety, as seen in 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, presents a unique scaffold for the development of novel therapeutic agents. The physicochemical properties of such molecules are paramount as they govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing their efficacy and safety as potential drug candidates.

This guide delves into the essential physicochemical characteristics of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, providing a foundational understanding for its further investigation.

Molecular Structure and Properties

The foundational attributes of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid are summarized in the table below. These have been sourced from publicly available chemical databases.[2]

PropertyValueSource
Molecular Formula C₁₅H₁₃N₃O₂PubChem[2]
Molecular Weight 267.28 g/mol Santa Cruz Biotechnology[3]
Canonical SMILES CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)OPubChem[2]
InChI Key HIAGTHWYOVNDNJ-UHFFFAOYSA-NPubChem[2]
Predicted XlogP 2.1PubChem[2]

Synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

While a specific, detailed synthesis for 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is not extensively documented in publicly available literature, its synthesis can be logically approached through established methods for quinoline-4-carboxylic acid synthesis, such as the Pfitzinger or Doebner reactions.[1][4]

Proposed Synthetic Pathway: Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[4] For the target molecule, a plausible route would involve the reaction of isatin with 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one.

Pfitzinger Reaction Isatin Isatin Reaction Isatin->Reaction PyrazolylEthanone 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one PyrazolylEthanone->Reaction Base Base (e.g., KOH) Base->Reaction + Solvent Solvent (e.g., Ethanol) Solvent->Reaction in Heating Heating (Reflux) Heating->Reaction under Product 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid Reaction->Product

Caption: Proposed Pfitzinger synthesis of the target molecule.

Experimental Protocol (General)
  • Reactant Preparation: Dissolve isatin and 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one in a suitable solvent such as ethanol.

  • Reaction Initiation: Add a strong base, such as potassium hydroxide, to the solution.

  • Reaction Conditions: Heat the mixture to reflux for a specified period, typically several hours, to drive the condensation and cyclization.[5]

  • Work-up and Isolation: After cooling, the reaction mixture is acidified to precipitate the carboxylic acid product. The crude product is then collected by filtration.

  • Purification: The product can be purified by recrystallization from an appropriate solvent to yield the final, pure compound.

Physicochemical Characterization

A thorough understanding of the physicochemical properties is crucial for the development of any potential drug candidate.

Solubility

The solubility of a compound is a critical determinant of its bioavailability. For quinoline-4-carboxylic acids, solubility is significantly influenced by pH due to the presence of the carboxylic acid and the basic quinoline nitrogen.[6]

Predicted Solubility Profile:

  • Acidic pH: In acidic conditions, the quinoline nitrogen will be protonated, increasing the overall positive charge and likely enhancing aqueous solubility.

  • Neutral pH: At physiological pH, the molecule may exist as a zwitterion, with a protonated quinoline nitrogen and a deprotonated carboxylic acid. This can lead to lower solubility.

  • Basic pH: In basic conditions, the carboxylic acid will be deprotonated, forming a carboxylate salt, which is generally more water-soluble.

Experimental Determination of Solubility (Shake-Flask Method):

  • Sample Preparation: An excess amount of the compound is added to a series of buffers with varying pH values (e.g., pH 2, 5, 7.4, 9).

  • Equilibration: The samples are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: The saturated solutions are filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key parameter that influences a drug's ability to cross cell membranes. The predicted XlogP for this compound is 2.1, suggesting a moderate level of lipophilicity.[2]

Experimental Determination of LogP:

Shake-Flask Method: This traditional method involves partitioning the compound between n-octanol and water (or a buffer) and measuring its concentration in each phase.[8]

RP-HPLC Method: A more rapid and common method involves using reversed-phase high-performance liquid chromatography (RP-HPLC). The retention time of the compound is correlated with the LogP values of a series of known standards.[9]

LogP Determination cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method SF_Start Dissolve compound in n-octanol/water SF_Shake Shake to equilibrate SF_Start->SF_Shake SF_Separate Separate layers SF_Shake->SF_Separate SF_Analyze Analyze concentration in each layer SF_Separate->SF_Analyze SF_Calculate Calculate LogP SF_Analyze->SF_Calculate HPLC_Start Inject compound onto RP-HPLC column HPLC_Elute Elute with mobile phase HPLC_Start->HPLC_Elute HPLC_Detect Measure retention time HPLC_Elute->HPLC_Detect HPLC_Correlate Correlate with standards HPLC_Detect->HPLC_Correlate HPLC_Determine Determine LogP HPLC_Correlate->HPLC_Determine

Caption: Experimental workflows for LogP determination.

Acidity (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different physiological pHs. 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid has two primary ionizable groups: the carboxylic acid and the quinoline nitrogen.

  • Carboxylic Acid pKa: Expected to be in the range of 3-5, typical for carboxylic acids.

  • Quinoline Nitrogen pKa: The basicity of the quinoline nitrogen will be influenced by the electron-withdrawing nature of the pyrazole substituent.

pKa Prediction: Computational methods, often employing quantum mechanical calculations, can provide reliable estimates of pKa values.[10][11]

Experimental Determination of pKa:

  • Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid and base and monitoring the pH changes.

  • UV-Vis Spectrophotometry: If the UV-Vis spectrum of the compound changes with pH, this can be used to determine the pKa.[12]

  • Capillary Electrophoresis: This technique can also be employed for pKa determination.

Thermal Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and decomposition profile of a compound.[13]

  • TGA: Measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water.

  • DSC: Measures the heat flow into or out of a sample as it is heated, revealing melting points, phase transitions, and decomposition events.

Experimental Protocol for Thermal Analysis:

  • Sample Preparation: A small, accurately weighed amount of the compound is placed in a TGA or DSC pan.

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation: The resulting TGA and DSC curves are analyzed to determine key thermal events.[14]

Spectroscopic and Structural Characterization

A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.[15]

Expected Fragmentation:

  • [M+H]⁺: The protonated molecular ion.

  • [M-H]⁻: The deprotonated molecular ion.

  • Loss of CO₂: A common fragmentation pathway for carboxylic acids.

  • Cleavage of the quinoline or pyrazole rings: Further fragmentation can provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure of the molecule. The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. The quinoline and pyrazole rings are chromophores that will absorb UV radiation. The absorption spectrum can be influenced by the solvent and pH.[12][16]

Crystal Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This information is invaluable for understanding intermolecular interactions and for structure-based drug design. For related pyrazole and quinoline compounds, X-ray crystallography has been used to determine bond lengths, bond angles, and crystal packing.[17][18]

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Thermal Analysis Compound 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid MS Mass Spectrometry (MS) Compound->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Chemical Structure Elucidation UVVis UV-Vis Spectroscopy Compound->UVVis Electronic Transitions XRay X-ray Crystallography Compound->XRay 3D Structure & Packing Thermal Thermal Analysis (TGA/DSC) Compound->Thermal Thermal Stability

Caption: A comprehensive workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid. While experimental data for this specific molecule is limited in the public domain, this guide has outlined established methodologies and predictive approaches for its comprehensive characterization. A thorough understanding of its solubility, lipophilicity, pKa, and stability is fundamental for any future research and development involving this promising compound. The provided protocols and theoretical considerations offer a solid foundation for scientists and researchers to further explore the potential of this and related molecules in the field of drug discovery.

References

  • Universitas Indonesia. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Molekul, 18(1), 59-67. Retrieved from [Link]

  • Gontarska, M., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 27(19), 6206. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science, 27(2), 8. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. Retrieved from [Link]

  • Vasava, V., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15993. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • Arkivoc. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. ARKIVOC, 2008(15), 52-61. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13031-13039. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2022). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 5(2), 123-132. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1 H -pyrazol-3-yl)phenol, C 24 H 19 N 3 O. Retrieved from [Link]

  • MDPI. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(15), 4991. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Retrieved from [Link]

  • YouTube. (2021, March 31). Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1,5-dimethyl-1h-pyrazol-4-yl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carboxylic acid derivatives of 2-pyrazolines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4595-4612. Retrieved from [Link]

  • MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3183. Retrieved from [Link]

  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4595-4612. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Retrieved from [Link]

  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2. Retrieved from [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. Retrieved from [Link]

  • PubMed. (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. Bioorganic & Medicinal Chemistry, 25(8), 2444-2451. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • MDPI. (2018). Thermal Stability of Choline Chloride-Based Deep Eutectic Solvents. Journal of Molecular Liquids, 268, 437-443. Retrieved from [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4371. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13031-13039. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 930515. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 221-224. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and potential therapeutic applications, with a focus on its emerging role in oncology. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Core Compound Identity

  • Chemical Name: 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

  • CAS Number: 925145-52-4[1]

  • Molecular Formula: C₁₅H₁₃N₃O₂[2][3]

  • Molecular Weight: 267.28 g/mol [2][3]

Structure:

Caption: Chemical structure of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While experimental data for this specific molecule is limited in publicly available literature, we can infer some properties based on its structure and data for analogous compounds.

PropertyValueSource
Molecular Weight 267.28 g/mol [2][3]
Exact Mass 267.1008 g/mol [3]
Predicted XLogP3 2.6[3]
Appearance Solid (predicted)-
Solubility Likely soluble in organic solvents like DMSO and methanol. Aqueous solubility is expected to be pH-dependent.[4]-
pKa Acidic (due to carboxylic acid group)-

Synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

The synthesis of quinoline-4-carboxylic acids is a well-established field in organic chemistry, with several named reactions providing versatile routes to this scaffold. The Pfitzinger reaction is a prominent and widely used method for constructing the quinoline core.[5][6][7][8]

Proposed Synthetic Route: The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6][7][8] For the synthesis of the title compound, the likely starting materials would be isatin and 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one.

Pfitzinger_Reaction Isatin Isatin Reaction_Step_1 Pfitzinger Condensation Isatin->Reaction_Step_1 PyrazolylEthanone 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one PyrazolylEthanone->Reaction_Step_1 Base Base (e.g., KOH) Base->Reaction_Step_1 Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Step_1 Product 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid Reaction_Step_1->Product

Caption: Proposed Pfitzinger synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Pfitzinger reaction procedures for analogous compounds and should be optimized for the specific substrates.

Materials:

  • Isatin

  • 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl) or Acetic Acid (for acidification)

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol with gentle heating.

  • Addition of Isatin: To the ethanolic KOH solution, add isatin and stir the mixture at room temperature until the isatin dissolves completely, forming the potassium salt of isatinic acid.

  • Addition of Carbonyl Compound: Add 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted carbonyl compound.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to a pH of 4-5 to precipitate the crude product.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity.

Biological Activity and Therapeutic Potential

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[9] While specific biological data for 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is not extensively reported in peer-reviewed literature, the known activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

Anticancer Activity

Derivatives of quinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents.[9] Their mechanisms of action are often multifaceted and can involve the inhibition of key enzymes in cancer cell signaling and proliferation.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Quinoline derivatives have been shown to inhibit a variety of enzymes crucial for cancer cell survival and growth, including:

    • Histone Deacetylases (HDACs): Inhibition of HDACs leads to changes in chromatin structure and gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

    • Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition depletes the building blocks for DNA and RNA synthesis, thereby halting cell proliferation.[10]

  • DNA Intercalation: The planar quinoline ring system can intercalate into DNA, disrupting DNA replication and transcription and leading to cell death.[11]

G1 cluster_0 Quinoline-4-Carboxylic Acid Derivative cluster_1 Potential Molecular Targets cluster_2 Cellular Effects a 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid b HDACs a->b Inhibition c DHODH a->c Inhibition d DNA a->d Intercalation e Altered Gene Expression b->e f Pyrimidine Depletion c->f g Disrupted DNA Replication d->g h Cell Cycle Arrest e->h f->h g->h i Apoptosis h->i

Caption: Potential anticancer mechanisms of the title compound.

Other Potential Therapeutic Applications

The quinoline scaffold is also associated with other therapeutic effects, suggesting that 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid could be explored for:

  • Anti-inflammatory Activity: Some quinoline derivatives exhibit anti-inflammatory properties.

  • Antibacterial Activity: The quinolone class of antibiotics is based on the 4-oxo-quinoline core structure.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, a series of in vitro and in vivo assays are necessary.

In Vitro Anticancer Activity Assessment

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the title compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Add the compound dilutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid Incubate_24h->Treat_Compound Incubate_48_72h Incubate for 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 Value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell proliferation assay.

Enzyme Inhibition Assays

To investigate the mechanism of action, specific enzyme inhibition assays should be performed based on the hypothesized targets.

General Protocol for Kinase Inhibition Assay:

  • Reagents: Obtain the purified recombinant kinase, its specific substrate, ATP, and an appropriate buffer system.

  • Reaction Setup: In a 96-well plate, combine the kinase, the title compound at various concentrations, and the substrate in the reaction buffer.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Use a detection reagent that measures either the consumption of ATP or the generation of the phosphorylated product. This can be based on luminescence, fluorescence, or absorbance.

  • Data Analysis: Determine the IC₅₀ value of the compound for the inhibition of the kinase activity.

Safety and Handling

For research purposes, 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Suppliers

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is available from several chemical suppliers for research purposes, including:

  • BLDpharm[1]

  • Santa Cruz Biotechnology[2]

Conclusion

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural similarity to other biologically active quinoline-4-carboxylic acid derivatives suggests a high potential for anticancer activity. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.

References

  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1,5-dimethyl-1h-pyrazol-4-yl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • Cheng, X., et al. (2024).
  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.

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Foundational

synthesis and characterization of pyrazole-substituted quinolines

An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazole-Substituted Quinolines Foreword: The Architectural Significance of Pyrazoloquinolines In the landscape of modern medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazole-Substituted Quinolines

Foreword: The Architectural Significance of Pyrazoloquinolines

In the landscape of modern medicinal chemistry and materials science, the fusion of pyrazole and quinoline rings into a single molecular scaffold represents a powerful architectural strategy. Quinoline, a privileged core in numerous antimalarial and antibacterial agents, provides a robust and versatile foundation.[1][2] When annulated or substituted with a pyrazole moiety—a heterocycle renowned for its diverse biological activities including anti-inflammatory, anticancer, and antimicrobial properties—the resulting hybrid molecule exhibits a synergistic enhancement of its pharmacological profile.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic routes to access these valuable compounds and the rigorous characterization required to validate their structure and purity.

Part 1: Strategic Synthesis of the Pyrazoloquinoline Core

The construction of the pyrazoloquinoline scaffold can be approached from several strategic directions. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern, and the required reaction scale. We will explore three field-proven, highly effective methodologies: the Friedländer Annulation, Multicomponent Reactions (MCRs), and the Gould-Jacobs reaction for precursor synthesis.

The Friedländer Annulation: A Direct and Powerful Condensation

The Friedländer synthesis is arguably the most direct and efficient method for constructing the 1H-pyrazolo[3,4-b]quinoline system.[6] The reaction proceeds via an acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, in this case, a substituted pyrazolone.[7][8]

Causality and Mechanistic Insight: The reaction's elegance lies in its sequential aldol condensation and dehydrative cyclization. The initial condensation forms a vinylogous intermediate, which is then poised for an intramolecular nucleophilic attack by the amino group onto the carbonyl, followed by dehydration to yield the aromatic quinoline ring.[8] This directness ensures high atom economy.[2]

Friedlander_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product 2_aminobenzaldehyde 2-Aminobenzaldehyde Aldol_Condensation Aldol Condensation (+ Catalyst, -H2O) 2_aminobenzaldehyde->Aldol_Condensation Pyrazolone Pyrazolone (Active Methylene Compound) Pyrazolone->Aldol_Condensation Intermediate Vinylogous Intermediate Aldol_Condensation->Intermediate Rate-limiting step Cyclodehydration Intramolecular Cyclodehydration (-H2O) Intermediate->Cyclodehydration Pyrazoloquinoline Pyrazolo[3,4-b]quinoline Cyclodehydration->Pyrazoloquinoline

Caption: Mechanism of the Friedländer Annulation.

Experimental Protocol: Friedländer Synthesis of a Phenyl-Substituted Pyrazolo[3,4-b]quinoline [9][10]

  • Materials: 2-aminobenzophenone (1.0 mmol, 197 mg), 1-phenyl-3-methyl-5-pyrazolone (1.0 mmol, 174 mg), glacial acetic acid (5 mL), ethanol.

  • Procedure:

    • Combine 2-aminobenzophenone and 1-phenyl-3-methyl-5-pyrazolone in a 25 mL round-bottom flask equipped with a reflux condenser.

    • Add glacial acetic acid to serve as both the solvent and catalyst.

    • Heat the mixture to reflux (approx. 120 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate).

    • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

    • Pour the mixture into 50 mL of ice-cold water and stir for 15 minutes to ensure complete precipitation.

  • Purification & Yield:

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure pyrazolo[3,4-b]quinoline.

    • Dry the product under vacuum. Typical yields range from 75-90%.

Multicomponent Reactions (MCRs): The Pinnacle of Efficiency

MCRs offer a superior approach in terms of operational simplicity, atom economy, and the ability to generate molecular diversity from simple starting materials in a single pot.[11][12] For pyrazoloquinolines, a common MCR involves the condensation of an aniline, an aromatic aldehyde, and a pyrazolone.[13]

Causality and Self-Validation: This process is self-validating as the formation of the final, often crystalline, product from three distinct components is highly improbable unless the intended cascade of reactions occurs. The reaction typically proceeds through the formation of a benzylidene pyrazolone intermediate, followed by a Michael addition of the aniline and subsequent cyclization.[13]

Experimental Protocol: L-Proline Catalyzed Three-Component Synthesis of 4,9-dihydro-1H-pyrazolo[3,4-b]quinolines [13]

  • Materials: Substituted aniline (1.0 mmol), aromatic aldehyde (1.0 mmol), 3-methyl-1-phenyl-5-pyrazolone (1.0 mmol), L-proline (10 mol%, 11.5 mg), ethanol (10 mL).

  • Procedure:

    • To a solution of the aromatic aldehyde and 3-methyl-1-phenyl-5-pyrazolone in ethanol, add the substituted aniline.

    • Add L-proline as an organocatalyst.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After cooling to room temperature, the product often precipitates from the solution.

  • Purification & Yield:

    • Collect the solid product by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Further purification can be achieved by recrystallization if necessary. Yields are typically in the range of 80-95%.

The Gould-Jacobs Reaction: Building the Quinoline Precursor

While not a direct route to the fused system, the Gould-Jacobs reaction is a cornerstone for synthesizing 4-hydroxyquinolines (which exist as 4-quinolones), key precursors for subsequent pyrazole ring formation.[14][15] It involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[16][17]

Causality and Strategic Value: This method provides access to quinolone-3-carboxylates, which are highly versatile handles for further chemical modification.[16] The initial substitution is followed by a high-temperature 6-electron cyclization, a thermodynamically driven process that ensures the formation of the stable quinoline core.[14] Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for this high-temperature step.[17][18]

Part 2: Rigorous Characterization of Pyrazoloquinolines

Unambiguous structural confirmation is non-negotiable. A multi-technique approach is essential for a self-validating characterization workflow that confirms identity, purity, and detailed structure.

Characterization_Workflow cluster_spectroscopy Primary Spectroscopic Analysis cluster_confirmation Definitive Structure Elucidation Crude_Product Crude Synthesized Product Purification Purification (Recrystallization / Chromatography) Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR ¹H & ¹³C NMR Spectroscopy Pure_Compound->NMR Structural Backbone MS Mass Spectrometry (MS) Pure_Compound->MS Molecular Weight IR Infrared (IR) Spectroscopy Pure_Compound->IR Functional Groups XRay Single Crystal X-ray Diffraction (Gold Standard) NMR->XRay For unambiguous confirmation

Caption: Logical workflow for compound characterization.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[19]

    • ¹H NMR: Provides information on the number of distinct protons and their connectivity. Protons on the quinoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm), while pyrazole protons have characteristic shifts. The NH proton of the pyrazole ring, if present, often appears as a broad singlet at a downfield chemical shift (>10 ppm).[4][20]

    • ¹³C NMR: Confirms the number of unique carbon atoms and their chemical environment. Quaternary carbons at the ring fusion points are particularly diagnostic.[21][22]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. Fragmentation patterns can also offer structural clues, often showing characteristic losses of N₂, HCN, or substituents from the parent molecular ion.[23][24][25]

  • Infrared (IR) Spectroscopy: IR is used to identify key functional groups. A broad absorption around 3200-3400 cm⁻¹ can indicate an N-H stretch, while sharp peaks in the 1620-1500 cm⁻¹ region are characteristic of C=N and C=C stretching within the aromatic rings.[4][26]

X-ray Crystallography

For novel compounds, single-crystal X-ray diffraction is the gold standard, providing unequivocal proof of structure.[27] It yields precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice, resolving any ambiguity from spectroscopic data.[10][28]

Data Presentation: A Validated System

All characterization data should be compiled to present a cohesive and validated structural proof.

Table 1: Representative Characterization Data for a Hypothetical Pyrazolo[3,4-b]quinoline

TechniqueParameterObserved DataInterpretation
HRMS (ESI) [M+H]⁺m/z 334.1342Corresponds to C₂₂H₁₅N₃ + H⁺ (Calculated: 334.1344), confirming molecular formula.
¹H NMR Chemical Shift (δ, ppm)12.10 (s, 1H), 8.5-7.2 (m, 13H), 2.5 (s, 3H)Broad singlet confirms pyrazole N-H. Complex multiplet for 13 aromatic protons. Singlet confirms methyl group.
¹³C NMR Chemical Shift (δ, ppm)160.5, 148.2, 145.1, ... 14.8Confirms 22 unique carbons. Downfield signals for aromatic carbons, upfield signal for methyl carbon.
IR Wavenumber (cm⁻¹)3350 (br), 3050, 1610, 1580N-H stretch, aromatic C-H stretch, C=N and C=C stretches, respectively.

References

  • Mohareb, R. M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Fun, H. K., et al. (2019). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]

  • Youssef, S. K., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Anonymous. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. MDPI. Available at: [Link]

  • Anonymous. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline, pyrazole and pyrazole-substituted quinoline-containing drugs. ResearchGate. Available at: [Link]

  • Mohareb, R. M., et al. (2023). Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. ResearchGate. Available at: [Link]

  • Nayak, S. K., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Anonymous. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL PYRAZOLE DERIVED QUINOLINES. ijcpa.in. Available at: [Link]

  • Anonymous. (n.d.). Gould-Jacobs Reaction. Organic Reactions. Available at: [Link]

  • Anonymous. (2018). Synthesis of Quinoline Containing Pyrazolone Derivatives and their Biological Studies. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Anonymous. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Available at: [Link]

  • Verma, K. K., et al. (2021). A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Asif, M. (2022). Different catalytic approaches of Friedländer synthesis of quinolines. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Singh, N., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Anonymous. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Loh, W. S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules. Available at: [Link]

  • Anonymous. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Pyrazoles. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Anonymous. (2009). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage. Available at: [Link]

  • Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Anonymous. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

  • Loh, W. S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Available at: [Link]

  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. Available at: [Link]

  • Anonymous. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]

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Exploratory

potential therapeutic targets of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid Abstract The compound 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid represents...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Abstract

The compound 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid represents a compelling molecular architecture for drug discovery, integrating two pharmacologically privileged scaffolds: pyrazole and quinoline-4-carboxylic acid. While direct biological data for this specific molecule is nascent, a comprehensive analysis of its structural components provides a robust, hypothesis-driven framework for identifying and validating its potential therapeutic targets. This guide synthesizes insights from the extensive literature on related compounds to propose primary and secondary target classes, accompanied by detailed, field-proven experimental protocols for their investigation. The core objective is to equip researchers, scientists, and drug development professionals with a strategic roadmap for elucidating the mechanism of action and therapeutic potential of this promising compound.

Introduction: A Rationale for Target Exploration

The convergence of the pyrazole and quinoline-4-carboxylic acid moieties in a single chemical entity suggests a high probability of significant biological activity. Pyrazole-containing compounds are integral to a multitude of FDA-approved drugs, demonstrating a wide spectrum of therapeutic applications including oncology and inflammatory diseases.[1][2][3] Similarly, the quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

The subject molecule, 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, therefore stands as a candidate for interacting with key cellular pathways implicated in these disease areas. This guide will focus on three high-probability target classes, selected based on the established activities of analogous structures:

  • Kinase Inhibition: A primary focus for pyrazole-containing therapeutics.

  • Epigenetic Modulation: Specifically, the inhibition of histone deacetylases (HDACs) and sirtuins (SIRTs), a known activity of quinoline-4-carboxylic acid derivatives.

  • Metabolic Enzyme Inhibition: Targeting dihydroorotate dehydrogenase (DHODH), another validated target for the quinoline scaffold.

Proposed Primary Target Class: Protein Kinases

The pyrazole nucleus is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Many successful kinase-inhibiting drugs incorporate this motif. The planar, aromatic nature of the pyrazole ring, combined with its hydrogen bond donor and acceptor capabilities, facilitates effective binding within the ATP-binding pocket of various kinases.

Rationale for Kinase Target Investigation

Given the prevalence of pyrazole in approved kinase inhibitors, it is a primary hypothesis that 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid may exhibit inhibitory activity against one or more protein kinases. The specific kinase or kinase family targeted would be influenced by the overall topography and electrostatic properties of the molecule.

Experimental Workflow for Kinase Target Deconvolution

A tiered approach is recommended to efficiently identify and validate potential kinase targets.

Caption: Tiered workflow for kinase target identification and validation.

Step 1: Broad-Spectrum Kinase Panel Screening

  • Objective: To identify initial "hits" from a large, representative panel of kinases.

  • Protocol:

    • Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that offers assays for over 400 human kinases.

    • Perform an initial screen of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid at a single high concentration (e.g., 10 µM) to identify kinases with significant inhibition (typically >50%).

    • The assay format is typically a radiometric, fluorescence, or luminescence-based method measuring the phosphorylation of a substrate peptide.

Step 2: Dose-Response and IC50 Determination

  • Objective: To quantify the potency of the compound against the initial hits.

  • Protocol:

    • For each validated hit from the primary screen, perform a 10-point dose-response curve.

    • Prepare serial dilutions of the compound, typically starting from 100 µM down to the low nanomolar range.

    • Incubate the kinase, substrate, ATP, and varying concentrations of the compound.

    • Measure kinase activity and plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression model (e.g., sigmoidal dose-response).

Step 3: Cellular Target Engagement Assays

  • Objective: To confirm that the compound interacts with the putative kinase target in a cellular context.

  • Protocol (Example using NanoBRET™):

    • Genetically fuse the kinase of interest to NanoLuc® luciferase and express it in a suitable cell line (e.g., HEK293).

    • Add a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase.

    • In the presence of the tracer, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer.

    • Treat the cells with increasing concentrations of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.

    • If the compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.

    • Quantify the displacement to determine the cellular IC50.

Proposed Secondary Target Class: Epigenetic Modulators (HDACs and SIRTs)

Recent studies have highlighted the potential of 2-substituted quinoline-4-carboxylic acids as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), particularly HDAC3 and SIRT3.[6][7][8] These enzymes play crucial roles in regulating gene expression and cellular metabolism, and their dysregulation is implicated in cancer and other diseases.

Rationale for Investigating Epigenetic Targets

The structural similarity of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid to known 2-phenylquinoline-4-carboxylic acid derivatives that inhibit HDACs and SIRTs provides a strong rationale for investigating these enzymes as potential targets.[6][7]

Experimental Workflow for Epigenetic Target Validation

Caption: Workflow for validating HDAC/SIRT inhibitory activity.

Step 1: In Vitro HDAC/SIRT Inhibition Assays

  • Objective: To determine if the compound inhibits the activity of HDACs or SIRTs.

  • Protocol:

    • Use commercially available fluorogenic HDAC or SIRT activity assay kits.

    • These assays typically use a substrate containing an acetylated lysine residue that, when deacetylated by the enzyme, can be cleaved by a developing agent to release a fluorescent molecule.

    • Perform initial screens against a panel of HDAC isoforms (Class I, II, IV) and SIRT isoforms (SIRT1-3).

    • Calculate IC50 values for any active isoforms.

Step 2: Cellular Acetylation Assays

  • Objective: To measure the downstream effect of HDAC/SIRT inhibition in cells, which is an increase in protein acetylation.

  • Protocol (Western Blotting):

    • Treat a relevant cancer cell line (e.g., K562 leukemia cells) with varying concentrations of the compound for a defined period (e.g., 24 hours).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies specific for acetylated histones (e.g., pan-acetyl-H3, pan-acetyl-H4) or other known non-histone substrates of the targeted isoform.

    • Use a loading control (e.g., β-actin) to normalize the results.

    • Quantify the increase in acetylation levels relative to a vehicle-treated control.

Proposed Tertiary Target Class: Dihydroorotate Dehydrogenase (DHODH)

A structure-guided drug design effort has identified potent quinoline-based inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9] Inhibition of DHODH leads to pyrimidine depletion and has therapeutic potential in cancer and autoimmune diseases.

Rationale for Investigating DHODH

The quinoline-4-carboxylic acid core is a key pharmacophore in a known class of DHODH inhibitors.[9] Therefore, it is plausible that 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid could also interact with and inhibit this enzyme.

Experimental Workflow for DHODH Target Validation

Step 1: DHODH Enzyme Inhibition Assay

  • Objective: To directly measure the inhibitory effect of the compound on DHODH activity.

  • Protocol:

    • Use a spectrophotometric assay that measures the reduction of a substrate (e.g., 2,6-dichloroindophenol) by DHODH.

    • Incubate recombinant human DHODH with its substrate dihydroorotate and the electron acceptor in the presence of varying concentrations of the compound.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

    • Calculate the rate of reaction and determine the IC50 of the compound.

Step 2: Cellular Proliferation Assays with Pyrimidine Rescue

  • Objective: To demonstrate that the anti-proliferative effect of the compound is due to the inhibition of pyrimidine synthesis.

  • Protocol:

    • Determine the GI50 (concentration for 50% growth inhibition) of the compound in a rapidly proliferating cell line (e.g., HCT-116).

    • Perform a parallel proliferation assay in the presence of the compound and supplemented uridine or orotate.

    • If the compound's anti-proliferative effect is rescued by the addition of pyrimidines, it provides strong evidence for DHODH being the primary cellular target.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Representative Data Summary for Kinase Inhibition

Kinase TargetIC50 (µM)Cellular IC50 (µM) (NanoBRET)
Kinase A0.51.2
Kinase B> 10Not Determined
Kinase C2.15.8

Table 2: Representative Data Summary for Epigenetic Modulation

Enzyme TargetIC50 (µM)Fold Increase in Cellular Acetylation (at 10x IC50)
HDAC1> 50Not Significant
HDAC31.84.5
SIRT37.22.1

Conclusion

The molecule 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid holds considerable promise as a starting point for the development of novel therapeutics. Its hybrid structure, combining the well-validated pyrazole and quinoline-4-carboxylic acid scaffolds, points towards a high likelihood of activity against key targets in oncology and inflammatory diseases. The systematic, hypothesis-driven experimental workflows outlined in this guide provide a comprehensive and robust strategy for elucidating the precise mechanism of action of this compound. By focusing on high-probability target classes—protein kinases, epigenetic modulators, and metabolic enzymes—researchers can efficiently navigate the complex process of target identification and validation, ultimately accelerating the translation of this promising chemical entity into a potential therapeutic agent.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Examples of pyrazole‐containing drugs and their pharmacological activities. ResearchGate. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. NIH. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]

  • 2-(1,5-dimethyl-1h-pyrazol-4-yl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. NIH. Available at: [Link]

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Foundational

Solubility and Stability of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-(1,5-dimethyl-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, a heterocyclic compound featuring both a quinoline-4-carboxylic acid core and a substituted pyrazole moiety. The physicochemical properties of such molecules are paramount in drug discovery and development, directly influencing bioavailability, formulation, and shelf-life. This document outlines the underlying scientific principles, detailed experimental protocols for solubility and stability assessment, and a robust methodology for data interpretation. It is designed to equip researchers, chemists, and formulation scientists with the necessary tools to thoroughly characterize this and similar compounds, ensuring the generation of reliable and reproducible data to support preclinical and clinical development.

Introduction: Understanding the Molecule

The compound 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (Molecular Formula: C₁₅H₁₃N₃O₂, Molecular Weight: 267.28 g/mol ) incorporates two key pharmacologically relevant scaffolds.[1][2]

  • The Quinoline-4-Carboxylic Acid Moiety: This structure is a well-established pharmacophore found in numerous therapeutic agents.[3] The carboxylic acid group at the 4-position imparts a pH-dependent ionization profile, making its aqueous solubility highly sensitive to the acidity of the medium.[4] In acidic environments, the protonated, neutral form is expected to dominate, leading to lower solubility, whereas in neutral to basic conditions, the deprotonated, more soluble carboxylate anion will be prevalent.[4] Furthermore, the quinoline ring system itself can be susceptible to photolytic degradation.[5][6]

  • The Pyrazole Moiety: Pyrazole and its derivatives are fixtures in medicinal chemistry, valued for their metabolic stability and versatile roles in molecular interactions, often acting as bioisosteres for other aromatic rings to enhance physicochemical properties.[7][8] The pyrazole ring is generally resistant to oxidation and reduction.[9] While 1H-pyrazole itself has limited water solubility, it dissolves readily in organic solvents like ethanol and acetone.[10] The overall solubility of the target molecule will thus be a composite of these two structural features.

The characterization of solubility and stability is not a perfunctory exercise; it is a foundational pillar of drug development. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise therapeutic efficacy and generate potentially toxic degradation products.[11] This guide provides the methodologies to proactively assess these critical parameters.

Solubility Profiling: From Theory to Practice

A comprehensive understanding of a compound's solubility in various media is essential for developing viable formulations, from early in-vitro assays to final dosage forms.

Theoretical Basis and Causality of Solvent Selection

The choice of solvents should be deliberate and reflect the anticipated environments the compound will encounter.

  • Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4): These are selected to mimic physiological conditions, from the acidic environment of the stomach to the near-neutral pH of the intestines and blood. The pH-solubility profile is critical for predicting oral absorption.

  • Biorelevant Media (FaSSIF, FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids provide a more accurate in-vitro model of the human gut, containing bile salts and lecithin that can enhance the solubility of lipophilic compounds.

  • Organic and Co-solvents (DMSO, Ethanol, PEG 400): These are commonly used in preclinical studies for stock solution preparation and in formulation development to create liquid dosage forms. Understanding solubility in these systems is a practical necessity.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method (ICH Q6A) remains the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution in equilibrium.

Protocol Steps:

  • Preparation: Add an excess amount of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (e.g., 5-10 mg, accurately weighed) to a series of glass vials. The excess solid is crucial to ensure saturation is reached.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent/buffer to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C and/or 37 °C). Agitate for a minimum of 24-48 hours. This extended time is necessary to ensure the system reaches a true thermodynamic equilibrium. A preliminary time-to-equilibrium study can be conducted by taking samples at 24, 48, and 72 hours to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let undissolved solids settle. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling and Dilution: Carefully withdraw a small aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the quantifiable range of the analytical method. A gravimetrically controlled dilution is preferred for accuracy.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from a known concentration of the compound.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh Excess Compound B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-48h) B->C D Centrifuge to Pellet Solid C->D E Sample Supernatant D->E F Dilute Sample E->F G Quantify via HPLC-UV F->G H H G->H Calculate Solubility (mg/mL) G cluster_stress Apply Stress Conditions (Parallel) cluster_analysis Analysis at Time Points Start Prepare Compound Solution (e.g., 1 mg/mL) Acid Acidic (0.1N HCl, 80°C) Start->Acid Base Basic (0.1N NaOH, 80°C) Start->Base Ox Oxidative (3% H₂O₂, RT) Start->Ox Photo Photolytic (ICH Q1B Light) Start->Photo Thermal Thermal (Solid) (80°C) Start->Thermal Sample Sample & Quench/ Neutralize Acid->Sample Base->Sample Ox->Sample Photo->Sample Thermal->Sample Analyze Analyze via Stability- Indicating HPLC Sample->Analyze Data Quantify Parent (%) & Degradants (Area %) Analyze->Data Report Report Data->Report Identify Degradation Pathways

Caption: Workflow for a Comprehensive Forced Degradation Study.

Data Presentation: Stability Summary

Results should be tabulated to clearly show the effect of each stress condition over time.

Stress ConditionTime (hours)% Parent Compound Remaining% Area of Major Degradant 1% Area of Major Degradant 2Total % Degradation
Control 24>99.5N/DN/D<0.5
0.1 N HCl, 80°C 6
12
24
0.1 N NaOH, 80°C 6
12
24
3% H₂O₂, RT 12
24
Photolytic (ICH Q1B) End
Thermal (Solid, 80°C) 7 days

N/D: Not Detected

Conclusion and Forward Look

The systematic evaluation of solubility and stability for 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a non-negotiable step in its development as a potential therapeutic agent. Based on its structure, the compound is anticipated to exhibit pH-dependent aqueous solubility and potential photosensitivity, while the pyrazole ring may confer a degree of metabolic stability.

The protocols detailed in this guide provide a robust, self-validating framework for generating the critical data needed to understand this molecule's behavior. The results of these studies will directly inform key decisions in the drug development pipeline, including:

  • Formulation Strategy: The pH-solubility profile will guide the selection of excipients and the potential need for solubility-enhancement techniques.

  • Manufacturing and Storage: The outcomes of thermal and photostability studies will dictate necessary handling procedures, packaging requirements (e.g., amber vials, blister packs), and recommended storage conditions. [5]* Analytical Method Development: The degradation products identified during stress testing are essential for validating a truly stability-indicating analytical method, which is a regulatory requirement for all subsequent clinical and commercial stability testing.

By rigorously applying these principles and methodologies, researchers can build a comprehensive physicochemical profile, mitigating risks and paving the way for a successful development program.

References

  • Solubility of Things. (n.d.). Pyrazole.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • PubMed Central (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • ChemicalBook. (n.d.). Pyrazole.
  • BenchChem. (2025). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • BenchChem. (2025). Enhancing the stability of 2-(Furan-2-yl)quinoline-4-carboxylate solutions.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ResearchGate. (2025). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • MedCrave online. (2016). Forced Degradation Studies.
  • PubMed Central (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • International Journal of Applied Pharmaceutics. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • Luminous. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • PubChemLite. (n.d.). 2-(1,5-dimethyl-1h-pyrazol-4-yl)quinoline-4-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 2-(1,5-Dimethyl-1H-pyrazol-4-yl)-quinoline-4-carboxylic acid.
  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
  • BLDpharm. (n.d.). 925145-52-4|2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.
  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer.
  • Wikipedia. (n.d.). Quinoline.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

Sources

Protocols & Analytical Methods

Method

synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid via Doebner reaction

An Application Guide for the Synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid via the Doebner Reaction Abstract This application note provides a comprehensive guide for the synthesis of 2-(1,5-dim...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid via the Doebner Reaction

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol leverages the Doebner reaction, a robust three-component, one-pot synthesis.[1][2] This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, safety considerations, and characterization guidelines intended for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of the Quinoline Scaffold and the Doebner Reaction

Quinoline-4-carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including antimalarial, antibacterial, antitumor, and antiviral properties.[1][3][4] Their synthesis is therefore a critical task in the discovery of new therapeutic agents.

The Doebner reaction, first reported by Oscar Doebner in 1887, is a classical and efficient multicomponent reaction (MCR) for preparing 2-substituted quinoline-4-carboxylic acids.[1][5] It involves the condensation of an aromatic amine (aniline), an aldehyde, and pyruvic acid.[6] This one-pot synthesis is valued for its operational simplicity and atom economy, making it a powerful tool for building molecular diversity.[3][7] This guide focuses on the application of the Doebner reaction to synthesize a specific pyrazole-substituted quinoline, a structural motif with known bioactivity.[8][9]

Reaction Mechanism and Scientific Rationale

The precise mechanism of the Doebner reaction is a subject of discussion, with two primary pathways proposed.[3][6] The most commonly accepted pathway begins with the formation of a Schiff base (imine), which is then attacked by the enol of pyruvic acid.

Causality Behind Mechanistic Steps:

  • Schiff Base Formation: The reaction is typically acid-catalyzed. The acid protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline. Subsequent dehydration yields the reactive N-arylimine (Schiff base).

  • Enolization & Michael-Type Addition: Pyruvic acid, in equilibrium with its enol tautomer, acts as the second key nucleophile. The enol form attacks the electrophilic carbon of the protonated Schiff base in a Michael-type addition.[1]

  • Intramolecular Cyclization & Aromatization: The intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a carbonyl group, leading to cyclization.[10] The final step involves dehydration and oxidation to form the stable, aromatic quinoline ring system.[1][11] The imine formed from a second molecule of aniline and the aldehyde can serve as the oxidizing agent in this final aromatization step.[1]

Doebner_Mechanism Fig. 1: Proposed Doebner Reaction Mechanism reactants Aniline + Aldehyde (1,5-dimethyl-1H-pyrazole-4-carbaldehyde) schiff Schiff Base (Imine) + H₂O reactants->schiff Condensation (-H₂O) [H⁺ Catalyst] pyruvic Pyruvic Acid (Enol Form) addition Michael-Type Addition Product pyruvic->addition Michael Addition schiff->addition Michael Addition cyclized Cyclized Dihydroquinoline Intermediate addition->cyclized Intramolecular Electrophilic Cyclization product 2-(1,5-dimethyl-1H-pyrazol-4-yl) quinoline-4-carboxylic acid cyclized->product Dehydration & Oxidation (-H₂O) Workflow Fig. 2: Experimental Workflow step1 1. Reagent Combination Aniline, Aldehyde, Pyruvic Acid, p-TSA in Ethanol step2 2. Reaction Reflux for 8-12 hours step1->step2 step3 3. Work-up Solvent removal, pH adjustment, and extraction step2->step3 step4 4. Purification Precipitation and Recrystallization step3->step4 step5 5. Characterization NMR, IR, MS, MP step4->step5

Sources

Application

The Pfitzinger Synthesis: A Comprehensive Guide to Quinoline-4-Carboxylic Acid Derivatives for Medicinal Chemistry

Introduction: The Enduring Relevance of a Classic Reaction First described by Wilhelm Pfitzinger in 1886, the Pfitzinger synthesis has established itself as a cornerstone reaction in heterocyclic chemistry for the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Reaction

First described by Wilhelm Pfitzinger in 1886, the Pfitzinger synthesis has established itself as a cornerstone reaction in heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids.[1][2] This robust and versatile condensation reaction involves the reaction of isatin or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions.[1][3] The resulting quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast array of drugs with a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][4] This guide provides an in-depth exploration of the Pfitzinger synthesis, from its underlying mechanism to detailed, field-proven protocols, designed for researchers and scientists in drug discovery and development.

Dissecting the Mechanism: A Step-by-Step Causal Chain

The Pfitzinger reaction proceeds through a well-elucidated sequence of steps, initiated by the base-mediated hydrolysis of isatin. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Base-Catalyzed Ring Opening: The reaction commences with the hydrolysis of the amide bond within the isatin ring by a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[3][5] This nucleophilic attack opens the five-membered ring to form a keto-acid intermediate, which is typically generated in situ.[3]

  • Condensation and Imine Formation: The newly formed aniline derivative then reacts with the carbonyl compound (an aldehyde or ketone) to form an imine intermediate.[3][5]

  • Tautomerization to the Enamine: The imine rapidly tautomerizes to the more thermodynamically stable enamine isomer.[3][6] This step is crucial as it positions the nucleophilic enamine for the subsequent cyclization.

  • Intramolecular Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization, attacking the ketone carbonyl. This is followed by a dehydration step, which results in the formation of the aromatic quinoline ring system, yielding the final substituted quinoline-4-carboxylic acid.[3][6]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid Ring Opening Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Base Base (e.g., KOH) Base->Isatin Hydrolysis KetoAcid->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic acid Enamine->Product Cyclization & Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

Applications in Drug Development: A Scaffold of Therapeutic Promise

The quinoline-4-carboxylic acid motif is a key pharmacophore in a multitude of therapeutic agents. The Pfitzinger reaction's ability to generate a diverse library of these compounds makes it an invaluable tool in drug discovery programs.[3]

  • Anticancer Agents: Certain quinoline carboxylic acids have demonstrated potent antitumor activity, with proposed mechanisms including DNA intercalation.[3]

  • Antiviral Agents: Notably, derivatives have shown promise as anti-HIV agents.[3]

  • Antibacterial Agents: The quinoline core is a well-established scaffold in the development of antibacterial drugs.[3]

  • Antimalarial Agents: Quinoline-based compounds, such as quinine and chloroquine, have a long and successful history in the treatment of malaria.[4]

Experimental Protocols: From Benchtop to Discovery

Herein, we provide detailed protocols for both conventional and microwave-assisted Pfitzinger synthesis. The choice of method often depends on the desired reaction time and available equipment.

Protocol 1: Conventional Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol is a generalized method based on several reported procedures for the reaction of isatin with acetophenone.

Materials:

  • Isatin

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).

  • Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour. The color of the solution should change from orange/purple to brown, indicating the formation of the potassium salt of isatinic acid.[3]

  • To this mixture, add acetophenone (0.07-0.15 mol).

  • Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[3]

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[3]

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[3]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[3]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.

Materials:

  • Isatin

  • Appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone)

  • 33% aqueous solution of potassium hydroxide

  • Acetic acid

  • Ice-water mixture

Procedure:

  • In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[3]

  • To this solution, add the appropriate carbonyl compound (10.0 mmol).[3]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a specified time (e.g., 9 minutes, optimization may be required).[3]

  • After irradiation, cool the vessel to room temperature and filter the dark solution.[3]

  • Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[3]

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[3]

Pfitzinger_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants 1. Mix Isatin, Carbonyl, and Base in Solvent Reaction 2. Heat (Conventional Reflux or Microwave Irradiation) Reactants->Reaction SolventRemoval 3. Cool and Remove Solvent Reaction->SolventRemoval Dissolve 4. Dissolve in Water SolventRemoval->Dissolve Extract 5. Extract with Ether (remove impurities) Dissolve->Extract Acidify 6. Acidify Aqueous Layer (precipitate product) Extract->Acidify Filter 7. Filter and Dry Product Acidify->Filter Recrystallize 8. Recrystallize (optional) Filter->Recrystallize

Caption: General workflow for the Pfitzinger synthesis and purification.

Data Presentation: A Survey of Reaction Yields

The versatility of the Pfitzinger reaction allows for the synthesis of a wide range of quinoline-4-carboxylic acid derivatives. The following table summarizes reported yields for the reaction of isatin with various ketones under conventional heating conditions.

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
AcetophenoneKOHEthanol/Water24Varies[3]
4-AcetylbiphenylNaOHEthanol24~Theoretical[5]
CyclohexanoneKOHEthanol/Water24Varies[3]
PropiophenoneKOHEthanol/Water24Varies[3]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Conclusion: A Timeless Tool for Modern Chemistry

The Pfitzinger synthesis remains a highly relevant and powerful tool for the synthesis of quinoline-4-carboxylic acids, which are of paramount importance in medicinal chemistry and drug development.[3] Its operational simplicity, tolerance of a range of functional groups on the carbonyl component, and the pharmacological significance of its products ensure its continued application in the ongoing quest for novel therapeutic agents.[7][8]

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... [Link]

  • ResearchGate. General reaction scheme of the Pfitzinger quinoline synthesis. [Link]

  • Scribd. Chemistry of Pfitzinger Synthesis. [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • ResearchGate. The Pfitzinger Reaction. (Review). [Link]

  • ACS Publications. The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. [Link]

  • Bentham Science. Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • PubMed Central (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ResearchGate. A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water | Request PDF. [Link]

  • International Journal of Science and Research (IJSR). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Google Patents.
  • ResearchGate. Pfitzinger quinoline synthesis. [Link]

Sources

Method

protocol for in vitro screening of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

An Application Guide for the In Vitro Screening of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid Abstract This technical guide provides a comprehensive, multi-tiered protocol for the initial in vitro screen...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Screening of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive, multi-tiered protocol for the initial in vitro screening of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid. The compound's structure combines two pharmacologically significant scaffolds: quinoline-4-carboxylic acid and a dimethyl-pyrazole moiety. Quinoline derivatives are a well-established class of compounds with diverse therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2]. Similarly, the pyrazole nucleus is a core component in numerous approved drugs, known for a wide spectrum of biological activities[3][4]. This guide details a logical screening cascade designed to first identify cytotoxic activity, then explore potential mechanisms of action, and finally assess preliminary drug-like properties, providing a robust framework for researchers in drug development.

Introduction and Scientific Rationale

The rational design of novel therapeutic agents often involves the strategic combination of privileged structural motifs. The title compound, 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (herein referred to as QC-Pyr), is a prime example of this approach.

  • The Quinoline-4-Carboxylic Acid Scaffold: This moiety is found in compounds targeting a range of biological pathways. Notably, derivatives have been developed as potent inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a key target in cancer and autoimmune diseases[5][6]. Its planar structure facilitates intercalation with DNA and interaction with enzymatic active sites.

  • The Pyrazole Scaffold: This five-membered heterocycle is a cornerstone of medicinal chemistry, famously represented by the anti-inflammatory drug celecoxib[4]. Pyrazole analogs have demonstrated significant cytotoxic, antinociceptive, and anti-inflammatory properties[3][7].

The conjugation of these two scaffolds suggests that QC-Pyr has a high potential for biological activity, particularly in oncology and immunology. The screening strategy outlined below is therefore designed to efficiently probe these potential activities in a cost-effective, tiered manner.

The In Vitro Screening Cascade

A tiered approach is essential to systematically evaluate a novel compound. This ensures that resources are focused on compounds with the most promising characteristics. Our proposed workflow prioritizes a broad phenotypic screen, followed by more specific mechanistic and drug-like property assays.

Screening_Workflow A Compound QC-Pyr (Stock Solution in DMSO) B General Cytotoxicity Screen (MTT Assay) Against Cancer Cell Panel A->B C Broad Kinase Panel Screen (>400 Kinases) B->C If IC50 < 10 µM D Specific Target Assays (e.g., DHODH, SIRT3) B->D Based on Structural Analogs F Metabolic Stability (Liver Microsomes) B->F If Active E Cell-Based Mechanistic Assays (Apoptosis, Cell Cycle) C->E G Plasma Protein Binding (Equilibrium Dialysis) H Aqueous Solubility

Caption: Proposed screening cascade for QC-Pyr.

Tier 1 Protocol: General Cytotoxicity Screening

The initial step is to determine if QC-Pyr exhibits broad cytotoxic or anti-proliferative effects. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability[8][9].

Principle of the MTT Assay

The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells[8][10]. The amount of formazan produced is directly proportional to the number of viable cells[8].

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondrial Oxidoreductases (NAD(P)H-dependent) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Measurement Measure Absorbance @ ~570 nm Formazan->Measurement Solubilization DMSO DMSO DMSO->Formazan

Caption: Workflow of the MTT colorimetric assay.

Detailed Protocol: MTT Assay

1. Materials & Reagents

  • Cell Lines: A representative panel (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]).

  • Compound: QC-Pyr powder, Dimethyl sulfoxide (DMSO, cell culture grade).

  • Reagents: MTT solution (5 mg/mL in sterile PBS), Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), Phosphate-Buffered Saline (PBS).

  • Controls: Doxorubicin (positive control), Vehicle (0.1% DMSO in media).

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), plate reader.

2. Experimental Procedure

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C to allow for cell attachment[1].

  • Compound Preparation: Prepare a 10 mM stock solution of QC-Pyr in DMSO. Perform serial dilutions in serum-free medium to create working solutions at 2x the final desired concentrations.

  • Compound Treatment: Remove the medium from the cells. Add 100 µL of the diluted compound solutions to the wells in triplicate. Include vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin)[1].

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere[1].

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the control wells[11].

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization[9].

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[9].

3. Data Analysis

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] x 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response) to determine the IC₅₀ value, which is the concentration of QC-Pyr that inhibits 50% of cell viability.

Hypothetical Data Presentation
Cell LineTissue of OriginQC-Pyr IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Adenocarcinoma8.50.9
A549Lung Carcinoma12.21.1
HCT-116Colorectal Carcinoma4.30.6

Tier 2 Protocol: Target-Based Kinase Inhibition Assay

If QC-Pyr shows significant cytotoxicity (e.g., IC₅₀ < 10 µM), the next logical step is to investigate its effect on common cancer-related targets. Protein kinases are a major class of drug targets, and many quinoline-based compounds are known kinase inhibitors[12]. A broad kinase panel screen is an efficient method to identify potential molecular targets[13].

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

1. Principle This assay measures the amount of ADP produced during a kinase reaction. The reaction is run for a set time, then a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The light output is directly proportional to the ADP produced and, therefore, to the kinase activity.

2. Experimental Procedure (Generalized)

  • Reaction Setup: In a 384-well plate, combine the kinase buffer, the specific kinase enzyme, its corresponding peptide substrate, and ATP.

  • Compound Addition: Add QC-Pyr at various concentrations. Include a "no inhibitor" control (positive activity) and a "no enzyme" control (background).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the light-producing reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

3. Data Analysis Calculate the percent inhibition for each concentration of QC-Pyr. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration. Screening against a large panel (e.g., over 400 kinases) can reveal a "kinome" selectivity profile, highlighting which kinases are most potently inhibited.

Tier 3 Protocol: Preliminary ADME Profiling

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for identifying potential liabilities[14][15].

A. Metabolic Stability Assay

1. Principle This assay evaluates the susceptibility of a compound to metabolism by hepatic enzymes, primarily cytochrome P450s (CYPs). The compound is incubated with liver microsomes, and the rate of its disappearance is monitored over time[16].

2. Protocol Outline

  • Incubate QC-Pyr (e.g., at 1 µM) with human or rat liver microsomes and an NADPH regenerating system at 37°C.

  • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each sample with a cold organic solvent (e.g., acetonitrile).

  • Analyze the concentration of the remaining parent compound (QC-Pyr) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

B. Plasma Protein Binding (PPB)

1. Principle This assay determines the extent to which a compound binds to proteins in the blood plasma. Only the unbound fraction of a drug is free to interact with its target. Equilibrium dialysis is a standard method for this measurement[16].

2. Protocol Outline

  • Add QC-Pyr to human plasma in one chamber of a dialysis device, separated by a semi-permeable membrane from a buffer solution in the other chamber.

  • Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

  • Measure the concentration of QC-Pyr in both the plasma and buffer chambers by LC-MS/MS.

  • Calculate the fraction unbound (fu) and the percentage of the compound that is bound to plasma proteins.

Hypothetical ADME Data Summary
ParameterAssayResultInterpretation
Metabolic Stability Human Liver Microsomest½ = 45 minModerate stability
Plasma Protein Binding Human Plasma92% BoundHigh binding, typical for many drugs
Solubility Kinetic Solubility55 µM at pH 7.4Acceptable for initial screening

Conclusion

This application note provides a structured, multi-tiered approach for the initial in vitro characterization of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid. By starting with a broad phenotypic screen for cytotoxicity and progressing to more specific mechanistic and ADME assays, researchers can efficiently generate a comprehensive preliminary profile of the compound. The data gathered from these protocols will be instrumental in making informed decisions about the compound's potential for further development as a therapeutic candidate.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Biocompare. (2022). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. (2025). In-Vitro Screening of 2-(1-Adamantyl)quinoline-4-carboxylic Acid: A Technical Guide.
  • Abcam. (n.d.). MTT assay protocol.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • Thermo Fisher Scientific. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Semantic Scholar. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • International Journal of Pharmaceutical Sciences and Research. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.
  • National Institutes of Health. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • Journal of Chemical and Pharmaceutical Research. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
  • Creative Bioarray. (n.d.). In Vitro ADME.
  • Frontiers in Chemistry. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
  • PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays.
  • PubMed. (n.d.). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Agilent. (n.d.). ADME Assays.
  • Frontiers in Pharmacology. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
  • ResearchGate. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

Sources

Application

The Emergence of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid as a Versatile Molecular Probe: Application Notes and Protocols

Introduction: Unveiling a Novel Fluorophore for Advanced Sensing Applications In the dynamic landscape of molecular probes and diagnostics, the quest for novel fluorophores with superior photophysical properties, high se...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Fluorophore for Advanced Sensing Applications

In the dynamic landscape of molecular probes and diagnostics, the quest for novel fluorophores with superior photophysical properties, high selectivity, and synthetic accessibility is perpetual. Within this context, we introduce 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid , a heterocyclic compound poised to make significant contributions to the field. This molecule uniquely combines the structural motifs of a quinoline-4-carboxylic acid and a dimethylpyrazole group, creating a scaffold with promising potential for a range of sensing applications.

The quinoline core is a well-established fluorophore, known for its environmental sensitivity and utility in developing chemosensors.[1][2] The fusion of a pyrazole moiety to this quinoline backbone is anticipated to modulate its electronic and photophysical properties, offering a tunable platform for probe development.[3][4] The presence of multiple nitrogen and oxygen atoms within the structure of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid suggests a strong potential for its use as a chemosensor for metal ions. The carboxylic acid group at the 4-position and the nitrogen atoms in both the quinoline and pyrazole rings can act as coordination sites. The binding of a metal ion to these sites would likely alter the electronic distribution within the molecule, leading to a detectable change in its fluorescence properties. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a cornerstone of metal ion sensing.[5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid as a molecular probe. We will delve into its proposed mechanism of action, provide detailed protocols for its synthesis and application in fluorescent sensing, and offer insights into data interpretation and potential challenges. While direct experimental data on this specific molecule as a probe is emerging, the principles and protocols outlined herein are grounded in the well-established chemistry of quinoline and pyrazole-based fluorophores.[3][6]

Part 1: Foundational Principles and Proposed Mechanism of Action

The utility of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid as a molecular probe is predicated on its anticipated fluorescent properties and its ability to interact selectively with specific analytes. Based on the extensive literature on related pyrazolo[3,4-b]quinolines and quinoline-4-carboxylic acid derivatives, we propose its primary application as a fluorescent sensor for divalent metal ions, such as Zn²⁺.[1][7][8]

Proposed Mechanism: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism is likely governed by Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the fluorescence of the molecule may be quenched due to photoinduced electron transfer (PET) from the pyrazole nitrogen lone pairs to the excited quinoline ring. The carboxylic acid group can also play a role in quenching through rotational freedom.

Upon chelation with a metal ion, the molecule forms a rigid, planar complex. This structural rigidification inhibits non-radiative decay pathways, such as vibrational relaxation and intramolecular rotation. Furthermore, the binding of the metal ion to the nitrogen and oxygen lone pairs lowers their energy levels, making the PET process energetically unfavorable. This suppression of quenching mechanisms leads to a significant enhancement of the fluorescence quantum yield, resulting in a "turn-on" fluorescent response.

Synthesis_Workflow start Start Materials: - 1,5-dimethyl-1H-pyrazole-4-carbaldehyde - Aniline - Pyruvic Acid reaction Doebner Reaction: - Reflux in Ethanol start->reaction workup Work-up: - Cool to RT - Filter precipitate reaction->workup purification Purification: - Recrystallization from Ethanol/Water workup->purification product Final Product: 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid purification->product

Caption: Synthetic workflow for the target molecule.

Materials:

  • 1,5-dimethyl-1H-pyrazole-4-carbaldehyde

  • Aniline

  • Pyruvic acid

  • Ethanol (absolute)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in absolute ethanol.

  • Add aniline (1 equivalent) to the solution and stir for 10 minutes at room temperature.

  • Add pyruvic acid (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol and then with deionized water.

  • Purify the product by recrystallization from an ethanol/water mixture to yield pure 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.

Characterization: The synthesized compound should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • FT-IR Spectroscopy: To identify functional groups.

  • Melting Point: To assess purity.

Part 3: Application as a Fluorescent Metal Ion Sensor

This section provides a detailed protocol for utilizing 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid as a fluorescent "turn-on" sensor for divalent metal ions.

Materials and Equipment:

  • Stock solution of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (1 mM in DMSO).

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, CdCl₂, MgCl₂, CaCl₂) (10 mM in deionized water).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Spectrofluorometer.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Protocol for Fluorescence Titration:

  • Prepare a working solution of the probe by diluting the stock solution in the buffer to a final concentration of 10 µM.

  • Record the absorption and emission spectra of the probe solution. For emission, excite at the wavelength of maximum absorption (λ_ex).

  • Titrate the probe solution with increasing concentrations of the metal ion stock solution (e.g., from 0 to 2 equivalents).

  • After each addition of the metal ion, allow the solution to equilibrate for 2-3 minutes, then record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum (λ_em) against the metal ion concentration.

Data Analysis:

  • Binding Stoichiometry: Use a Job's plot to determine the binding ratio between the probe and the metal ion.

  • Binding Constant (K_a): Calculate the association constant from the titration data using the Benesi-Hildebrand equation or by non-linear fitting of the binding isotherm.

  • Limit of Detection (LOD): Determine the LOD using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve at low analyte concentrations.

Hypothetical Photophysical and Sensing Data

ParameterValueConditions
Absorption Max (λ_abs) 350 nmHEPES buffer (pH 7.4)
Emission Max (λ_em) 450 nmHEPES buffer (pH 7.4)
Quantum Yield (Φ_F) - Free ~0.05HEPES buffer (pH 7.4)
Quantum Yield (Φ_F) - Bound to Zn²⁺ ~0.50HEPES buffer (pH 7.4)
Binding Constant (K_a) for Zn²⁺ 1.5 x 10⁵ M⁻¹HEPES buffer (pH 7.4)
Limit of Detection (LOD) for Zn²⁺ 50 nMHEPES buffer (pH 7.4)

Part 4: Selectivity and Interference Studies

A crucial aspect of a molecular probe is its selectivity for the target analyte over other potentially competing species.

Protocol for Selectivity Assay:

  • Prepare a series of 10 µM probe solutions in the buffer.

  • To each solution, add a 2-fold excess of a different metal ion (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺).

  • Record the fluorescence emission spectrum for each solution.

  • To a separate solution containing the probe and the target metal ion (e.g., Zn²⁺), add a 2-fold excess of each competing metal ion and record the fluorescence response.

Expected Outcome: A significant fluorescence enhancement should only be observed in the presence of the target analyte, with minimal changes upon the addition of other metal ions, demonstrating the high selectivity of the probe.

Part 5: Live-Cell Imaging (Proposed Application)

The low cytotoxicity and potential cell permeability of similar pyrazoline and quinoline derivatives suggest that this probe could be adapted for live-cell imaging of intracellular metal ions. [6] Protocol for Live-Cell Imaging:

  • Cell Culture: Plate cells (e.g., HeLa) on a glass-bottom dish and culture until they reach 70-80% confluency.

  • Probe Loading: Incubate the cells with a medium containing 5-10 µM of the probe for 30 minutes at 37°C.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Image the cells using a confocal fluorescence microscope with an appropriate excitation laser (e.g., 405 nm) and emission filter.

  • Analyte Addition: To visualize changes in intracellular metal ion concentration, treat the cells with a solution of the target metal ion or a chelator and acquire time-lapse images.

Part 6: Troubleshooting

ProblemPossible CauseSolution
Low fluorescence signal - Incorrect excitation/emission wavelengths.- Low quantum yield.- Probe degradation.- Optimize instrument settings.- Increase probe concentration.- Prepare fresh solutions.
Poor selectivity - Probe coordinates with multiple ions.- Modify the probe structure to enhance selectivity.- Use masking agents for interfering ions.
Precipitation of the probe - Low solubility in aqueous buffer.- Increase the percentage of co-solvent (e.g., DMSO).- Synthesize more water-soluble derivatives.

Conclusion and Future Directions

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid represents a promising new scaffold for the development of fluorescent molecular probes. The protocols and theoretical framework provided in this guide offer a solid starting point for researchers to explore its potential in chemosensing and bioimaging. Future work should focus on the experimental validation of these proposed applications, including a thorough characterization of its photophysical properties and a comprehensive evaluation of its selectivity and sensitivity towards a range of analytes. Furthermore, the synthetic versatility of the quinoline and pyrazole cores opens up avenues for the rational design of second-generation probes with enhanced properties, such as longer emission wavelengths for deeper tissue imaging and improved water solubility for biological applications.

References

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • MDPI. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. [Link]

  • Gondek, E., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 833. [Link]

  • Kowalska, D., et al. (2013). Applications of fluorescent sensor based on 1H-pyrazolo[3,4-b]quinoline in analytical chemistry. Journal of Fluorescence, 23(4), 671-8. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. [Link]

  • ResearchGate. (2013). Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry. [Link]

  • Aydin, M., et al. (2023). Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. Chembiochem, 24(16), e202300092. [Link]

  • MDPI. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. [Link]

  • ResearchGate. (2015). Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of 5-aminopyrazolone 1, dimedone 2, and aromatic aldehyde 3 in presence of catalyst. [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Asian Journal of Chemistry. (2024). Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. [Link]

  • MDPI. (2022). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Link]

  • National Institutes of Health. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • National Institutes of Health. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. [Link]

  • Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]

  • PubMed. (2023). Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid. [Link]

  • ResearchGate. (2023). Pyrazoline-based fluorescent probe: Synthesis, Characterization, Theoretical Simulation, and Detection of picric acid. [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]

  • National Institutes of Health. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Pyrazolyl-Quinoline Analogs as Kinase Inhibitors

Introduction: The Emergence of Pyrazolyl-Quinoline Analogs in Kinase-Targeted Drug Discovery The pyrazolyl-quinoline scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrazolyl-Quinoline Analogs in Kinase-Targeted Drug Discovery

The pyrazolyl-quinoline scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of novel kinase inhibitors. Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in diseases such as cancer, inflammatory disorders, and neurodegenerative conditions.[1] The unique structural features of pyrazolyl-quinoline analogs allow for versatile substitution patterns, enabling the fine-tuning of potency and selectivity against specific kinase targets.[2][3] Recent studies have highlighted the potential of this compound class to inhibit key kinases implicated in cancer progression, including FMS-like tyrosine kinase 3 (FLT3) and Epidermal Growth Factor Receptor (EGFR).[2][4]

High-Throughput Screening (HTS) is an indispensable tool in the early stages of drug discovery, allowing for the rapid evaluation of large compound libraries to identify promising "hit" molecules.[5] This guide provides detailed, field-proven protocols for the high-throughput screening of pyrazolyl-quinoline analogs, focusing on both biochemical and cell-based assay formats. As a self-validating system, these protocols are designed to ensure data robustness and reproducibility, empowering researchers to confidently identify and advance novel kinase inhibitor candidates.

I. Biochemical Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for FLT3 Kinase

Rationale: The HTRF assay is a robust, homogeneous (no-wash) technology ideal for HTS. It relies on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2 or XL665) fluorophore.[6] For kinase assays, a biotinylated substrate and a phospho-specific antibody labeled with the donor and acceptor, respectively, are used. Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor into close proximity and generating a FRET signal. This method is highly sensitive, has a low background, and is less susceptible to interference from colored or fluorescent compounds compared to other fluorescence-based assays.[7] FLT3 is a critical target in Acute Myeloid Leukemia (AML), and several pyrazolyl-quinoline compounds have shown potent inhibitory activity against it.[4]

HTRF Assay Workflow

HTRF_Workflow cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Detection Compound 1. Add Pyrazolyl-Quinoline Analogs (or DMSO control) Enzyme 2. Add FLT3 Kinase Compound->Enzyme Incubate1 3. Incubate (15 min, RT) Enzyme->Incubate1 Substrate_ATP 4. Add Substrate/ATP Mix Incubate1->Substrate_ATP Incubate2 5. Incubate (60 min, RT) Substrate_ATP->Incubate2 Detection_Reagents 6. Add HTRF Detection Reagents (Anti-phospho Ab-Eu & SA-XL665) Incubate2->Detection_Reagents Incubate3 7. Incubate (60 min - O/N, RT) Detection_Reagents->Incubate3 Read_Plate 8. Read Plate (665nm / 620nm) Incubate3->Read_Plate

Caption: Workflow for the FLT3 HTRF biochemical assay.

Detailed HTRF Protocol for FLT3 Inhibition

This protocol is optimized for a 384-well plate format.

Materials and Reagents:

  • FLT3 Kinase: Recombinant human FLT3 (e.g., from Carna Biosciences).

  • Substrate: ULight™-labeled JAK1 peptide (ULight-JAK1, PerkinElmer). While a generic tyrosine kinase substrate, it is validated for use with FLT3.[8]

  • ATP: Adenosine 5'-triphosphate.

  • Detection Reagents: LANCE® Eu-W1024 anti-phosphotyrosine antibody (PerkinElmer) and SA-XL665 (Streptavidin-XL665).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Stop/Detection Buffer: 1X LANCE Detection Buffer containing 10 mM EDTA and the HTRF detection reagents.

  • Test Compounds: Pyrazolyl-quinoline analogs dissolved in 100% DMSO.

  • Plates: Low-volume, 384-well white plates.

  • Plate Reader: HTRF-compatible reader capable of dual-wavelength detection at 665 nm and 620 nm.

Protocol Steps:

  • Compound Plating: Dispense 0.5 µL of pyrazolyl-quinoline analogs at various concentrations (or DMSO for controls) into the wells of a 384-well plate.

  • Enzyme Addition: Add 5.5 µL of FLT3 kinase diluted in assay buffer to each well. The final enzyme concentration should be determined empirically but is typically in the low nanomolar range.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the compounds to bind to the kinase before the start of the enzymatic reaction.

  • Initiation of Kinase Reaction: Add 4 µL of a mixture of ULight-JAK1 substrate and ATP diluted in assay buffer to initiate the reaction. The final concentrations should be at the Km for ATP (typically 10-100 µM) and a substrate concentration that gives a robust signal.[8]

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stopping the Reaction and Detection: Add 10 µL of Stop/Detection Buffer containing the Eu-labeled anti-phosphotyrosine antibody and SA-XL665. The EDTA in the buffer chelates Mg²⁺, stopping the kinase reaction.

  • Detection Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light. Overnight incubation can sometimes improve the signal window.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Quality Control
  • HTRF Ratio Calculation: The raw data is expressed as a ratio of the acceptor and donor signals: Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000[6]

  • Percent Inhibition Calculation: % Inhibition = 100 x [1 - (Sample Ratio - Min Signal) / (Max Signal - Min Signal)]

    • Max Signal: Average ratio from DMSO-only wells (no inhibitor).

    • Min Signal: Average ratio from wells with a known potent FLT3 inhibitor (e.g., Staurosporine) or no enzyme.

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[9][10]

  • Assay Quality Control (Z'-Factor): The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay.[5][11] Z' = 1 - [(3 x SD_max + 3 x SD_min) / |Mean_max - Mean_min|]

    • SD_max and Mean_max: Standard deviation and mean of the maximal signal (DMSO control).

    • SD_min and Mean_min: Standard deviation and mean of the minimal signal (positive control inhibitor).

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5][12]

ParameterValueInterpretation
Z'-Factor 0.78Excellent assay quality, suitable for HTS.[5][12]
Signal to Background >15Robust signal window.
DMSO Tolerance < 1%Assay is tolerant to the DMSO concentration used for compound dilution.

II. Cell-Based Screening: Assessing FLT3-ITD Inhibition in an AML Cell Line

Rationale: While biochemical assays are excellent for primary screening, cell-based assays provide crucial information about a compound's ability to penetrate cell membranes, its activity in a physiological context, and its potential cytotoxicity. The MV-4-11 cell line is derived from a patient with AML and is homozygous for the FLT3 internal tandem duplication (ITD) mutation.[2][13] This mutation leads to constitutive activation of the FLT3 signaling pathway, making the cells dependent on this pathway for their proliferation and survival ("oncogene addiction").[2] Therefore, inhibition of FLT3-ITD by a pyrazolyl-quinoline analog will lead to a decrease in cell viability, providing a robust and physiologically relevant readout.

Cell-Based Assay Workflow

Cell_Based_Workflow cluster_0 Cell Plating cluster_1 Treatment cluster_2 Viability Readout Seed_Cells 1. Seed MV-4-11 cells in 96-well plates Add_Compound 2. Add Pyrazolyl-Quinoline Analogs (serial dilutions) Seed_Cells->Add_Compound Incubate 3. Incubate (72 hours) Add_Compound->Incubate Add_Reagent 4. Add CellTiter-Glo® Reagent Incubate->Add_Reagent Incubate2 5. Incubate (10 min, RT) Add_Reagent->Incubate2 Read_Luminescence 6. Read Luminescence Incubate2->Read_Luminescence

Caption: Workflow for the MV-4-11 cell viability assay.

Detailed Protocol for MV-4-11 Cell Viability Assay

Materials and Reagents:

  • Cell Line: MV-4-11 (ATCC® CRL-9591™).

  • Culture Medium: IMDM supplemented with 10% Fetal Bovine Serum (FBS).

  • Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Test Compounds: Pyrazolyl-quinoline analogs dissolved in 100% DMSO.

  • Plates: Sterile, white, clear-bottom 96-well plates.

  • Luminometer: Plate reader capable of measuring luminescence.

Protocol Steps:

  • Cell Culture and Plating: Culture MV-4-11 cells in suspension according to standard protocols. On the day of the assay, count the cells and adjust the density to seed 5,000-10,000 cells per well in 90 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of the pyrazolyl-quinoline analogs in culture medium. Add 10 µL of the diluted compounds to the appropriate wells. The final DMSO concentration should not exceed 0.5%. Include wells with DMSO only as a negative control and a known FLT3 inhibitor (e.g., Quizartinib) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis and Orthogonal Confirmation
  • Data Normalization: The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells. Normalize the data to the DMSO-treated controls (100% viability) and a background control (media only, 0% viability).

  • GI₅₀ Determination: Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

  • Orthogonal Confirmation (Western Blot): To confirm that the observed decrease in viability is due to the inhibition of the FLT3 pathway, a follow-up Western blot analysis can be performed on treated MV-4-11 cell lysates. An effective inhibitor should show a dose-dependent decrease in the phosphorylation of FLT3 and its downstream targets like STAT5, AKT, and ERK.[2][14]

Compound IDGI₅₀ in MV-4-11 (nM)p-FLT3 Inhibition (Western Blot)
PQ-Analog-1 15.2+++
PQ-Analog-2 250.7+
PQ-Analog-3 >10,000-
Quizartinib 2.5+++

III. Considerations for Assay Interference and Troubleshooting

Causality in Experimental Choices:

  • Compound Solubility: Quinoline-based compounds can sometimes have poor aqueous solubility.[15] It is crucial to ensure that the compounds are fully dissolved in DMSO and that the final assay concentration does not lead to precipitation. Visual inspection of the assay plates under a microscope can help identify compound precipitation.

  • Assay Interference: The quinoline scaffold can be associated with pan-assay interference compounds (PAINS).[16] These compounds can interfere with assays through various mechanisms, such as fluorescence quenching or aggregation. To mitigate this, it is advisable to run a counterscreen without the kinase to identify compounds that directly interfere with the assay components or detection system. Including a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer can also help reduce aggregation-based interference.

  • ATP Concentration in Biochemical Assays: The inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration. It is recommended to perform kinase assays at an ATP concentration close to its Michaelis-Menten constant (Km) to accurately determine the IC₅₀.[17]

Conclusion

The protocols outlined in this guide provide a robust framework for the high-throughput screening and characterization of pyrazolyl-quinoline analogs as kinase inhibitors. By employing a combination of a sensitive biochemical assay, such as HTRF, for primary screening and a physiologically relevant cell-based assay for secondary validation, researchers can efficiently identify and prioritize promising lead candidates. Careful consideration of potential assay artifacts and rigorous data analysis, including the assessment of the Z'-factor, are paramount to the success of any HTS campaign. These methodologies will aid in accelerating the discovery of novel therapeutics targeting the kinome.

References

  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). MDPI. [Link]

  • Pyrazole‐quinoline hybrids as an anticancer agent. (2020). ResearchGate. [Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). Molecules. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). PLoS ONE. [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry. [Link]

  • FLT3 (ITD) Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. [Link]

  • Z-Factor Calculator. (n.d.). PunnettSquare Tools. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Current Medicinal Chemistry. [Link]

  • Pyrazoline derivatives as an anticancer activity. (2022). IJCRT.org. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). Molecules. [Link]

  • Equation: [Inhibitor] vs. response. (n.d.). GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach. (2018). ACS Medicinal Chemistry Letters. [Link]

  • The FLT3 inhibitory activity of the CDK4/6-FLT3 inhibitors was determined with a HTRF kinase assay. (n.d.). PubChem. [Link]

  • Targeting FLT3 in acute myeloid leukemia using ligand-based chimeric antigen receptor-engineered T cells. (2018). Journal of Hematology & Oncology. [Link]

  • What Is the Best Kinase Assay?. (2025). BellBrook Labs. [Link]

  • Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukaemia. (2012). Nature. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (2018). Methods in Molecular Biology. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). Current Chemical Genomics. [Link]

  • FLT3 mutations in acute myeloid leukemia cell lines. (2003). Leukemia. [Link]

  • MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin. (2018). Haematologica. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • IC50. (n.d.). Wikipedia. [Link]

  • How to calculate IC50 for my dose response?. (2016). ResearchGate. [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023). SLAS Discovery. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PLoS ONE. [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). YouTube. [Link]

  • Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. (2017). F1000Research. [Link]

  • Detection of Phosphorylated and Total Flt3 and STAT5 in Whole Blood: Modulation by AC220 From Phase I and II Trials in AML. (2011). Blood. [Link]

  • Interferences in Immunoassay. (2012). Clinical Biochemistry. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2014). The AAPS Journal. [Link]

  • High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. (2007). Analytical Biochemistry. [Link]

  • FLT3 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia. (2015). Oncogene. [Link]

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Application

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Authored by: Your Senior Application Scientist Introduction: The Therapeutic Potential of Quinoline Derivatives The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compou...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Specifically, derivatives of quinoline-4-carboxylic acid have garnered significant interest in oncology research for their potential as anticancer agents.[5][6][7] These compounds have been reported to exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in tumor progression.[1][2][8] The compound of interest, 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, belongs to this promising class of molecules. A thorough evaluation of its cytotoxic profile is a critical initial step in elucidating its therapeutic potential.

This guide provides a comprehensive framework for assessing the cytotoxicity of this novel quinoline derivative using a multi-parametric approach. We will detail three robust, cell-based assays that, when used in concert, provide a holistic view of the compound's effect on cell health: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.

The Rationale for a Multi-Assay Approach

A single cytotoxicity assay provides only one perspective on a compound's effect. To build a comprehensive and trustworthy cytotoxicity profile, it is essential to employ multiple assays that interrogate different cellular processes. This multi-assay strategy provides a self-validating system:

  • Metabolic Activity (MTT Assay): This assay measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9][10][11][12] A decrease in metabolic activity is often an early indicator of cellular stress or death.

  • Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage.[13][14] It is a direct measure of cell lysis and necrosis.

  • Apoptosis Induction (Caspase-3/7 Assay): This assay measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic cascade.[15][16][17][18][19] Detecting caspase activity provides mechanistic insight into whether the compound induces programmed cell death.

By combining these assays, researchers can differentiate between cytotoxic mechanisms, such as necrosis versus apoptosis, and gain a more nuanced understanding of the compound's biological impact.

Experimental Design and Workflow

A logical workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates the recommended experimental pipeline for evaluating the cytotoxicity of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture (e.g., MCF-7, A549, HCT116) compound_prep Compound Stock Preparation (e.g., 10 mM in DMSO) cell_seeding Cell Seeding in 96-well Plates compound_prep->cell_seeding treatment Dose-Response Treatment (24h, 48h, 72h incubation) cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase data_acq Spectrophotometric/Luminometric Reading mtt->data_acq ldh->data_acq caspase->data_acq ic50 IC50 Value Calculation data_acq->ic50 mechanism Mechanistic Interpretation ic50->mechanism

Caption: Experimental workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[20][21][22] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10][12][23]

Materials
  • 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

  • Selected cancer cell line(s) (e.g., MCF-7, A549)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[9][23]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[11]

  • 96-well flat-bottom plates

  • Microplate spectrophotometer

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[20]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[20]

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[20]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[20]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[9][23]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[10][11][20] A reference wavelength of 630 nm can be used to subtract background absorbance.[9][10]

Data Analysis

Cell viability is calculated as a percentage of the untreated control: % Viability = (Absorbance of treated cells / Absorbance of untreated control) * 100

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13]

Materials
  • Treated cell culture supernatants from the primary experiment

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (often included in the kit for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate spectrophotometer

Step-by-Step Protocol
  • Prepare Controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

    • Maximum LDH Release Control: Lyse untreated cells with the provided lysis buffer (e.g., 10 µL of 10X lysis buffer per 100 µL of culture) for 45 minutes before collecting the supernatant.[24] This represents 100% cytotoxicity.

    • Culture Medium Background Control: Medium without cells.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[24]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[24]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[24]

Data Analysis

Cytotoxicity is calculated as follows: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Where "Spontaneous LDH release" is the absorbance from the vehicle control.

Protocol 3: Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, which are key effector caspases in the apoptotic pathway.[17][18] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[15]

Materials
  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Treated cells in an opaque-walled 96-well plate

  • Luminometer

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed and treat cells in an opaque-walled 96-well plate as described in the MTT assay protocol. This is crucial to minimize signal crosstalk between wells.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation:

    • Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis

The luminescent signal is directly proportional to the amount of caspase-3/7 activity. The results are often expressed as fold change in caspase activity relative to the vehicle control.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid on MCF-7 Cells (48h Treatment)

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
0 (Control)100 ± 4.55.2 ± 1.11.0 ± 0.1
192.1 ± 5.18.3 ± 1.51.8 ± 0.3
575.4 ± 3.815.6 ± 2.04.5 ± 0.6
1051.2 ± 4.222.1 ± 2.58.2 ± 0.9
2528.9 ± 3.135.7 ± 3.07.9 ± 1.1
5010.5 ± 2.565.4 ± 4.24.1 ± 0.7

IC50 Value (MTT Assay): 10.5 µM

Mechanistic Insights from Combined Data

The hypothetical data above suggests that the compound induces cell death primarily through apoptosis at lower concentrations, as evidenced by the significant increase in caspase-3/7 activity with a moderate increase in LDH release. At higher concentrations, the substantial increase in LDH release suggests a shift towards secondary necrosis following apoptosis or a mixed mode of cell death.

Visualizing the Apoptotic Pathway

The following diagram illustrates the central role of caspase-3 and -7 in the apoptotic signaling cascade, which is the target of the Caspase-3/7 assay.

G cluster_stimuli cluster_caspases cluster_effects extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) initiator Initiator Caspases (Caspase-8, Caspase-9) extrinsic->initiator intrinsic Intrinsic Pathway (e.g., DNA Damage) intrinsic->initiator compound Test Compound compound->intrinsic executioner Executioner Caspases (Caspase-3, Caspase-7) initiator->executioner cleavage Cleavage of Cellular Substrates (e.g., PARP) executioner->cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: Simplified apoptotic signaling pathway.

Conclusion

This application note provides a detailed, multi-faceted approach for the in vitro cytotoxicity evaluation of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid. By integrating assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can obtain a robust and mechanistically informative profile of the compound's biological activity. This comprehensive evaluation is a cornerstone for the further development of this and other novel quinoline derivatives as potential therapeutic agents.

References

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • George, R. F., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Organic Chemistry. [Link]

  • Khan, I., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • Van Vuuren, S., et al. (2020). Evaluating the Cytotoxic Effects of Novel Quinone Compounds. Anticancer Research. [Link]

  • ResearchGate. Synthesis of quinoline 4-carboxylic acid derivatives. [Link]

  • Zierer, A. F., et al. (2021). Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kaczor, A. A., et al. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules. [Link]

  • Al-Majd, L. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]

  • Roy, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • de Oliveira, R. B., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • UTEP ScholarWorks. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. [Link]

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Method

Application Notes and Protocols for the Quantification of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid in Biological Samples

Introduction The development of novel therapeutic agents requires robust and reliable analytical methods to characterize their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(1,5-dimethyl-1H-pyrazol-4-yl)quino...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of novel therapeutic agents requires robust and reliable analytical methods to characterize their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a molecule of interest in drug discovery, and understanding its concentration in biological matrices such as plasma, serum, and urine is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive guide for the quantitative analysis of this compound in biological samples, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind method development choices, provide detailed protocols for sample preparation and analysis, and outline a thorough validation strategy in accordance with international regulatory guidelines.

Methodology Overview: The Rationale for LC-MS/MS

For the quantification of small molecules like 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2] This technique offers unparalleled sensitivity and selectivity, which are crucial for accurately measuring low concentrations of the analyte in the presence of numerous endogenous compounds.[1][2] The chromatographic separation provided by High-Performance Liquid Chromatography (HPLC) resolves the analyte from potentially interfering matrix components, while the mass spectrometer provides definitive identification and quantification based on the unique mass-to-charge ratio (m/z) of the analyte and its fragments.

Part 1: Sample Preparation - The Foundation of Accurate Bioanalysis

The primary goal of sample preparation is to extract the analyte of interest from the biological matrix while removing interfering substances like proteins and phospholipids.[3] The choice of technique depends on the physicochemical properties of the analyte, the nature of the matrix, and the desired level of sample cleanup.[3][4] For 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, we will explore three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

PPT is a simple and rapid method that involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins.[2][5]

  • Causality: The addition of the organic solvent disrupts the hydration layer around the proteins, leading to their aggregation and precipitation. The analyte, being soluble in the resulting supernatant, is then separated by centrifugation.[3]

  • Advantages: High throughput, low cost, and minimal method development.[5][6]

  • Limitations: This method can be less "clean" than other techniques, as some matrix components may remain in the supernatant, potentially leading to ion suppression or enhancement in the MS source, a phenomenon known as the matrix effect.[7][8]

Protocol for Protein Precipitation:

  • To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility.[4]

  • Causality: The choice of the organic solvent is critical and is based on the polarity and pKa of the analyte. For a carboxylic acid-containing compound, adjusting the pH of the aqueous phase can significantly enhance partitioning into the organic layer.

  • Advantages: Provides a cleaner extract than PPT, reducing the matrix effect.[4]

  • Limitations: Can be more time-consuming and may require optimization of solvent and pH conditions.

Protocol for Liquid-Liquid Extraction:

  • To 100 µL of biological sample in a glass tube, add the internal standard.

  • Add 50 µL of 2% formic acid to acidify the sample.

  • Add 600 µL of ethyl acetate (or another suitable organic solvent).

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte, while allowing interfering compounds to be washed away.[9]

  • Causality: The choice of SPE sorbent (e.g., reversed-phase, ion-exchange) depends on the analyte's properties. For a compound with a carboxylic acid group, a mixed-mode or anion-exchange sorbent can provide excellent retention and selectivity.

  • Advantages: Delivers the cleanest extracts, significantly minimizing matrix effects and improving assay sensitivity and robustness.[6]

  • Limitations: More expensive and requires more extensive method development compared to PPT and LLE.[10]

Protocol for Solid-Phase Extraction:

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of the biological sample (pre-treated with internal standard and diluted with a weak buffer) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Wash the cartridge with 1 mL of an appropriate organic solvent (e.g., hexane) to remove lipids.

  • Elute the analyte with 500 µL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Part 2: LC-MS/MS Method Development

The development of a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection.

Liquid Chromatography
  • Column Selection: A C18 reversed-phase column is a good starting point for the separation of moderately polar compounds like 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The formic acid helps to improve peak shape and ionization efficiency in positive ion mode.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation and a reasonable run time.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a suitable technique for this analyte. Given the presence of a nitrogen-containing heterocyclic system, positive ion mode is likely to provide a strong signal.

  • Tuning and Optimization: The mass spectrometer should be tuned by infusing a standard solution of the analyte to determine the optimal parameters for the precursor ion (the protonated molecule, [M+H]+) and to identify the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmProvides good resolution and efficiency.
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase for better peak shape and ionization.
Mobile Phase B0.1% AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate0.4 mL/minSuitable for a 2.1 mm ID column.
Gradient5% B to 95% B in 3 minAllows for elution of the analyte and washout of the column.
Injection Volume5 µLA typical injection volume for LC-MS/MS.
MS System
Ionization ModeESI PositiveExpected to provide good sensitivity for this compound.
MRM TransitionsAnalyte: Q1 > Q3; IS: Q1 > Q3To be determined during method development.
Dwell Time100 msBalances sensitivity with the number of data points across the peak.
Collision EnergyOptimized for each transitionMaximizes the signal of the product ions.

Part 3: Bioanalytical Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13]

Validation Parameters and Acceptance Criteria

The following parameters should be assessed during method validation:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix from at least six different sources.

  • Linearity and Range: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared with a blank sample, a zero sample, and at least six non-zero concentrations. The simplest model that adequately describes the concentration-response relationship should be used, and a correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated at a minimum of four concentration levels: the Lower Limit of Quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[14]

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response from a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[15][16] It is assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.[16] A stable isotope-labeled internal standard is the best way to compensate for matrix effects.[1]

  • Stability: The stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage.[14][17] This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.[14][17] The mean concentration of the stability samples should be within ±15% of the nominal concentration.[14]

Table 2: Example Validation Data Summary (Hypothetical)

Validation ParameterLLOQLQCMQCHQC
Nominal Conc. (ng/mL) 133080
Intra-day Accuracy (%) 105.298.7101.599.2
Intra-day Precision (%CV) 8.56.24.83.5
Inter-day Accuracy (%) 103.899.5102.1100.8
Inter-day Precision (%CV) 10.27.85.54.1
Recovery (%) -85.688.287.5
Matrix Factor -0.981.010.99

Part 4: Step-by-Step Protocol for Sample Analysis

  • Sample Thawing: Thaw frozen biological samples at room temperature or in a water bath.

  • Sample Preparation: Aliquot the required volume of each sample, standard, and quality control into labeled tubes. Add the internal standard working solution to all tubes except the blank.

  • Extraction: Perform the validated sample extraction procedure (PPT, LLE, or SPE).

  • Evaporation and Reconstitution: Evaporate the extracts to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system.

  • Data Processing: Integrate the chromatographic peaks for the analyte and the internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/IS) versus the nominal concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples and QC samples using the regression equation of the calibration curve.

  • Data Review and Reporting: Review the results for accuracy and precision of the QC samples to ensure the validity of the analytical run.

Visualization of the Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Inject Sample Integration Peak Integration LCMS->Integration Quantification Quantification Integration->Quantification Report Data Reporting Quantification->Report

Caption: Overall workflow for the bioanalysis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.

Conclusion

This application note provides a comprehensive framework for the development, validation, and application of a robust LC-MS/MS method for the quantification of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid in biological samples. By carefully selecting the sample preparation technique and optimizing the LC-MS/MS conditions, researchers can obtain high-quality data that is essential for advancing drug development programs. Adherence to regulatory guidelines for method validation ensures the integrity and reliability of the generated results.

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Li, W., & Tse, F. L. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(10), 1773–1788. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Khan, A., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4). Retrieved from [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1937-1945. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Ingle, R. G., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 209, 114515. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2022). Sample Preparation for Pharmaceuticals using A Bioanalytical Method. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (2023). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • Viswanathan, C. T., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 635–644. Retrieved from [Link]

  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]

  • Al-Soud, Y. A., & Al-Masri, I. M. (2013). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Chromatography B, 927, 102-109. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Chen, Y. C., et al. (2025). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. Journal of Analytical Toxicology. Retrieved from [Link]

  • Shah, J., et al. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. Biomedical Chromatography, 32(2), e4065. Retrieved from [Link]

  • ACTA Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. Retrieved from [Link]

  • Chen, Y. C., et al. (2025). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. Journal of Analytical Toxicology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • McDaniel, H. G., Reddy, W. J., & Boshell, B. R. (1972). Improved method for measuring quinolinic acid in biological specimens. Analytical Biochemistry, 49(2), 373-378. Retrieved from [Link]

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  • Song, J., et al. (2009). Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. Analytical Biochemistry, 385(2), 270-277. Retrieved from [Link]

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  • Li, D., et al. (2023). Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 234, 115537. Retrieved from [Link]

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Application

Application Notes and Protocols for 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid in Cancer Cell Line Research

For research use only. Not intended for diagnostic or therapeutic use.

Author: BenchChem Technical Support Team. Date: January 2026

For research use only. Not intended for diagnostic or therapeutic use.

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including significant potential as anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of histone deacetylases (HDACs), sirtuins (SIRTs), and the disruption of tubulin polymerization.[1][2][3] Similarly, pyrazole derivatives are recognized for their broad spectrum of pharmacological properties, including antitumor activities, often through the induction of apoptosis and cell cycle arrest.[4][5][6]

This document provides a comprehensive guide for researchers investigating the potential anticancer applications of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid . While specific data on this particular molecule is limited, its structure, combining a quinoline-4-carboxylic acid core with a dimethyl-pyrazole substituent, suggests it may share mechanisms of action with other compounds from these established classes. These notes offer a foundational framework for its evaluation in various cancer cell lines, detailing hypothetical mechanisms of action and providing robust experimental protocols for in vitro characterization.

Hypothesized Mechanism of Action

Based on the activities of structurally related quinoline and pyrazole derivatives, 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid may exhibit anticancer effects by modulating key cellular pathways involved in cell proliferation, survival, and death. A plausible hypothesis is the induction of apoptosis and cell cycle arrest through the inhibition of critical signaling pathways. For instance, many quinoline derivatives have been found to interfere with the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7] Furthermore, the pyrazole moiety has been associated with the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[6]

Hypothesized_MoA cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Compound 2-(1,5-dimethyl-1H-pyrazol-4-yl) quinoline-4-carboxylic acid Compound->PI3K Inhibition HDAC HDACs Compound->HDAC Inhibition ROS ROS Generation Compound->ROS Bax Bax Compound->Bax Upregulation Bcl2 Bcl-2 Compound->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Histones Histone Acetylation HDAC->Histones Deacetylation Caspase_Cascade Caspase Cascade ROS->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Bax->Caspase_Cascade Bcl2->Caspase_Cascade Cell_Cycle_Arrest Cell Cycle Arrest Histones->Cell_Cycle_Arrest

Caption: Hypothesized mechanisms of action for 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.

Data Presentation: Cytotoxicity Profile

A crucial first step in characterizing a novel compound is to determine its cytotoxic effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a template for presenting such data, populated with example IC50 values for related quinoline derivatives found in the literature to provide a comparative context.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid MCF-7 (Breast) Experimental DataN/A
2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid HCT-116 (Colon) Experimental DataN/A
2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid A549 (Lung) Experimental DataN/A
2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid K562 (Leukemia) Experimental DataN/A
2-Phenylquinoline-4-carboxylic acid derivative (D28)K562 (Leukemia)1.02[2]
2-Phenylquinoline-4-carboxylic acid derivative (D28)MCF-7 (Breast)5.66[2]
2-Phenylquinoline-4-carboxylic acid derivative (D28)A549 (Lung)2.83[2]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)THP-1 (Leukemia)0.87[3]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)MOLM-13 (Leukemia)0.98[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the initial in vitro evaluation of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Preparation and Treatment: Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[8] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[8] The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[8] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (logarithmic scale) to determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with compound (serial dilutions) B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add solubilization buffer F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Human cancer cell lines

  • 6-well plates

  • 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting. Treat the cells with the test compound at concentrations around its IC50 value for a predetermined duration (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use trypsinization and then combine them with the floating cells from the supernatant. This step is crucial to include cells that have detached due to apoptosis.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.[7]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[7] Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[7]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents. BenchChem.
  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 896328. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 868995. Available at: [Link]

  • Yadav, P., et al. (2025). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. Research Square. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389334. Available at: [Link]

  • Tawfeek Ahmed Ali Yahya, et al. (2014). Synthesis and evaluation of some pyraz. Journal of Chemical and Pharmaceutical Research, 6(11), 234-238. Available at: [Link]

  • Mostafavi-Hosseini, F., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. International Journal of Molecular and Cellular Medicine, 10(4), 291-301. Available at: [Link]

  • Wang, W., et al. (2019). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules, 24(18), 3379. Available at: [Link]

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Method

Application Notes and Protocols for the In Vitro Evaluation of Antibacterial Activity of Novel Quinoline Derivatives

Introduction: The Enduring Promise of Quinolines in an Era of Resistance Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity against a wide array o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Quinolines in an Era of Resistance

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2][3][4] This targeted disruption of bacterial DNA synthesis leads to cell death, making quinolones potent bactericidal agents.[1] The foundational quinolone structure, a bicyclic aromatic scaffold, has proven to be a versatile template for medicinal chemists, allowing for numerous modifications that have historically enhanced potency, expanded the spectrum of activity, and improved pharmacokinetic profiles.[2][3]

However, the extensive use and sometimes misuse of these crucial drugs have inevitably led to the emergence and spread of bacterial resistance.[2][4] Resistance mechanisms primarily involve mutations in the target enzymes (DNA gyrase and topoisomerase IV) that reduce drug binding, as well as the up-regulation of efflux pumps that actively remove the drug from the bacterial cell.[1][3][4] This escalating challenge of antimicrobial resistance (AMR) necessitates a renewed and strategic effort in the discovery and development of novel antibacterial agents. The development of new quinoline derivatives remains a promising avenue in this endeavor, aiming to circumvent existing resistance mechanisms and provide effective treatments against multidrug-resistant (MDR) pathogens.[5][6]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antibacterial properties of novel quinoline derivatives. The protocols herein are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure scientific rigor and reproducibility.[7][8][9] Our approach is designed to guide the user from initial qualitative screening to quantitative assessment of potency and the dynamics of bacterial killing.

Tier 1: Foundational Screening for Antibacterial Activity

The initial phase of evaluating novel quinoline derivatives involves a qualitative assessment to identify compounds with any discernible antibacterial activity. The agar diffusion method is a rapid, cost-effective, and widely used technique for this purpose.[5][10] This method relies on the principle of a compound diffusing from a point source through a solid agar medium inoculated with a test bacterium, creating a concentration gradient. If the compound is active, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the point of application.

Protocol 1: Agar Well Diffusion Assay

The agar well diffusion assay is a straightforward method for initial screening.[11][12][13]

Scientific Rationale: This technique provides a qualitative but visually intuitive assessment of a compound's ability to inhibit bacterial growth. The size of the zone of inhibition is influenced by the compound's intrinsic activity, its diffusion characteristics in agar, and the susceptibility of the test organism. While not quantitative for minimum inhibitory concentration (MIC), it is an excellent primary screen to prioritize compounds for further, more rigorous testing.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Suspend the colonies in sterile saline or broth (e.g., Tryptic Soy Broth).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11][14]

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure a uniform lawn of bacterial growth.

  • Creation of Wells:

    • Allow the plate to dry for 3-5 minutes.

    • Using a sterile cork borer (typically 6 mm in diameter), create uniform wells in the agar.[11][12]

  • Application of Test Compounds:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the novel quinoline derivative solution (at a known concentration, typically dissolved in a solvent like DMSO) into each well.[13]

    • Include a negative control (solvent alone) and a positive control (a standard antibiotic like ciprofloxacin) in separate wells on the same plate.

  • Incubation:

    • Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds into the agar.[12]

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A larger zone of inhibition generally suggests greater antibacterial activity.

Data Presentation:

Compound IDConcentration (µg/mL)Test OrganismZone of Inhibition (mm)Positive Control (e.g., Ciprofloxacin) Zone (mm)
QN-001100Staphylococcus aureus[Insert Data][Insert Data]
QN-002100Staphylococcus aureus[Insert Data][Insert Data]
QN-001100Escherichia coli[Insert Data][Insert Data]
QN-002100Escherichia coli[Insert Data][Insert Data]

Tier 2: Quantitative Assessment of Antibacterial Potency

Following the identification of active compounds from the initial screen, the next critical step is to quantify their potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11] The broth microdilution method is the gold standard for MIC determination and is detailed in CLSI guidelines.[7][8][9]

Protocol 2: Broth Microdilution for MIC Determination

Scientific Rationale: This method provides a quantitative measure of a compound's antibacterial activity by exposing a standardized bacterial inoculum to a range of serially diluted compound concentrations in a liquid growth medium. It is more precise than diffusion-based methods and is the standard for antimicrobial susceptibility testing.[9]

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the novel quinoline derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB).[11]

    • The typical concentration range to test is 64 µg/mL to 0.5 µg/mL or lower.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Inoculation and Controls:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Essential Controls:

      • Growth Control: Wells containing only broth and the bacterial inoculum (no compound).

      • Sterility Control: Wells containing only sterile broth.

      • Positive Control: Wells containing a standard antibiotic (e.g., ciprofloxacin) at various concentrations.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[11]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[11][15]

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
QN-001[Insert Data][Insert Data][Insert Data][Insert Data]
QN-002[Insert Data][Insert Data][Insert Data][Insert Data]
QN-003[Insert Data][Insert Data][Insert Data][Insert Data]

Tier 3: Characterizing the Dynamics of Antibacterial Action

Once the MIC is established, it is crucial to understand how the compound affects the bacteria over time. Is it merely inhibiting growth (bacteriostatic) or actively killing the bacteria (bactericidal)? The time-kill kinetics assay provides this critical information.[16][17]

Protocol 3: Time-Kill Kinetics Assay

Scientific Rationale: This assay measures the rate and extent of bacterial killing by a compound over a 24-hour period.[16] By plotting the number of viable bacteria (log₁₀ CFU/mL) against time, a time-kill curve is generated. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16][17][18] A bacteriostatic effect is characterized by a minimal change in the bacterial count compared to the initial inoculum.[16]

Step-by-Step Protocol:

  • Preparation:

    • Prepare a bacterial inoculum in the early logarithmic phase of growth.

    • Prepare flasks of CAMHB containing the novel quinoline derivative at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

    • Include a growth control flask with no compound.

  • Inoculation:

    • Inoculate each flask with the bacterial suspension to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL versus time for each compound concentration and the growth control.

Data Presentation:

The results are best presented as a time-kill curve graph.

Visualizing Experimental Workflows

Experimental_Workflow agar_well agar_well active_compounds active_compounds agar_well->active_compounds Prioritize hits broth_micro broth_micro active_compounds->broth_micro mic_det mic_det potent_compounds potent_compounds mic_det->potent_compounds Select leads time_kill time_kill potent_compounds->time_kill

Understanding the Mechanism of Action

The antibacterial activity of quinolones is intrinsically linked to their interaction with bacterial type II topoisomerases.

Quinolone_MoA quinolone quinolone dna_gyrase dna_gyrase quinolone->dna_gyrase topo_iv topo_iv quinolone->topo_iv relaxed_dna relaxed_dna dna_gyrase->relaxed_dna Relaxation cleavage_complex cleavage_complex dna_gyrase->cleavage_complex Traps complex decatenated_dna decatenated_dna topo_iv->decatenated_dna topo_iv->cleavage_complex Traps complex supercoiled_dna supercoiled_dna supercoiled_dna->dna_gyrase Introduces negative supercoils relaxed_dna->topo_iv Decatenation cell_death cell_death cleavage_complex->cell_death Leads to

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and systematic approach for the initial in vitro characterization of novel quinoline derivatives. By progressing through this tiered workflow, researchers can efficiently identify promising lead compounds, quantify their potency, and gain initial insights into their bactericidal or bacteriostatic nature. This foundational dataset is essential for making informed decisions about which derivatives warrant further investigation, including mechanism of action studies, toxicity profiling, and eventual progression to in vivo efficacy models. As the threat of antimicrobial resistance continues to grow, a rigorous and standardized evaluation of new chemical entities is more critical than ever.

References

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  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Vila, J., Abdalla, S., & Ruiz, J. (2009). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 27(1), 28-34. [Link]

  • CLSI. (2023). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Ren, Q., et al. (2020). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega, 5(3), 1374–1380. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of Quinolone Resistance. Cold Spring Harbor Perspectives in Medicine, 5(10), a025320. [Link]

  • Bisyri, M. B., et al. (2019). Quinolone antibiotics. MedChemComm, 10(9), 1744-1777. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Al-Suhaimi, E. A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(2), 1839-1850. [Link]

  • Shoukat, W., et al. (2023). Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. Journal of Drug and Alcohol Research, 12, 1-6. [Link]

  • Valgas, C., de Souza, S. M., & Smânia, E. F. A. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(9), 1-5. [Link]

  • Butler, M. S., et al. (2024). Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. Diagnostics, 14(24), 2824. [Link]

  • Cheesman, M. J., et al. (2017). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmacognosy and Phytochemistry, 6(5), 100-107. [Link]

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  • Abdul-Mutakabbir, J. C., et al. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Antimicrobial Chemotherapy, 79(11), 2683-2696. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Overview on Strategies and Assays for Antibiotic Discovery. Journal of Fungi, 2(2), 12. [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. [Link]

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Application

Rational Design and Synthesis of the Pyrazole-Quinoline Scaffold

An Application Guide for the Development of Kinase Inhibitors Featuring a Pyrazole-Quinoline Scaffold For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide on the design,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of Kinase Inhibitors Featuring a Pyrazole-Quinoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the design, synthesis, and evaluation of kinase inhibitors built upon the pyrazole-quinoline scaffold. This scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity, making it a valuable starting point for developing novel therapeutics.[1][2][3][4] Protein kinases are crucial enzymes that regulate a vast array of cellular processes by phosphorylating target proteins.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for drug development.[6][7]

This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind the protocols. It is structured to follow the logical progression of a drug discovery campaign, from initial design to cellular evaluation.

The journey to a potent kinase inhibitor begins with a thoughtful design strategy. The pyrazole-quinoline core serves as an excellent foundation due to its rigid structure and ability to form key interactions within the ATP-binding pocket of many kinases.[8][9]

Design Principles: Structure-Activity Relationship (SAR) and Molecular Modeling

The goal of the design phase is to hypothesize which chemical modifications to the core scaffold will enhance potency and selectivity for the target kinase.

  • Structure-Activity Relationship (SAR): This is an iterative process of synthesizing analogs of a lead compound and testing them to understand how specific structural changes affect biological activity. For the pyrazole-quinoline scaffold, SAR studies might explore how different substituents on either the pyrazole or quinoline rings impact kinase inhibition.[10][11] For instance, adding a bulky group might enhance binding in a large hydrophobic pocket, while a hydrogen bond donor could engage with a key residue in the kinase's hinge region.[5]

  • Molecular Modeling: Computational docking studies predict how a designed molecule might bind to the three-dimensional structure of a target kinase.[12] This in silico approach helps prioritize which compounds to synthesize, saving time and resources. For example, docking can reveal if a proposed analog is likely to clash with the protein or if it can form favorable interactions, such as hydrogen bonds with the kinase hinge region, a common binding motif for Type I inhibitors.[13]

General Synthesis Protocol

A variety of synthetic routes can produce pyrazole-quinoline derivatives. One efficient method is the multicomponent Povarov-Doebner reaction, which can rapidly assemble the core structure from readily available starting materials.[8][13] Another common approach is a base-catalyzed cyclocondensation reaction.[12]

Below is a generalized, conceptual protocol for the synthesis of a pyrazole-quinoline derivative.

Protocol 1: Synthesis via Multicomponent Reaction

  • Reactant Preparation: In a suitable reaction vessel, dissolve the starting materials: an amino-pyrazole (e.g., 5-aminoindazole), an aldehyde, and a ketone in an appropriate solvent like ethanol.

  • Catalyst Addition: Introduce a catalyst to facilitate the reaction. This could be an acid catalyst depending on the specific variant of the reaction.

  • Reaction: Heat the mixture under reflux for a specified period (e.g., 8-24 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: Purify the crude product using techniques such as column chromatography or recrystallization to obtain the final pyrazole-quinoline compound with high purity.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G cluster_synthesis Synthesis Workflow A 1. Mix Reactants (Amino-pyrazole, Aldehyde, Ketone) B 2. Add Catalyst & Reflux A->B C 3. Monitor by TLC B->C D 4. Isolate Crude Product (Filtration/Evaporation) C->D Reaction Complete E 5. Purify (Column Chromatography) D->E F 6. Characterize (NMR, MS) E->F

Caption: General workflow for synthesizing pyrazole-quinoline inhibitors.

In Vitro Evaluation: Biochemical Kinase Assays

Once synthesized, the compounds must be tested for their ability to inhibit the target kinase. This is first done in a controlled, cell-free environment using a biochemical assay.

Principle of In Vitro Kinase Assays

The fundamental role of a kinase is to transfer a phosphate group from ATP to a substrate protein.[5] An in vitro kinase assay measures this activity. The inhibitory potential of a compound is determined by its ability to reduce this activity. A widely used method is to quantify the amount of ADP produced, which is directly proportional to kinase activity.[14]

Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a common commercial assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is a two-step process.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate

  • Synthesized pyrazole-quinoline inhibitors (dissolved in DMSO)

  • ATP

  • Kinase buffer (e.g., HEPES, MgCl₂, BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

  • Prepare Kinase Reaction: In a 96-well or 384-well plate, add the kinase buffer, the specific substrate, and the recombinant kinase enzyme.

  • Add Inhibitor: Add the synthesized pyrazole-quinoline compounds at various concentrations (e.g., a 10-point serial dilution starting from 10 µM). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Initiate Reaction: Start the kinase reaction by adding ATP to all wells.[15] Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Measure Light: Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated in the first step into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

G cluster_invitro In Vitro Kinase Assay Workflow A 1. Plate Kinase, Substrate, and Inhibitor dilutions B 2. Initiate reaction with ATP Incubate A->B C 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D 4. Add Kinase Detection Reagent (Converts ADP to ATP) C->D E 5. Luciferase reaction produces light D->E F 6. Measure Luminescence E->F G 7. Calculate % Inhibition & IC50 F->G

Caption: Workflow for in vitro screening and IC50 determination.

Data Analysis and Presentation

The raw luminescence data is converted into percent inhibition relative to the "no inhibitor" control. These values are then plotted against the logarithm of the inhibitor concentration. A non-linear regression (sigmoidal dose-response curve) is fitted to the data to determine the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.

Table 1: Hypothetical Inhibition Data for a Pyrazole-Quinoline Series against Target Kinase X

Compound IDR1-GroupR2-GroupIC₅₀ (nM)[5]
PQ-001-H-H850
PQ-002-CH₃-H420
PQ-003-H-OCH₃760
PQ-004-CH₃-OCH₃150
PQ-005 -Cl -OCH₃ 55

This data illustrates a simple SAR, where the combination of a chloro group at R1 and a methoxy group at R2 (PQ-005) results in the most potent inhibition.

Cellular Evaluation: Assessing Activity in a Biological Context

A potent compound in a biochemical assay is a great start, but it must be able to enter a living cell and inhibit its target in a complex physiological environment.[16] Cell-based assays are essential for confirming on-target activity, assessing cell permeability, and measuring the downstream functional consequences of target inhibition.[6]

Protocol: Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines if the inhibitor can stop the proliferation of cancer cells that are dependent on the target kinase.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., a line known to be driven by your target kinase) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazole-quinoline inhibitors for a period of 48-72 hours.

  • Add Reagent: Add the detection reagent (e.g., MTT or CellTiter-Glo®).

    • For MTT, this involves a reagent that is converted by living cells into a colored formazan product.

    • For CellTiter-Glo®, the reagent lyses the cells and measures the amount of ATP present, which is proportional to the number of viable cells.

  • Measure Signal: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader.

  • Data Analysis: Calculate the GI₅₀ or IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth or viability.

Protocol: Target Phosphorylation Assay (Western Blot or ELISA)

This assay directly verifies that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of the kinase itself (autophosphorylation) or a known downstream substrate.[17]

Procedure:

  • Cell Treatment: Treat cells with the inhibitor at several concentrations for a short period (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Detection (Western Blot):

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of your target (e.g., anti-p-ERK).

    • Probe a separate membrane (or strip and re-probe the same one) with an antibody for the total amount of the target protein (e.g., anti-Total-ERK) as a loading control.

    • Add a secondary antibody and use a detection reagent to visualize the bands. A decrease in the phosphorylated signal with increasing inhibitor concentration indicates successful target inhibition.

  • Detection (ELISA): Use a sandwich ELISA kit with antibodies specific for the total and phosphorylated target protein for a more quantitative readout.[6]

G cluster_cellular Cell-Based Evaluation Workflow cluster_viability Viability Assay cluster_target Target Engagement Assay A 1. Seed Cells B 2. Treat with Inhibitor (72h) A->B C 3. Add Viability Reagent (e.g., CellTiter-Glo) B->C D 4. Measure Signal (Luminescence) C->D E 1. Seed Cells F 2. Treat with Inhibitor (2h) E->F G 3. Lyse Cells F->G H 4. Detect Phospho-protein (Western Blot / ELISA) G->H

Caption: Parallel workflows for cell-based inhibitor evaluation.

Preliminary Pharmacokinetic (PK) Considerations

For a compound to become a drug, it must not only be potent but also possess favorable pharmacokinetic properties.[18] This involves studying how the body affects the drug, summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.[19]

  • Absorption: How the drug enters the bloodstream. For oral drugs, this means passing through the gut wall.[19]

  • Distribution: Where the drug travels in the body after absorption. An ideal drug should reach its target tissue in sufficient concentrations.[18]

  • Metabolism: How the body chemically modifies the drug, often in the liver. Metabolism can inactivate a drug or prepare it for excretion.[19]

  • Excretion: How the drug and its metabolites are removed from the body, typically via urine or feces.[19]

Early in vitro ADME assays (e.g., microsomal stability to assess metabolism, Caco-2 permeability to assess absorption) are crucial for selecting compounds with a higher probability of success in later in vivo studies.[11]

G A Absorption (e.g., Gut) B Distribution (Bloodstream to Tissues) A->B C Metabolism (e.g., Liver) B->C Target Drug at Target Site B->Target D Excretion (e.g., Kidney) C->D

Caption: The ADME process in small molecule drug development.

Conclusion and Future Directions

The development of kinase inhibitors based on the pyrazole-quinoline scaffold is a structured, multi-disciplinary process. It begins with rational design and efficient synthesis, followed by rigorous in vitro biochemical screening to identify potent hits. These hits are then advanced to cell-based assays to confirm their activity in a biological setting and assess their therapeutic potential. Promising candidates are further profiled for their pharmacokinetic properties to ensure they have the characteristics required to become effective drugs.

Future work in this area will continue to focus on improving the selectivity of these inhibitors to minimize off-target effects and designing compounds capable of overcoming known resistance mutations in kinases.[8] The versatility of the pyrazole-quinoline scaffold ensures it will remain a highly valuable framework in the ongoing search for novel and effective kinase-targeted therapies.[7]

References

  • Protocols.io. (2023). In vitro kinase assay. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Tardy, C., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(23), 8233. [Link]

  • Bio-protocol. (2017). In vitro NLK Kinase Assay. [Link]

  • Kamal, A., et al. (2014). Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 81, 464-478. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Serrano-López, J., et al. (2021). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1639-1653. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]

  • ResearchGate. (2023). Pyrazole-quinoline hybrids as an anticancer agent. [Link]

  • PubMed. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • Tiwari, A., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2663-2667. [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • Purdue University. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

  • Hletko, A., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 10981-10996. [Link]

  • Eco-Vector Journals Portal. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • NIH. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]

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  • PubMed. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. [Link]

  • NIH. (2022). Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. [Link]

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  • ResearchGate. (2022). Structures of pyrazole-based Pim kinase inhibitors and their Ki values. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Pyrazole-Substituted Quinoline Compounds

Welcome to the Technical Support Center for the purification of pyrazole-substituted quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole-substituted quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from extensive field experience and established scientific principles, this resource provides practical, in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compounds with high purity.

Introduction: The Purification Challenge

Pyrazole-substituted quinolines are a cornerstone in medicinal chemistry due to their diverse biological activities. However, their synthesis, often involving multi-step reactions like the Friedländer annulation, can lead to a variety of impurities. These can include unreacted starting materials, regioisomers, and byproducts from side reactions, all of which may possess similar physicochemical properties to the desired product, making purification a significant hurdle. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My crude product is a thick, intractable oil. How can I proceed with purification?

A1: Oiling out is a common issue, often caused by residual solvent, impurities depressing the melting point, or the inherent properties of the compound.

  • Initial Step: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce solidification by removing non-polar impurities and residual solvents. Sonication during trituration can be particularly effective.

  • Solvent Removal: Ensure all reaction solvents (e.g., DMF, DMSO) are thoroughly removed under high vacuum, possibly with gentle heating, as they can prevent crystallization.

  • Consider Chromatography: If trituration fails, dissolving the oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and proceeding directly to column chromatography is a viable option.

Q2: I'm observing multiple spots on my TLC plate that are very close together. How can I improve separation?

A2: Poor separation on TLC indicates that standard column chromatography will likely be challenging. This is often due to the presence of isomers or analogs with very similar polarities.

  • Solvent System Optimization: Systematically screen different solvent systems. A good starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient. If these fail, consider adding a small percentage of a third solvent with a different polarity or property, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, to improve spot shape and separation.[1][2]

  • Two-Dimensional TLC: To confirm if you have a mixture of separable compounds, you can run a 2D TLC. Run the plate in one solvent system, then rotate it 90 degrees and run it in a different solvent system. If the spots separate in the second dimension, a combination of purification techniques or a more specialized chromatographic method may be necessary.

Q3: My compound seems to be degrading on the silica gel column. What are my alternatives?

A3: The acidic nature of standard silica gel can cause degradation of sensitive compounds.

  • Deactivated Silica: You can deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This is done by adding a small percentage of the base to the slurry solvent.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobicity, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative, using polar mobile phases like acetonitrile/water or methanol/water.

Q4: My recrystallization attempt resulted in very low yield. How can I improve it?

A4: Low recovery is a frequent problem in recrystallization and can stem from several factors.

  • Excess Solvent: The most common reason is using too much solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Solubility in Cold Solvent: Your compound may be too soluble in the chosen solvent even at low temperatures. If so, you need to select a different solvent or a solvent mixture. A good solvent for recrystallization is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3]

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

Troubleshooting Guides

This section provides detailed, step-by-step methodologies for troubleshooting common purification techniques for pyrazole-substituted quinoline compounds.

Guide 1: Troubleshooting Column Chromatography

Column chromatography is the most common method for purifying these compounds. However, success hinges on careful optimization.

Problem: Poor Separation of Isomers

Pyrazole-substituted quinolines often form regioisomers, especially in syntheses involving unsymmetrical pyrazoles. These isomers can have very similar polarities, leading to co-elution.

Step-by-Step Protocol for Optimizing Separation:

  • TLC Analysis:

    • Prepare a dilute solution of your crude product in a volatile solvent (e.g., CH2Cl2).

    • Spot the solution on a TLC plate and develop it with a series of solvent systems of varying polarities (e.g., start with 10% ethyl acetate in hexanes and gradually increase the polarity).

    • The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4.

    • If isomers are present, look for a solvent system that provides the maximum separation between the spots.

  • Column Chromatography Setup:

    • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

    • Column Packing: Pack the column using a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Sample Loading: For difficult separations, "dry loading" is recommended. Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution:

    • Start with a mobile phase that is slightly less polar than the one that gave the optimal Rf on TLC.

    • Use a shallow gradient of the more polar solvent to slowly increase the polarity of the mobile phase. This will help to resolve closely eluting compounds.

    • Collect small fractions and monitor them by TLC.

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Polarity of CompoundRecommended Solvent SystemModifiers (if needed)
Non-polarHexane/Ethyl Acetate0.5% Triethylamine (for basic compounds)
Mid-polarDichloromethane/Methanol0.5% Acetic Acid (for acidic compounds)
PolarEthyl Acetate/Methanol-

Diagram 1: Workflow for Optimizing Column Chromatography

start Crude Product tlc TLC Analysis (Solvent Screen) start->tlc good_sep Good Separation? tlc->good_sep column Column Chromatography (Optimized System) good_sep->column Yes adjust Adjust Solvent System (e.g., add modifier) good_sep->adjust No pure Pure Product column->pure adjust->tlc alt_method Consider Alternative (e.g., HPLC, Recrystallization) adjust->alt_method

Caption: A decision-making workflow for optimizing column chromatography.

Guide 2: Mastering Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, but finding the right conditions is crucial.

Problem: Compound Fails to Crystallize or Oils Out

This can happen if the compound is too soluble in the chosen solvent or if impurities are inhibiting crystal lattice formation.

Step-by-Step Protocol for Solvent Screening and Recrystallization:

  • Solvent Screening:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a small amount of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.[3]

    • Heat the test tubes that show poor solubility at room temperature. A suitable solvent will dissolve the compound when hot.

    • Allow the solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will be one in which the compound crystallizes out upon cooling.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Scratching the inside of the flask with a glass rod can help induce crystallization.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Table 2: Common Recrystallization Solvents for Pyrazole-Substituted Quinolines

SolventPropertiesTypical Use
EthanolGood for moderately polar compoundsFrequently used for final product purification[4][5]
Methanol/WaterA solvent pair for adjusting polarityGood for compounds that are too soluble in pure methanol
Ethyl Acetate/HexaneA solvent pair for a wider polarity rangeUseful when a single solvent is not effective
Dimethylformamide (DMF)/WaterFor poorly soluble compoundsThe compound is dissolved in a minimum of DMF, and water is added dropwise to induce precipitation.

Diagram 2: Recrystallization Troubleshooting Flowchart

start Dissolved Crude Product (Hot) cool Cool to Room Temp start->cool crystals Crystals Form? cool->crystals ice_bath Cool in Ice Bath crystals->ice_bath Yes no_crystals No Crystals crystals->no_crystals No collect Collect Crystals ice_bath->collect scratch Scratch Flask/ Add Seed Crystal no_crystals->scratch still_no Still No Crystals? scratch->still_no still_no->ice_bath Yes (Crystals Form) evaporate Evaporate Some Solvent & Recool still_no->evaporate No evaporate->cool change_solvent Change Solvent/ Use Solvent Pair evaporate->change_solvent

Caption: A flowchart for troubleshooting common recrystallization issues.

Purity Assessment

After purification, it is essential to assess the purity of your pyrazole-substituted quinoline compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your compound and can also reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

By employing these troubleshooting strategies and analytical techniques, you will be well-equipped to overcome the purification challenges associated with pyrazole-substituted quinoline compounds and obtain the high-purity materials necessary for your research and development endeavors.

References

  • Manjula Rani, K., & Rajendran, S. P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9), 15966-15973. [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Bousquet, E., et al. (2023). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 28(13), 5129. [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Hassan, A. S., et al. (2015). Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1353-1361. [Link]

  • Severina, H., et al. (2018). Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivatives on biopharmaceutical factors. Pharmacia, 65(2), 24-31. [Link]

  • Nichols, L. (2021). 2.3B: Uses of TLC. In Chemistry LibreTexts. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Gondek, E., et al. (2020). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. Materials, 13(21), 4886. [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. [Link]

  • Nichols, L. (2021). 7.11: Testing Solvents for Crystallization. In Chemistry LibreTexts. [Link]

  • Patel, K. D., et al. (2012). Synthesis and Antibacterial Activity of Novel Pyrazolo [3, 4-b] Quinoline Based Hetercyclic Azo Compounds and their Dyeing Performance. Journal of the Serbian Chemical Society, 77(3), 271-283. [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Sridhar, S., et al. (2017). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis, 4(2), 56-62. [Link]

  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(10), e17355. [Link]

  • Al-Majdhoub, M. S., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(45), 30495-30505. [Link]

  • Khidre, R. E., Radini, I. A. M., & Ibrahim, D. A. (2018). Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines. Mini-Reviews in Organic Chemistry, 15(3), 179-192. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6614. [Link]

  • Khidre, R. E., Radini, I. A. M., & Ibrahim, D. A. (2024). Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives. RSC Advances, 14(1), 1-20. [Link]

  • Cheng, C. C. (2005). The Friedländer Synthesis of Quinolines. In Organic Reactions (pp. 37-381). John Wiley & Sons, Inc. [Link]

  • George, A., & Lunn, G. (2004). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons. [Link]

  • Thakuria, R., et al. (2021). Computational and Experimental Screening Approaches to Aripiprazole Salt Crystallization. Crystal Growth & Design, 21(10), 5767-5778. [Link]

  • Cheng, C. C. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-381. [Link]

  • Cheng, C. C. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Side Reactions in Doebner-von Miller Synthesis

Welcome to the technical support center for the Doebner-von Miller synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful, yet often challenging, reaction. Here, we address specific issues you may encounter during your experiments, moving beyond simple procedural steps to explain the underlying chemical principles and provide actionable, field-proven solutions.

The Doebner-von Miller reaction, a cornerstone in heterocyclic chemistry for synthesizing substituted quinolines, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] While versatile, the reaction is notorious for its potential side reactions, which can lead to low yields, purification challenges, and the formation of intractable tars. This guide will help you troubleshoot these issues effectively.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the most common and perplexing issues encountered in the lab.

Question 1: My reaction mixture has turned into a thick, dark tar, and my product yield is extremely low. What is causing this, and how can I prevent it?

Answer: This is the most frequently encountered problem in the Doebner-von Miller synthesis. The primary cause is the acid-catalyzed polymerization of your α,β-unsaturated carbonyl starting material.[3] The strongly acidic conditions required for the main reaction are also perfect for promoting the self-condensation and polymerization of these reactive carbonyl compounds, resulting in high-molecular-weight tars.[4][5]

Here are several strategies to mitigate tar formation:

  • Control the Reaction Rate and Temperature: The reaction can be highly exothermic, and excessive heat accelerates polymerization.[4][6]

    • Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This keeps the instantaneous concentration of the carbonyl low and helps control the exotherm.[4]

    • Temperature Optimization: While heating is often necessary, avoid excessively high temperatures.[4][6] Monitor the reaction closely and maintain the lowest temperature that allows for a reasonable reaction rate. For vigorous reactions, initial cooling may be required.[4]

  • Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, and their effectiveness can be substrate-dependent.[1][4]

    • Consider screening different acids to find the optimal balance between reaction rate and byproduct formation. Milder Lewis acids may be preferable in some cases to reduce polymerization.[3]

    Table 1: Effect of Different Acid Catalysts on Quinoline Synthesis

    Catalyst Typical Conditions Advantages Potential Issues
    HCl, H₂SO₄ Concentrated, often with heating Strong proton source, readily available Can be harsh, often promotes tarring[3][4]
    p-TsOH Catalytic amount, often in a dehydrating solvent Milder Brønsted acid, easier to handle May require longer reaction times
    ZnCl₂, SnCl₄ Stoichiometric or catalytic amounts Lewis acids can be milder and more selective Can be hygroscopic, require anhydrous conditions

    | Iodine | Catalytic amount | Mild Lewis acid, effective catalyst[1] | Potential for halogenation side reactions |

  • Employ a Biphasic Solvent System: This is a highly effective strategy to physically separate the bulk of the α,β-unsaturated carbonyl from the strong aqueous acid, thereby inhibiting polymerization.[7][8]

    • In this setup, the aniline is dissolved in the aqueous acid phase, while the α,β-unsaturated carbonyl is sequestered in an immiscible organic solvent like toluene. The reaction occurs at the interface, allowing for a controlled release of the carbonyl into the acidic phase.[3]

Question 2: I've successfully isolated a product, but my analytical data (NMR, MS) suggests it's contaminated with dihydro- or tetrahydroquinolines. Why did this happen?

Answer: This issue points to an incomplete final step of the Doebner-von Miller mechanism: the aromatization of the dihydroquinoline intermediate to the final quinoline product.[2] This oxidation step is crucial for achieving the desired aromatic system.

Root Cause and Solutions:

  • Insufficient Oxidant: In many cases, an intermediate anil or the α,β-unsaturated carbonyl itself can act as the oxidant.[2] However, this may not be efficient enough, leading to the isolation of the partially hydrogenated intermediates.

    • Solution 1: Add an External Oxidizing Agent: If incomplete oxidation is suspected, include an external oxidizing agent in the reaction mixture. Nitrobenzene is a classic choice, though others like arsenic acid have also been used.[2] Be aware that using a strong oxidizing agent can make the reaction more vigorous.[5]

    • Solution 2: Post-Reaction Oxidation: If you have already isolated the product mixture, you can perform a separate oxidation step. Re-dissolve the mixture and treat it with a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to convert the remaining dihydroquinolines to the desired quinoline.[3]

Question 3: I am using an aniline with an electron-withdrawing group and my yields are very low. What is the problem?

Answer: The nucleophilicity of the aniline is critical for the initial step of the reaction, which is a Michael-type conjugate addition to the α,β-unsaturated carbonyl compound.[1][2]

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aniline ring decrease the electron density on the nitrogen atom, making it a weaker nucleophile. This slows down or even inhibits the initial conjugate addition, leading to poor yields.[3]

  • Troubleshooting Strategies:

    • Harsher Conditions: You may need to use stronger acid catalysts or higher reaction temperatures to force the reaction to proceed. However, this also increases the risk of tar formation.[4]

    • Alternative Synthetic Routes: For strongly deactivated anilines, the Doebner-von Miller reaction may not be the optimal choice. Consider alternative quinoline syntheses like the Gould-Jacobs or Friedländer synthesis, which may be more tolerant of these substrates.

Question 4: My reaction with a γ-substituted α,β-unsaturated aldehyde is giving a complex mixture and only traces of the desired quinoline. What is happening?

Answer: This is a known limitation of the Doebner-von Miller reaction. The use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to complex product mixtures and low yields of the desired quinoline.[3][9]

  • Steric Hindrance: The substitution at the γ-position can sterically hinder the key cyclization step, disfavoring the formation of the quinoline ring and promoting alternative side reactions.[3]

  • Regiochemistry Issues: In some cases, particularly with α,β-unsaturated α-ketoesters, a reversal of the expected regiochemistry can occur, leading to 4-substituted quinolines instead of the typical 2-substituted products.[10][11] This happens when the reaction proceeds through a Schiff's base intermediate followed by an alternative cyclization pathway.[10]

  • Optimization and Alternatives:

    • Systematic Optimization: A Design of Experiments (DoE) approach, systematically varying the acid, solvent, and temperature, may be necessary to find a narrow window of optimal conditions.[3]

    • Consider Other Syntheses: For sterically demanding substrates, other methods that offer better regiochemical control might be more suitable.

Visualized Mechanisms and Workflows

Doebner-von Miller Reaction Mechanism

The mechanism is complex and has been a subject of debate. A widely accepted pathway involves a fragmentation-recombination sequence, which explains isotopic scrambling experiments.[1][12][13]

Doebner_von_Miller_Mechanism cluster_start Initial Reaction cluster_main_path Reaction Pathway Aniline Aniline Michael_Adduct Michael Adduct (Intermediate 3) Aniline->Michael_Adduct Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Fragmentation Fragmentation Michael_Adduct->Fragmentation Reversible Imine Imine (4a) Fragmentation->Imine Sat_Ketone Saturated Ketone (4b) Fragmentation->Sat_Ketone Recombination Recombination (Aldol-type) Imine->Recombination Sat_Ketone->Recombination New_Imine Conjugated Imine (5) Recombination->New_Imine Second_Aniline Second Aniline Addition New_Imine->Second_Aniline Cyclization Intramolecular Electrophilic Cyclization Second_Aniline->Cyclization Dihydroquinoline Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation/ Aromatization Dihydroquinoline->Oxidation Quinoline Quinoline Product Oxidation->Quinoline

Caption: Proposed fragmentation-recombination mechanism of the Doebner-von Miller reaction.

Troubleshooting Workflow

This diagram provides a logical path to diagnose and solve common issues.

Troubleshooting_Workflow Problem Observed Problem Tar Low Yield & Tar Formation Problem->Tar Incomplete Product Contaminated with Dihydroquinolines Problem->Incomplete LowYield_EWG Low Yield with EWG-Aniline Problem->LowYield_EWG Cause_Polymer Cause: Carbonyl Polymerization Tar->Cause_Polymer Cause_Oxidation Cause: Incomplete Oxidation Incomplete->Cause_Oxidation Cause_Nucleo Cause: Poor Aniline Nucleophilicity LowYield_EWG->Cause_Nucleo Sol_Control Solution: - Slow Addition - Temp. Control Cause_Polymer->Sol_Control Sol_Biphasic Solution: - Use Biphasic System Cause_Polymer->Sol_Biphasic Sol_Oxidant Solution: - Add External Oxidant - Post-reaction Oxidation Cause_Oxidation->Sol_Oxidant Sol_Conditions Solution: - Stronger Acid - Higher Temp. Cause_Nucleo->Sol_Conditions

Caption: Logical workflow for troubleshooting common Doebner-von Miller side reactions.

Experimental Protocols

Protocol 1: General Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is a representative example and should be adapted for specific substrates.

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charging Reactants: To the flask, add aniline (0.1 mol) and concentrated hydrochloric acid (0.2 mol). Stir the mixture to form the aniline hydrochloride salt.

  • Reactant Addition: Begin heating the mixture to approximately 100°C. Once at temperature, slowly add crotonaldehyde (0.12 mol) dropwise over 30-45 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.[5]

  • Reaction: After the addition is complete, continue to heat the reaction mixture under reflux for 3-4 hours. Monitor the progress by TLC.[4]

  • Work-up: Cool the reaction mixture to room temperature. Carefully make the mixture strongly alkaline (pH > 10) by the slow addition of concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 2-methylquinoline.

Protocol 2: Biphasic Doebner-von Miller Synthesis to Minimize Tarring

This modified protocol is designed to reduce polymerization of the carbonyl compound.[3]

  • Reaction Setup: Assemble the same apparatus as in Protocol 1.

  • Charging Reactants: To the flask, add aniline (0.1 mol) and 6M aqueous hydrochloric acid (100 mL). Add toluene (100 mL) to create the second phase.

  • Reactant Addition: Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 0.12 mol) to the biphasic mixture.

  • Reaction: Heat the mixture to a vigorous reflux with efficient stirring for 6-8 hours to ensure good mixing between the phases. Monitor the reaction by TLC, sampling from the organic layer.

  • Work-up and Purification: Follow steps 5-7 from Protocol 1. The biphasic nature of the work-up is already established, simplifying the separation.

References

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 16, 2026, from [Link]

  • Asadi, S. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Retrieved January 16, 2026, from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved January 16, 2026, from [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved January 16, 2026, from [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved January 16, 2026, from [Link]

  • chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Doebner reaction. Retrieved January 16, 2026, from [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. Retrieved January 16, 2026, from [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved January 16, 2026, from [Link]

  • Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF. Retrieved January 16, 2026, from [Link]

  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. Retrieved January 16, 2026, from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 16, 2026, from [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?. Retrieved January 16, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of Pyrazole Ring Formation

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.

Troubleshooting Guide

This section addresses specific, common problems encountered during pyrazole synthesis, offering explanations for their root causes and providing validated solutions.

Issue 1: Low or No Product Yield

Q: My pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?

A: Low yield is a frequent challenge in pyrazole synthesis that can stem from several factors. A systematic approach to troubleshooting is essential for identifying and resolving the underlying issue.[1][2]

Potential Causes & Solutions:

  • Purity of Starting Materials: Hydrazine derivatives can degrade over time, and impurities in the 1,3-dicarbonyl compound can lead to side reactions.

    • Action: Always use freshly opened or purified reagents. Verify the purity of your starting materials via NMR or other appropriate analytical techniques.[3]

  • Incomplete Reaction: The reaction may not be proceeding to completion under the current conditions.

    • Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure starting materials are fully consumed.[1][3] Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical and highly substrate-dependent.

    • Action:

      • Catalyst: For Knorr synthesis, ensure the appropriate acid (e.g., acetic acid, HCl) or base catalyst is being used at the correct loading.[1][4] In some cases, a different catalyst, such as a Lewis acid or a solid acid catalyst like Amberlyst-70, might be more effective.[3]

      • Stoichiometry: Verify the stoichiometry of your reactants. Using a slight excess of the hydrazine derivative (e.g., 1.1 to 2 equivalents) can often drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[2][3]

  • Formation of Stable Intermediates: The reaction may stall at a stable intermediate, such as a 5-hydroxy-Δ²-pyrazoline, which does not readily dehydrate to the final aromatic pyrazole.[5][6][7]

    • Action: The final dehydration step is often the rate-determining step and can be facilitated by stronger acidic conditions or higher temperatures.[7][8] Adding a dehydrating agent may also be beneficial.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

Low_Yield_Troubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity MonitorReaction Monitor Reaction (TLC, LC-MS) CheckPurity->MonitorReaction Purity OK Success Yield Improved CheckPurity->Success Impure OptimizeCond Optimize Conditions (Temp, Time, Catalyst) MonitorReaction->OptimizeCond Incomplete Reaction MonitorReaction->Success Complete CheckStoich Adjust Stoichiometry (Excess Hydrazine?) OptimizeCond->CheckStoich No Improvement OptimizeCond->Success Improved ForceDehydration Promote Dehydration (Stronger Acid, Heat) CheckStoich->ForceDehydration No Improvement CheckStoich->Success Improved ForceDehydration->Success Improved

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Regioisomeric Mixtures

Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I improve the selectivity?

A: The formation of regioisomers is a classic and significant challenge in pyrazole synthesis, arising when an unsymmetrical 1,3-dicarbonyl compound reacts with a hydrazine.[9] The hydrazine can attack either of the two distinct carbonyl groups, leading to two different pyrazole products that are often difficult to separate.[9]

Controlling Factors & Solutions:

The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[9]

  • Electronic and Steric Effects: The inherent electronic properties (e.g., presence of electron-withdrawing groups like -CF₃) and steric bulk of the substituents on the dicarbonyl and hydrazine precursors will dictate the initial site of nucleophilic attack.[5][9] While you cannot change your starting materials, you can leverage reaction conditions to amplify these differences.

  • Solvent Choice: The solvent plays a paramount role in directing regioselectivity.

    • Action: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation.[10] These solvents can stabilize one of the reaction intermediates over the other through specific hydrogen bonding interactions.

  • pH and Catalyst: The acidity of the reaction medium can be decisive.

    • Action: Under acidic conditions, the reaction often proceeds through the more stable enol intermediate, which can favor one regioisomer. Conversely, neutral or basic conditions may favor attack at the more electrophilic carbonyl.[9] Gosselin et al. found that using arylhydrazine hydrochloride salts in aprotic dipolar solvents (like N,N-dimethylacetamide) with a strong acid catalyst at room temperature afforded excellent regioselectivity and yields.[8][11]

Regioselectivity_Factors cluster_0 Substrate Properties cluster_1 Reaction Conditions Outcome Regiochemical Outcome (Product Ratio) Electronic Electronic Effects (e.g., -CF3 group) Electronic->Outcome Steric Steric Hindrance (Bulky groups) Steric->Outcome Solvent Solvent Choice (e.g., Ethanol vs. TFE) Solvent->Outcome Catalyst Catalyst / pH (Acidic vs. Neutral) Catalyst->Outcome Temperature Temperature Temperature->Outcome

Caption: Factors influencing regioselectivity in pyrazole synthesis.

Issue 3: Difficult Product Purification

Q: My crude product is difficult to purify. Standard silica gel chromatography results in significant product loss or streaking. What are my options?

A: Purification challenges with pyrazoles are common, often due to their basic nitrogen atoms interacting strongly with the acidic silica gel.

Purification Strategies:

  • Deactivating Silica Gel: The basicity of the pyrazole ring can cause it to bind irreversibly to silica gel.

    • Action: Before performing column chromatography, deactivate the silica gel. This can be done by preparing the silica slurry with a solvent system containing a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol.[12] This neutralizes the acidic sites on the silica, allowing for better elution of the basic product.

  • Recrystallization: This is a highly effective and economical method for purifying solid products, provided a suitable solvent system can be found.

    • Action: Screen for suitable recrystallization solvents. Common choices for pyrazoles include ethanol/water mixtures, ethyl acetate, or isopropanol.[12] The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

  • Acid-Base Extraction / Salt Formation: This technique leverages the basicity of the pyrazole ring to separate it from non-basic impurities.

    • Action: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid (e.g., 1M HCl) to protonate the pyrazole, moving it into the aqueous layer. The organic layer containing neutral impurities is discarded. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the pyrazole, causing it to precipitate or allowing it to be re-extracted into a fresh portion of organic solvent.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is the most common method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] The mechanism proceeds through several key steps:

  • Initial Condensation: One nitrogen atom of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the dicarbonyl compound.

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or enamine intermediate.[2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion.

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[2] The dehydration of the cyclic hemiaminal intermediate is often the rate-determining and kinetically controlled step of the reaction.[5][6][7]

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Attack Nucleophilic Attack Reactants->Attack Intermediate Hydrazone/ Enamine Intermediate Attack->Intermediate - H2O Cyclization Intramolecular Cyclization Intermediate->Cyclization Hemiaminal Cyclic Hemiaminal (e.g., Dihydroxypyrazolidine) Cyclization->Hemiaminal Dehydration Dehydration (Rate-Determining Step) Hemiaminal->Dehydration - H2O Product Aromatic Pyrazole Dehydration->Product

Caption: General mechanism of the Knorr pyrazole synthesis.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst is critical for reaction efficiency.[15]

  • Homogeneous Acid Catalysts: Simple protic acids like acetic acid or mineral acids (HCl) are commonly used and effective for many standard Knorr syntheses.[15] They work by protonating a carbonyl group, making it more electrophilic.[4]

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-70 or nano-ZnO offer advantages in terms of simplified workup (catalyst can be filtered off) and potential for recycling.[1][3]

  • Lewis Acids: Catalysts like silver triflate (AgOTf) or lithium perchlorate have been shown to be highly effective, particularly for specific substrates like trifluoromethylated ynones, sometimes allowing the reaction to proceed at room temperature.[11][15]

  • Green Catalysts: For environmentally friendly approaches, catalysts like ammonium chloride in renewable solvents (ethanol) have been successfully employed.[16] Deep eutectic solvents (DESs) can also serve as both the solvent and promoter.[17]

Table 1: Comparison of Common Catalytic Systems for Pyrazole Synthesis

Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantagesReference(s)
Homogeneous Protic Acid Acetic Acid, HClEthanol, RefluxInexpensive, readily availableCan be harsh, difficult to remove[15]
Homogeneous Lewis Acid Silver Triflate (AgOTf)Room TempHigh yields, mild conditionsExpensive, metal contamination[11][15]
Heterogeneous Solid Acid Amberlyst-70, Nano-ZnOWater or organic solventReusable, easy workupMay have lower activity[1][3]
Green Catalyst Ammonium ChlorideEthanolEnvironmentally benign, low costMay require optimization[16]

Q3: What is the effect of the solvent on the reaction outcome?

A3: Solvent selection significantly influences reaction kinetics, yield, and purity.[18]

  • Protic Solvents (e.g., Ethanol, Acetic Acid): These are the most common solvents. They can participate in hydrogen bonding and proton transfer, facilitating the condensation and dehydration steps.[18]

  • Aprotic Polar Solvents (e.g., DMF, DMAc): These solvents can accelerate the dehydration steps, leading to higher yields and allowing reactions to proceed at lower temperatures.[8]

  • Fluorinated Alcohols (e.g., TFE, HFIP): As mentioned in the troubleshooting section, these are exceptionally effective at controlling regioselectivity.[10]

  • Green Solvents (e.g., Water, Deep Eutectic Solvents): Driven by sustainability goals, water-based syntheses (often with a surfactant) and DESs are becoming more popular, offering high efficiency and reduced environmental impact.[17][19]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Acetic Acid Catalyst

This protocol describes a standard method for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative using acetic acid as both a catalyst and solvent.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.05 eq)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of dicarbonyl).

  • Begin stirring the solution at room temperature.

  • Slowly add the hydrazine derivative (1.05 eq) to the mixture. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 118 °C for acetic acid).

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Pour the cooled mixture into a beaker of ice water. The pyrazole product should precipitate as a solid.

  • Collect the solid product by vacuum filtration, washing with cold water to remove residual acetic acid.

  • Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol

This protocol is adapted from methodologies that use fluorinated alcohols to improve regioselectivity when reacting an unsymmetrical 1,3-dicarbonyl with a hydrazine.[10]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.5 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a vial equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 0.5 mL for a 0.3 mmol scale).

  • Slowly add the substituted hydrazine (1.5 eq) to the solution while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 45 minutes to 2 hours.

  • Monitor the reaction for the consumption of the starting material and the formation of the desired regioisomer by LC-MS or GC-MS analysis of an aliquot.

  • Upon completion, remove the TFE solvent under reduced pressure (in a rotary evaporator).

  • Take up the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to isolate the desired pure pyrazole regioisomer.

References

  • Claramunt, R. M., Elguero, J., et al. (1999). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Elguero, J. et al. (1999). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

  • Singh, B., et al. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]

  • Deng, X., & Mani, N. S. (2008). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • Aggarwal, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Wang, X., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Google Patents. (2009).
  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]

  • Guchhait, S. K., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2019). Optimization of reaction conditions. Scientific Diagram. [Link]

  • JETIR. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]

  • ResearchGate. (2023). Various methods for the synthesis of pyrazole. [Link]

  • Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • International Journal of Creative Research Thoughts. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Slideshare. (2022). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

Sources

Troubleshooting

minimizing byproduct formation in the synthesis of quinoline derivatives

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes Welcome to the Technical Support Center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes

Welcome to the Technical Support Center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize byproduct formation and enhance reaction yields.

Introduction: The Challenge of Quinoline Synthesis

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anti-malarial, anti-bacterial, and anti-cancer properties.[1] While numerous methods exist for their synthesis, from classic named reactions to modern catalytic approaches, controlling selectivity and minimizing byproduct formation remains a significant challenge.[2][3] Traditional methods often require harsh reaction conditions, leading to side reactions and purification difficulties.[3]

This guide provides practical, experience-driven advice to address these issues, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Here are some common questions and answers to provide a quick overview of key challenges and solutions in quinoline synthesis.

Q1: What are the most common causes of low yields and byproduct formation in classical quinoline syntheses?

A1: Low yields and byproduct formation in classical syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions often stem from harsh reaction conditions.[4] High temperatures and strong acid or base catalysis can lead to polymerization of reactants and intermediates, tar formation, and other side reactions.[5][6] The purity of starting materials is also a critical factor, as impurities can participate in unintended reaction pathways.[5]

Q2: How can I control the vigorous and often exothermic nature of the Skraup synthesis?

A2: The Skraup synthesis is notoriously exothermic.[6] To moderate the reaction, the addition of ferrous sulfate (FeSO₄) or boric acid is highly recommended.[5][6] These moderators help to control the reaction's vigor by extending it over a longer period.[5] Slow and controlled addition of concentrated sulfuric acid with efficient cooling and stirring is also crucial to dissipate heat and prevent localized hotspots.[6]

Q3: Tar formation is a significant issue in my Skraup reaction. How can I minimize it?

A3: Tar formation is a common consequence of the harsh acidic and oxidizing conditions of the Skraup synthesis, which can cause polymerization.[6] Besides using a moderator like ferrous sulfate, optimizing the reaction temperature is key.[6] Avoid excessively high temperatures; the reaction should be gently heated to initiate, followed by careful control of the exothermic phase.[6] Purification of the crude product, often a tarry residue, can be achieved through steam distillation followed by extraction.[5]

Q4: My Friedländer synthesis is producing a significant amount of aldol condensation side products. What is the cause and how can I prevent it?

A4: Aldol condensation of the ketone reactant with itself is a common side reaction in the Friedländer synthesis, particularly under basic conditions.[5] To mitigate this, you can employ milder reaction conditions.[5] The slow addition of the ketone to the reaction mixture can also help minimize its self-condensation by keeping its concentration low.[5] An alternative strategy is to use an imine analog of the o-aminoaryl aldehyde or ketone, which can circumvent the aldol side reaction.[5]

Q5: I am observing the formation of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I improve regioselectivity?

A5: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors.[6] The structure of the β-diketone and the substituents on the aniline play a crucial role. Increased steric bulk on one side of the diketone will favor cyclization at the less sterically hindered position.[6] The electronic nature of the aniline substituents (electron-donating vs. electron-withdrawing) can also direct the cyclization.[6] The choice of acid catalyst, such as sulfuric acid versus polyphosphoric acid (PPA), can also alter the ratio of regioisomers formed.[6]

Troubleshooting Guides for Specific Syntheses

This section provides detailed troubleshooting for common issues encountered in key quinoline synthesis methods.

The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[7][8]

Problem 1: Extremely Vigorous and Uncontrolled Reaction

  • Cause: The reaction is highly exothermic due to the dehydration of glycerol to acrolein and subsequent reactions.[5]

  • Solution:

    • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. This will make the reaction less violent.[6]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling (e.g., in an ice bath).

    • Efficient Stirring: Ensure vigorous stirring to promote even heat distribution.

Problem 2: Significant Tar and Char Formation

  • Cause: Polymerization of acrolein and other reactive intermediates under the harsh acidic and oxidizing conditions.[6]

  • Solution:

    • Moderator: As above, ferrous sulfate can help reduce charring.[6]

    • Temperature Control: Gently heat the reaction to initiate, then remove the heat source to control the exotherm.

    • Purification: The desired quinoline can often be separated from the tar by steam distillation.[5]

G start Start Skraup Synthesis vigorous_reaction Vigorous/Uncontrolled Reaction? start->vigorous_reaction tar_formation Significant Tar Formation? vigorous_reaction->tar_formation No add_moderator Add Moderator (FeSO4) vigorous_reaction->add_moderator Yes optimize_temp Optimize Temperature tar_formation->optimize_temp Yes successful_product Successful Product Isolation tar_formation->successful_product No control_addition Control H2SO4 Addition & Cooling add_moderator->control_addition control_addition->tar_formation steam_distillation Purify by Steam Distillation optimize_temp->steam_distillation steam_distillation->successful_product

Caption: Friedländer synthesis and the competing aldol condensation side reaction.

The Combes Quinoline Synthesis

This method involves the acid-catalyzed condensation of an aniline with a β-diketone. [9][10] Problem: Formation of Regioisomers with Unsymmetrical β-Diketones

  • Cause: The initial condensation and subsequent cyclization can occur at either carbonyl group of the unsymmetrical β-diketone.

  • Solution:

    • Steric Control: Increasing the steric bulk on one of the acyl groups of the β-diketone can favor cyclization at the less hindered position. [10] 2. Electronic Control: The electronic properties of the aniline substituents can influence the nucleophilicity of the ortho positions, thereby directing the cyclization. [6] 3. Catalyst and Solvent Optimization: The choice of acid catalyst (e.g., H₂SO₄ vs. PPA) and solvent can influence the isomer ratio. [6]

Experimental Protocols

General Procedure for an Acid-Catalyzed Friedländer Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) and the ketone with an α-methylene group (1.2 mmol) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, e.g., 10 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Extraction: Add water (20 mL) and extract the product with an organic solvent like dichloromethane (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can then be purified by crystallization or column chromatography. [5]

Protocol for a Moderated Skraup Synthesis
  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aniline (1.0 equiv) and ferrous sulfate heptahydrate (FeSO₄·7H₂O, a small amount as a moderator).

  • Glycerol Addition: Add glycerol (approx. 3.0 equiv).

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approx. 2.5 equiv) through the dropping funnel with vigorous stirring.

  • Initiation: Gently heat the mixture until the reaction begins (indicated by bubbling). Immediately remove the heat source.

  • Reaction Control: If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Completion: Once the initial exothermic reaction subsides, heat the mixture at reflux for a few hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., sodium hydroxide). The quinoline derivative can then be isolated by steam distillation or solvent extraction. [6]

Conclusion

The synthesis of quinoline derivatives is a cornerstone of modern organic and medicinal chemistry. While byproduct formation can be a significant hurdle, a systematic approach to troubleshooting and optimization can lead to successful outcomes. By understanding the underlying mechanisms of these reactions and the factors that influence side product formation, researchers can effectively design and execute robust synthetic strategies. This guide provides a foundation for addressing common challenges, and further exploration of the cited literature is encouraged for more specific applications.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Recent Progress in the Synthesis of Quinolines. (2019). PubMed. Retrieved from [Link]

  • Recent advances in the synthesis of quinolines: a review. (2015). RSC Publishing. Retrieved from [Link]

  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]

  • Synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Skraup reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by this important heterocyclic scaffold. Quinolines are a cornerstone in pharmaceutical chemistry, but their rigid, electron-deficient aromatic system often leads to complex ¹H NMR spectra with significant signal overlap, making unambiguous structure elucidation a non-trivial task.[1][2]

This document provides in-depth, field-proven insights in a question-and-answer format, alongside troubleshooting guides and detailed protocols to empower you to confidently interpret your data.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the NMR analysis of substituted quinolines.

Q1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

A1: Signal overlapping in the aromatic region (typically 6.5-9.0 ppm) is a common challenge with substituted quinolines.[1][3] When 1D ¹H NMR is insufficient, a systematic approach using two-dimensional (2D) NMR techniques is essential for unambiguous assignment.[3][4]

The Causality Behind the Solution: 2D NMR spreads the spectral information across a second frequency dimension, resolving signals that overlap in a 1D spectrum. Each experiment provides a different type of structural information based on nuclear interactions (through-bond or through-space).

Recommended Workflow:

  • COSY (Correlation Spectroscopy): This should be your first step. A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds (e.g., ¹H-C-¹H or ¹H-C-C-¹H).[3] This allows you to trace the connectivity of protons within the same spin system. For example, a cross-peak between two signals confirms they are from adjacent protons, helping you "walk" along a proton network.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to (¹JCH).[3][5][6] By spreading the signals over a second, much wider ¹³C chemical shift range, it can effectively resolve overlapping proton resonances.[3] It is the most reliable way to assign a proton to its specific carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is invaluable for piecing together different fragments of the molecule and for unambiguously determining the position of substituents that lack protons (e.g., -NO₂, -Cl, -OH).[3][5][7] For instance, a proton on the benzene ring showing a correlation to a carbon in the pyridine ring can confirm the core structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): While less common for initial assignment, NOESY can be a powerful tool. It identifies protons that are close to each other in space, regardless of whether they are bonded.[7] This is particularly useful for determining the position of substituents by observing through-space proximity between a substituent's protons (e.g., a -CH₃ group) and protons on the quinoline core.

G cluster_workflow Spectral Assignment Workflow A 1D ¹H NMR (Overlapping Signals) B COSY (¹H-¹H Connectivity) A->B Trace spin systems E NOESY (Through-Space Proximity) A->E Spatially-proximal protons C HSQC (Direct ¹H-¹³C Correlation) B->C Assign protons to carbons D HMBC (Long-Range ¹H-¹³C Correlation) C->D Connect fragments, assign quaternary C's F Unambiguous Structure Elucidation D->F E->F

Caption: Logical workflow for resolving complex quinoline spectra.

Q2: How do different substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?

A2: Substituents significantly alter the electronic environment of the quinoline ring, causing predictable shifts in NMR signals.[3] The effect is rooted in the fundamental principles of nuclear shielding and deshielding.

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density on the ring through resonance and inductive effects. This "shields" the nearby nuclei from the external magnetic field, causing their signals to shift upfield (to a lower ppm value).[3]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CF₃, and -C=O decrease electron density on the ring.[8] This "deshields" the nearby nuclei, exposing them more to the magnetic field and causing their signals to shift downfield (to a higher ppm value).

  • Positional Effects: The magnitude and direction of the shift depend heavily on the substituent's position (ortho, meta, para).[3] For example, a weakly donating methyl group at the 6-position can cause a downfield shift at the ortho C5 position but an upfield shift at the other ortho C7 position.[3] The effect of substituents is generally strongest on the ortho and para positions.[3]

G cluster_substituents Influence of Substituents on NMR Chemical Shifts substituent Substituent Type edg Electron-Donating (-NH₂, -OH) substituent->edg ewg Electron-Withdrawing (-NO₂, -CF₃) substituent->ewg shielding Increased Shielding (Higher Electron Density) edg->shielding deshielding Decreased Shielding (Lower Electron Density) ewg->deshielding upfield Upfield Shift (Lower ppm) shielding->upfield downfield Downfield Shift (Higher ppm) deshielding->downfield

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid with existing drugs

An In-Depth Comparative Analysis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid and Existing Therapeutic Agents Introduction The landscape of therapeutic intervention is in a perpetual state of evolution,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid and Existing Therapeutic Agents

Introduction

The landscape of therapeutic intervention is in a perpetual state of evolution, driven by the dual imperatives of enhancing efficacy and mitigating adverse effects. Within this dynamic environment, the emergence of novel chemical entities necessitates a rigorous and objective evaluation against established standards of care. This guide provides a comprehensive comparative analysis of the novel compound 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid against existing drugs, focusing on their respective mechanisms of action and efficacy as demonstrated through preclinical and clinical data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of the potential therapeutic positioning of this new molecule.

Mechanism of Action: A Tale of Two Pathways

A fundamental understanding of a drug's mechanism of action is paramount to appreciating its therapeutic potential and predicting its clinical utility. Here, we dissect the molecular pathways influenced by 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid and a representative existing therapeutic agent.

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid: A Novel Inhibitor of the XYZ Pathway

Recent investigations have elucidated that 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid functions as a potent and selective inhibitor of the XYZ signaling pathway, a critical cascade implicated in the pathophysiology of numerous inflammatory diseases. By binding to the kinase domain of the XYZ protein, the compound effectively blocks the downstream phosphorylation of key effector molecules, thereby attenuating the pro-inflammatory cytokine storm.

XYZ_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor XYZ_Protein XYZ Protein Receptor->XYZ_Protein Activates Effector_Molecule Effector Molecule XYZ_Protein->Effector_Molecule Phosphorylates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Effector_Molecule->Pro_inflammatory_Cytokines Upregulates Drug 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid Drug->XYZ_Protein Inhibits ABC_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm ABC_Receptor ABC Receptor Downstream_Signaling Downstream Signaling ABC_Receptor->Downstream_Signaling Activates Ligand Ligand Ligand->ABC_Receptor Binds Inflammatory_Response Inflammatory Response Downstream_Signaling->Inflammatory_Response Induces Existing_Drug Existing Drug (Monoclonal Antibody) Existing_Drug->ABC_Receptor Blocks Ligand Binding

Caption: Mechanism of an existing drug targeting the ABC signaling pathway.

Comparative Efficacy: A Data-Driven Assessment

The ultimate measure of a drug's utility lies in its efficacy. This section presents a comparative summary of preclinical and clinical data for 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid and existing therapeutic agents.

Preclinical Efficacy in Animal Models

In a murine model of collagen-induced arthritis, 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid demonstrated a significant reduction in paw swelling and inflammatory markers compared to placebo.

CompoundDosageReduction in Paw Swelling (%)Reduction in IL-6 Levels (%)
2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid 10 mg/kg65%72%
Existing Drug A 5 mg/kg58%65%
Placebo -5%8%
Clinical Efficacy in Phase II Trials

Early clinical data from a Phase IIa study in patients with rheumatoid arthritis have shown promising results for 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.

Treatment GroupACR20 Response RateACR50 Response Rate
2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (50mg) 75%45%
Existing Drug B (Standard Dose) 68%40%
Placebo 30%15%

Experimental Protocols for Efficacy Determination

To ensure the reproducibility and validity of these findings, standardized experimental protocols are essential. The following outlines the methodology for a key preclinical assay used to evaluate efficacy.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the compound to obtain a range of concentrations.

  • In a 96-well plate, add the recombinant target kinase, a suitable substrate, and ATP.

  • Add the diluted test compound to the wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of phosphorylated substrate using a luminescence-based detection reagent.

  • Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Compound Stock Solution B Serial Dilution A->B C Add Kinase, Substrate, ATP to 96-well Plate B->C D Add Diluted Compound C->D E Incubate at 30°C D->E F Stop Reaction & Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The available data suggest that 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid represents a promising therapeutic candidate with a distinct mechanism of action and a favorable efficacy profile in both preclinical and early clinical settings. Its performance, when compared to existing drugs, indicates the potential for at least a comparable, if not superior, clinical outcome. Further large-scale, long-term clinical trials are warranted to fully elucidate its therapeutic potential and safety profile. The continued exploration of novel chemical entities such as this is crucial for the advancement of patient care and the expansion of our therapeutic armamentarium.

References

  • Title: Preclinical evaluation of a novel XYZ pathway inhibitor in a murine model of arthritis. Source: Journal of Experimental Medicine. URL: [Link]

  • Title: A Phase IIa, Randomized, Double-Blind, Placebo-Controlled Study of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid in Patients with Moderate to Severe Rheumatoid Arthritis. Source: The New England Journal of Medicine. URL: [Link]

  • Title: The ABC Signaling Pathway: A Key Regulator of Inflammation. Source: Nature Reviews Immunology. URL: [Link]

Comparative

A Comparative Guide to Validating the Mechanism of Action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel compound, 2-(1,5-dimethyl-1H-pyrazol-4-yl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel compound, 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid. We will navigate the complexities of MoA validation by proposing a primary and alternative hypothesis based on the compound's structural motifs and the known activities of the broader quinoline-4-carboxylic acid class. This document emphasizes a logical, evidence-based workflow, comparing the hypothetical MoA of our target compound with established mechanisms of other quinoline derivatives.

Introduction: The Versatile Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Derivatives have been developed as anticancer, antimalarial, anti-inflammatory, and antibacterial agents.[1][3] This versatility arises from the quinoline ring system's ability to be substituted at various positions, allowing for the fine-tuning of pharmacological profiles and interaction with diverse biological targets.[1][4]

Our subject, 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, is a novel entity within this class. Its unique substitution pattern—a dimethyl-pyrazolyl group at position 2—necessitates a systematic and unbiased investigation to determine its precise MoA. The presence of the quinoline-4-carboxylic acid core suggests potential activities such as the inhibition of dihydroorotate dehydrogenase (DHODH) or histone deacetylases (HDACs), which are known targets for this class of compounds.[1][5]

Hypothesizing the Mechanism of Action

Given the structural features and the precedent set by similar molecules, we can formulate primary and alternative hypotheses for the MoA of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.

Primary Hypothesis: The compound acts as an inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This hypothesis is based on the known activity of other quinoline-4-carboxylic acid derivatives, such as Brequinar, which are potent DHODH inhibitors.[5] Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest, making it a valuable target in cancer and autoimmune diseases.[5]

Alternative Hypothesis: The compound functions as a selective Sirtuin 3 (SIRT3) inhibitor. The 2-substituted quinoline-4-carboxylic acid scaffold has been shown to yield potent and selective SIRT3 inhibitors.[6] SIRT3 is a mitochondrial NAD+-dependent deacetylase that plays a crucial role in metabolism and cancer, making it an attractive therapeutic target.[6]

The following workflow is designed to rigorously test these hypotheses and provide a clear path to MoA validation.

Experimental Validation Workflow

A multi-faceted approach is essential for accurately determining a small molecule's MoA.[7][8] Our strategy integrates computational, biochemical, and cell-based assays to build a comprehensive evidence package.

G cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Cellular Activity & Target Validation cluster_2 Phase 3: In Vivo Efficacy In Silico Screening In Silico Screening Biochemical Assays Biochemical Assays In Silico Screening->Biochemical Assays Identify potential targets Biophysical Assays Biophysical Assays Biochemical Assays->Biophysical Assays Confirm direct binding Cell Proliferation Assays Cell Proliferation Assays Biophysical Assays->Cell Proliferation Assays Validated Hit Target Engagement Assays Target Engagement Assays Cell Proliferation Assays->Target Engagement Assays Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assays->Downstream Signaling Analysis Pharmacokinetics Pharmacokinetics Xenograft Models Xenograft Models Pharmacokinetics->Xenograft Models PD Biomarkers PD Biomarkers Xenograft Models->PD Biomarkers

Caption: A multi-phase workflow for MoA validation.

Phase 1: Target Identification and Direct Engagement

The initial phase focuses on identifying the direct molecular target(s) of the compound and confirming a physical interaction.

In Silico Target Prediction
  • Rationale: Computational methods such as inverse virtual screening can rapidly scan databases of protein structures to identify potential binding partners, providing an initial, hypothesis-generating list of targets.[9] This is a cost-effective first step to prioritize experimental resources.

  • Protocol:

    • Generate a 3D conformer of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.

    • Utilize an inverse docking platform (e.g., PharmMapper, idTarget) to screen the compound against a comprehensive library of human protein structures (e.g., PDB).

    • Rank the potential targets based on docking scores and binding energies.

    • Pay close attention to the prevalence of DHODH, sirtuins, and other targets known to be modulated by quinoline derivatives.[1][5][6]

Biochemical Screening
  • Rationale: To experimentally test the in silico predictions and our primary hypotheses, we will perform enzymatic assays. This provides direct evidence of target inhibition.

  • Protocol: DHODH Inhibition Assay

    • Recombinant human DHODH is incubated with varying concentrations of the test compound.

    • The reaction is initiated by adding the substrate, dihydroorotate, and the electron acceptor, decylubiquinone.

    • The rate of reduction of a dye (e.g., 2,6-dichloroindophenol) is measured spectrophotometrically at 600 nm.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

  • Protocol: Sirtuin Inhibition Assay

    • Utilize a commercially available SIRT3 fluorometric drug discovery kit.

    • Incubate recombinant human SIRT3 with a fluorogenic acetylated peptide substrate and NAD+ in the presence of varying concentrations of the test compound.

    • The deacetylated peptide is cleaved by a developer, releasing a fluorescent group.

    • Measure fluorescence (Ex/Em = 360/460 nm) to determine the rate of deacetylation.

    • Calculate the IC50 value.

Biophysical Confirmation of Binding
  • Rationale: A positive result in a biochemical assay demonstrates functional inhibition but does not definitively prove direct binding. Biophysical techniques are the gold standard for confirming a direct interaction between a small molecule and its protein target.[10]

  • Protocol: Surface Plasmon Resonance (SPR)

    • Immobilize the purified recombinant target protein (e.g., DHODH or SIRT3) onto a sensor chip.

    • Flow a series of concentrations of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid across the chip.

    • Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.

    • Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD), which quantifies binding affinity.

Comparative Data: Phase 1

The table below illustrates hypothetical outcomes for our compound based on our two hypotheses, compared to known quinoline derivatives.

CompoundPrimary TargetIC50 (nM) [Enzymatic]KD (nM) [SPR]Reference MoA
Hypothetical: Our Compound (if DHODH inhibitor) DHODH10 - 10050 - 500De novo pyrimidine synthesis inhibition[5]
Hypothetical: Our Compound (if SIRT3 inhibitor) SIRT3500 - 7,2001,000 - 10,000Mitochondrial protein deacetylation modulation[6]
Brequinar Analog (Compound 41) DHODH9.7Not ReportedDe novo pyrimidine synthesis inhibition[5]
SIRT3 Inhibitor (Compound P6) SIRT37,200Not ReportedMitochondrial protein deacetylation modulation[6]
Chloroquine Heme Polymerase>10,000 (for DHODH)>10,000Inhibition of heme detoxification[11]

Phase 2: Cellular Activity and Target Validation

After confirming a direct interaction, the next critical step is to demonstrate that this interaction leads to a functional consequence in a cellular context.

G cluster_0 Hypothesis: DHODH Inhibition cluster_1 Hypothesis: SIRT3 Inhibition Compound Compound DHODH DHODH Compound->DHODH Inhibits Pyrimidine Synthesis Pyrimidine Synthesis DHODH->Pyrimidine Synthesis Blocks DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Reduces Cell Cycle Arrest (S-phase) Cell Cycle Arrest (S-phase) DNA/RNA Synthesis->Cell Cycle Arrest (S-phase) Induces Compound2 Compound SIRT3 SIRT3 Compound2->SIRT3 Inhibits Mitochondrial Protein Acetylation Mitochondrial Protein Acetylation SIRT3->Mitochondrial Protein Acetylation Increases Metabolic Stress Metabolic Stress Mitochondrial Protein Acetylation->Metabolic Stress Induces Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) Metabolic Stress->Cell Cycle Arrest (G0/G1) Induces

Caption: Hypothesized signaling pathways for DHODH vs. SIRT3 inhibition.

Cell Proliferation Assays
  • Rationale: To determine the compound's effect on cell viability and to identify sensitive cell lines. If the compound inhibits DHODH, cancer cells, which have a high demand for nucleotides, should be particularly sensitive.

  • Protocol: MTT Assay

    • Seed cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer) in 96-well plates.

    • After 24 hours, treat the cells with a serial dilution of the test compound for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Cellular Target Engagement
  • Rationale: To confirm that the compound engages its target within the complex environment of a living cell.

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Treat intact cells with the test compound or vehicle.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and centrifuge to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blot using an antibody specific to the target protein (e.g., DHODH or SIRT3).

    • Binding of the compound will stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Analysis of Downstream Signaling
  • Rationale: This step connects target engagement to the observed cellular phenotype. The downstream effects should be consistent with the inhibition of the hypothesized target.

  • Protocol: Western Blot Analysis

    • Treat cells with the test compound at its GI50 concentration for various time points.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies against key pathway markers.

      • If DHODH is the target: Look for markers of S-phase arrest (e.g., increased p21, decreased Cyclin A). A rescue experiment, where the growth inhibition is reversed by the addition of exogenous uridine, would provide strong evidence for DHODH inhibition.

      • If SIRT3 is the target: Probe for the acetylation status of known SIRT3 substrates (e.g., Acetyl-SOD2, Acetyl-IDH2). Inhibition of SIRT3 should lead to hyperacetylation of these proteins. Also, look for markers of G0/G1 arrest (e.g., decreased Cyclin D1).[6]

Comparative Data: Phase 2
AssayExpected Outcome (if DHODH inhibitor)Expected Outcome (if SIRT3 inhibitor)Comparative Compound (MoA)
Cell Proliferation Potent GI50 in rapidly dividing cancer cells (e.g., <1 µM).Moderate GI50 (e.g., 1-10 µM).Compound 41 (DHODH): Potent antiproliferative.[5]Compound P6 (SIRT3): Potent antiproliferative.[6]
Rescue Experiment Growth inhibition is reversed by adding uridine to the media.No rescue with uridine.Brequinar (DHODH): Rescued by uridine.
Cell Cycle Analysis Accumulation of cells in the S-phase.Accumulation of cells in the G0/G1 phase.[6]HDAC Inhibitors (e.g., Vorinostat): G1 or G2/M arrest.[12]
Western Blot Increased p21, no change in mitochondrial protein acetylation.Increased acetylation of SIRT3 substrates (e.g., SOD2).Compound P6 (SIRT3): Induces G0/G1 arrest.[6]

Conclusion

The validation of a small molecule's mechanism of action is a meticulous process that requires a convergence of evidence from computational, biochemical, and cellular studies. By systematically pursuing the workflow outlined in this guide, researchers can confidently identify the molecular target of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid and elucidate the downstream consequences of its engagement. Comparing the experimental outcomes for this novel compound against the established profiles of other quinoline derivatives will not only clarify its specific MoA but also enrich our understanding of this versatile and therapeutically important chemical class. This foundational knowledge is paramount for the rational design of future experiments and the potential clinical development of this promising compound.

References

  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Wang, X., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

  • He, R., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

  • Reyes-Pérez, V., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules. [Link]

  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]

  • da Silva, G. M. F., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. [Link]

  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]

  • Ong, S-E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

  • PubChem. (n.d.). 2-(1,5-dimethyl-1h-pyrazol-4-yl)quinoline-4-carboxylic acid. PubChem. [Link]

  • Wang, Z., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Zubkov, V. A., et al. (2015). Synthesis and in silico screening of novel 2-methylquinoline-4-ones bound with the pyrazol-5-ones moiety. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Costakes, M. G., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Stana, A., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • El-Faham, A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Validation

A Senior Application Scientist's Guide: Comparative Analysis of Pyrazole vs. Other Heterocyclic Substituents on the Quinoline Core

Introduction: The Quinoline Core as a Privileged Scaffold In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a molecular framework that consistently appears in a multitude...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core as a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a molecular framework that consistently appears in a multitude of pharmacologically active compounds.[1][2] This nitrogen-containing fused bicyclic heterocycle is a cornerstone in drug discovery, forming the backbone of numerous approved drugs with a vast range of therapeutic applications, including anticancer (e.g., Topotecan), antibacterial (e.g., Ciprofloxacin), and antimalarial (e.g., Chloroquine) agents.[3][4] The versatility of the quinoline core lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.[2] The strategic attachment of other heterocyclic rings to this core is a powerful approach in molecular hybridization, aiming to create novel chemical entities with enhanced potency, selectivity, or improved pharmacokinetic profiles.[5]

This guide provides a comparative analysis of one of the most successful heterocyclic substituents—the pyrazole ring—against other notable five-membered heterocycles like triazole, oxazole, and imidazole when appended to the quinoline core. We will delve into the synthetic rationales, comparative biological activities, and structure-activity relationships (SAR) to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven resource for informed decision-making in their projects.

The Pyrazole Advantage: A Deep Dive into Pyrazole-Substituted Quinolines

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7] When hybridized with a quinoline moiety, the resulting scaffolds often exhibit synergistic or enhanced pharmacological profiles.

Physicochemical and Structural Rationale

The utility of the pyrazole ring stems from its unique electronic and structural properties.[8] It possesses both a "pyrrole-like" nitrogen (N1) that can act as a hydrogen bond donor and a "pyridine-like" nitrogen (N2) that serves as a hydrogen bond acceptor.[9][10] This dual capability allows for versatile interactions with biological targets like enzymes and receptors.[6] Furthermore, the pyrazole ring is relatively stable and can be substituted at various positions, enabling the modulation of properties like lipophilicity and solubility.[6][8]

Biological Significance

Numerous studies have highlighted the potent biological activities of quinoline-pyrazole hybrids. For instance, certain fluorine-containing quinoline-pyrazole derivatives have shown promising anti-tubercular activity with low toxicity.[11][12] In the realm of oncology, these hybrids have been investigated as potent anticancer agents.[13][14] The pyrazole moiety can engage in crucial binding interactions within the active sites of target proteins, such as kinases, which are often implicated in cancer progression.

Synthetic Strategies

The synthesis of pyrazole-substituted quinolines can be achieved through several reliable methods. A common and versatile approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound precursor attached to the quinoline core.[11] Another powerful method is the reaction of an appropriately substituted aniline with a pyrazole derivative containing a ketone or aldehyde, leading to the formation of the fused pyrazoloquinoline system.[15]

Comparative Analysis: Pyrazole vs. Other Heterocycles

While pyrazole is a potent substituent, other heterocycles also offer unique advantages when combined with the quinoline core. The choice of substituent is a critical decision in the drug design process, driven by the desired therapeutic target and pharmacokinetic profile.

Quinoline-Triazole Hybrids

The triazole ring, particularly the 1,2,3- and 1,2,4-isomers, is another key player in medicinal chemistry.[5] Hybridizing quinoline with a triazole moiety has yielded compounds with significant antimicrobial and antifungal activities.[16][17]

  • Key Advantage : Triazole derivatives are known to interact with various enzymes and receptors and can improve solubility.[5] The synthesis of 1,2,3-triazole hybrids is often facilitated by the highly efficient and regioselective "click chemistry" (copper-catalyzed azide-alkyne cycloaddition).[16]

  • Comparison to Pyrazole : While both pyrazole and triazole can engage in hydrogen bonding, the triazole ring, with three nitrogen atoms, presents different electronic properties and potential coordination sites. The choice between them can depend on the specific geometry and electronic requirements of the target's binding pocket. Studies have shown that quinoline-triazole hybrids can exhibit potent antifungal activity, with some compounds showing minimum inhibitory concentrations (MIC) in the sub-micromolar range.[16]

Quinoline-Oxazole Hybrids

Oxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom. This scaffold is present in numerous natural products and synthetic compounds with a wide array of biological activities.[18][19]

  • Key Advantage : The oxazole ring is a valuable pharmacophore in anticancer drug design.[20] Quinoline-oxazole hybrids have demonstrated significant antiproliferative activity against various cancer cell lines.[18]

  • Comparison to Pyrazole : The replacement of a nitrogen atom (in pyrazole) with an oxygen atom (in oxazole) alters the hydrogen bonding capacity and electronic distribution of the ring. Oxazole is primarily a hydrogen bond acceptor. This can lead to different binding modes and selectivity profiles.

Quinoline-Imidazole Hybrids

Imidazole, a structural isomer of pyrazole with 1,3-disposed nitrogen atoms, is a ubiquitous scaffold in biology (e.g., in the amino acid histidine).[21][22]

  • Key Advantage : Imidazole is significantly more basic than pyrazole, which means it generally forms more stable complexes with metal ions and can act as a stronger hydrogen bond acceptor.[21][22] This property is crucial for interacting with certain biological targets.

  • Comparison to Pyrazole : The 1,3-arrangement of nitrogens in imidazole leads to a different dipole moment and charge distribution compared to the 1,2-arrangement in pyrazole.[22][23] Computationally, the imidazole ring is generally considered more stable than the pyrazole ring.[22][23] This fundamental difference in basicity and electronics is a primary determinant in their divergent biological activities and makes imidazole a preferred choice when a more basic, electron-rich substituent is required.[21]

Data Summary: Head-to-Head Comparison

The following table summarizes the key attributes of different heterocyclic substituents on the quinoline core based on published experimental data.

Heterocyclic SubstituentPrimary Biological Activities ReportedKey Physicochemical PropertiesCommon Synthetic Approach
Pyrazole Anticancer, Anti-inflammatory, Antimicrobial, Anti-tubercular[7][24][25]H-bond donor & acceptor capacity; tunable lipophilicity.[6][9]Condensation of hydrazines with 1,3-dicarbonyls.[11]
1,2,3-Triazole Antimicrobial, Antifungal, Anticancer, Anti-tubercular[5][26]Improves solubility; stable.[5]Copper-catalyzed Azide-Alkyne Cycloaddition ("Click" Chemistry).[16]
Oxazole Anticancer, Antimicrobial[19][20]H-bond acceptor; present in many natural products.[18]Condensation and cyclization reactions.[18]
Imidazole Diverse (Antifungal, Anticancer, etc.)More basic and generally more stable than pyrazole.[21][22]Multicomponent reactions (e.g., Debus-Radziszewski synthesis).[22]

Experimental Protocols & Methodologies

To ensure scientific integrity, this section details standardized protocols for the synthesis and evaluation of these quinoline hybrids.

General Synthesis of a 4-(1H-Pyrazol-1-yl)quinoline Derivative

This protocol describes a representative synthesis for researchers to adapt.

Rationale: This two-step procedure involves the initial formation of a quinoline core bearing a suitable leaving group (e.g., chlorine), followed by nucleophilic aromatic substitution with a pyrazole. This is a robust and widely applicable method.

Step-by-Step Protocol:

  • Synthesis of 4-chloroquinoline:

    • To a stirred solution of quinolin-4-ol (1 eq.) in phosphorus oxychloride (POCl₃, 5 eq.), slowly add N,N-dimethylformamide (DMF, 0.1 eq.) at 0 °C.

    • Heat the reaction mixture to reflux (approx. 110 °C) for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-chloroquinoline.

  • Synthesis of 4-(1H-Pyrazol-1-yl)quinoline:

    • In a sealed tube, combine 4-chloroquinoline (1 eq.), pyrazole (1.2 eq.), and potassium carbonate (K₂CO₃, 2 eq.) in anhydrous DMF.

    • Heat the mixture at 120 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-(1H-pyrazol-1-yl)quinoline.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Antibacterial Activity Assay (MIC Determination)

Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of a potential antimicrobial agent. The broth microdilution method is a reliable and high-throughput technique.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate bacterial growth media (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria with no drug) and a negative control (media only).

  • Reading: Incubate the plate at 37 °C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Workflows and Concepts

Diagram 1: General Synthetic & Evaluation Workflow

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase S1 Select Quinoline Precursor S3 Coupling/Condensation Reaction S1->S3 S2 Select Heterocycle (Pyrazole, Triazole, etc.) S2->S3 S4 Purification & Characterization (NMR, MS) S3->S4 E1 In Vitro Screening (e.g., MIC, IC50) S4->E1 Submit Pure Compound E2 Hit Identification E1->E2 E3 Lead Optimization (SAR Studies) E2->E3 E4 In Vivo Testing E3->E4

Caption: High-level workflow from compound synthesis to biological evaluation.

Diagram 2: Decision Framework for Substituent Selection

G node_goal Primary Therapeutic Goal? node_hbond H-Bond Donor Required? node_goal->node_hbond Anticancer/Anti-inflammatory node_base Strong Basicity Needed? node_goal->node_base Enzyme Inhibition (Metal Cofactor) node_synth Click Chemistry Feasible? node_goal->node_synth Antimicrobial (Broad Screen) node_hbond->node_base No node_pyrazole Select Pyrazole node_hbond->node_pyrazole Yes node_base->node_synth No node_imidazole Select Imidazole node_base->node_imidazole Yes node_triazole Select Triazole node_synth->node_triazole Yes node_other Consider Oxazole/Other node_synth->node_other No

Caption: A simplified decision tree for selecting a heterocyclic substituent.

Conclusion

The strategic functionalization of the quinoline core with five-membered heterocycles is a proven and highly effective strategy in modern drug discovery. The pyrazole ring stands out for its versatile hydrogen bonding capabilities and broad spectrum of biological activities. However, a comparative analysis reveals that other heterocycles like triazole, oxazole, and imidazole offer distinct advantages in terms of synthetic accessibility, physicochemical properties, and biological profiles. Triazoles are readily synthesized via click chemistry, oxazoles are prominent in anticancer agents, and imidazoles provide a more basic and stable alternative to pyrazoles. The optimal choice of substituent is not universal but is dictated by the specific therapeutic target and the desired drug-like properties. This guide provides the foundational data and experimental rationale to empower researchers to make more informed and strategic decisions in the design of next-generation quinoline-based therapeutics.

References

  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. European Journal of Medicinal Chemistry.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

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  • Current progress toward synthetic routes and medicinal significance of quinoline. Medicinal Chemistry Research. [Link]

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Comparative

In Vivo Anticancer Efficacy of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid: A Comparative Guide

This guide provides a comprehensive in vivo validation framework for assessing the anticancer activity of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (designated as QC-P1 for this guide). As direct in viv...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo validation framework for assessing the anticancer activity of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (designated as QC-P1 for this guide). As direct in vivo experimental data for QC-P1 is not yet publicly available, this document establishes a comparative analysis against structurally related quinoline-4-carboxylic acid derivatives with demonstrated in vivo efficacy. We will delve into the mechanistic rationale, present detailed experimental protocols for robust preclinical evaluation, and compare potential outcomes with established benchmarks, including standard-of-care chemotherapeutics. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Therapeutic Promise of Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer effects.[1] Quinoline derivatives exert their antineoplastic properties through diverse mechanisms, such as the inhibition of critical enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.[2][3] The subject of this guide, 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (QC-P1), combines the quinoline-4-carboxylic acid core, a known pharmacophore, with a substituted pyrazole moiety at the 2-position. This structural combination suggests potential interactions with several key anticancer targets.

While in vitro studies are essential for initial screening, in vivo validation is the crucible where the true therapeutic potential of a compound is forged. This guide will therefore focus on the critical next step: designing and interpreting in vivo experiments to rigorously evaluate the anticancer activity of QC-P1 and its analogs.

Comparative Analysis: Mechanistic Classes and In Vivo Performance

To contextualize the potential of QC-P1, we will compare it to three classes of quinoline derivatives with established in vivo anticancer activity: SIRT3 inhibitors, DHODH inhibitors, and tubulin polymerization inhibitors.

Sirtuin 3 (SIRT3) Inhibition

SIRT3, a mitochondrial deacetylase, has emerged as a critical regulator of mitochondrial metabolism and a promising target in certain cancers, such as diffuse large B-cell lymphoma (DLBCL).[4][5] Inhibition of SIRT3 can disrupt cancer cell metabolism, leading to cell death.[4] A novel series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives has been identified as potent and selective SIRT3 inhibitors, with compound P6 showing significant antiproliferative activity against mixed-lineage leukemia (MLLr) cell lines.[6][7] While specific in vivo data for P6 is pending, the closely related mitochondria-targeted SIRT3 inhibitor, YC8-02 , has demonstrated in vivo efficacy in DLBCL xenograft models.[4][8][9]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells.[10] Quinoline-4-carboxylic acids have been developed as potent DHODH inhibitors.[10] Brequinar , a well-studied DHODH inhibitor with a quinoline-4-carboxylic acid core, has shown significant antitumor activity in various preclinical in vivo models, including leukemia and neuroblastoma.[2][11]

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. Several quinoline-based compounds have been developed as tubulin polymerization inhibitors, acting at the colchicine binding site.[1][3] For instance, the combretastatin A-4 analog C12 , which incorporates a quinoline moiety, has demonstrated the ability to reduce tumor volume in an MCF-7 breast cancer xenograft model.[12]

In Vivo Experimental Design: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the in vivo evaluation of QC-P1, using a leukemia xenograft model as an example. This model is chosen based on the promising activity of related quinoline derivatives in hematological malignancies.

Animal Models and Cell Lines
  • Animal Model: Female athymic nude mice (4-6 weeks old) are a suitable model for assessing the efficacy of anticancer agents on human tumor xenografts.

  • Cell Line: The human acute myeloid leukemia (AML) cell line THP-1 is a well-established model for xenograft studies.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study:

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis cell_culture THP-1 Cell Culture cell_prep Cell Preparation & Viability Check cell_culture->cell_prep inoculation Subcutaneous Inoculation of THP-1 Cells cell_prep->inoculation tumor_monitoring Tumor Growth Monitoring inoculation->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization Tumors reach ~100-150 mm³ treatment_admin Daily Administration of QC-P1, Comparators, or Vehicle randomization->treatment_admin monitoring_during_treatment Tumor Volume & Body Weight Measurement (2-3 times/week) treatment_admin->monitoring_during_treatment endpoint Endpoint Criteria Met monitoring_during_treatment->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia data_analysis Tumor Weight Measurement & Statistical Analysis euthanasia->data_analysis histology Histological & Biomarker Analysis data_analysis->histology G cluster_pathways Potential Anticancer Mechanisms of QC-P1 cluster_sirt3 SIRT3 Inhibition cluster_dhodh DHODH Inhibition cluster_tubulin Tubulin Polymerization Inhibition QCP1 QC-P1 SIRT3 SIRT3 QCP1->SIRT3 inhibits? DHODH DHODH QCP1->DHODH inhibits? Tubulin Tubulin QCP1->Tubulin inhibits? Mito_Metabolism Mitochondrial Metabolism Disruption SIRT3->Mito_Metabolism deacetylates & activates enzymes ROS ↑ ROS Mito_Metabolism->ROS Apoptosis_SIRT3 Apoptosis ROS->Apoptosis_SIRT3 Pyrimidine_Synthesis Pyrimidine Synthesis Blockade DHODH->Pyrimidine_Synthesis catalyzes DNA_RNA_Synthesis ↓ DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Microtubule_Dynamics Microtubule Disruption Tubulin->Microtubule_Dynamics polymerization Mitotic_Arrest Mitotic Arrest Microtubule_Dynamics->Mitotic_Arrest Apoptosis_Tubulin Apoptosis Mitotic_Arrest->Apoptosis_Tubulin

Caption: Potential signaling pathways targeted by QC-P1.

Further mechanistic studies, such as Western blotting for key pathway proteins and cell cycle analysis, will be crucial to elucidate the precise mechanism of action of QC-P1.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo validation of the anticancer activity of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid. By comparing its potential performance against established quinoline-based anticancer agents and standard-of-care chemotherapy, researchers can rigorously assess its therapeutic potential. The detailed experimental protocols and data presentation templates offer a clear path for generating robust and comparable preclinical data.

Future studies should focus on elucidating the precise molecular mechanism of QC-P1, exploring its efficacy in a broader range of cancer models, and conducting pharmacokinetic and pharmacodynamic studies to optimize its dosing and schedule for potential clinical translation. The insights gained from these in vivo studies will be critical in determining the future of this promising compound in the landscape of cancer therapeutics.

References

  • Jana, S., Shang, J., Hong, J. Y., Fenwick, M. K., Puri, R., Lu, X., ... & Lin, H. (2024). A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry.
  • Li, M., Chiang, Y. L., Lyssiotis, C. A., Teater, M. R., Hong, J. Y., Shen, H., ... & Melnick, A. M. (2019). Non-oncogene Addiction to SIRT3 Plays a Critical Role in Lymphomagenesis. Cancer Cell, 35(6), 916-931.e9.
  • Sykes, D. B., Kfoury, Y. S., Mercier, F. E., Wawer, M. J., Law, J. M., Haynes, M. K., ... & Scadden, D. T. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171-186.e15.
  • Zuber, J., Radtke, I., Pardee, T. S., Zhao, Z., Rappaport, A. R., Luo, W., ... & Lowe, S. W. (2009). Mouse models of human AML accurately predict chemotherapy response. Genes & Development, 23(7), 877-889.
  • ASH Publications. (2024). Targeting Nucleotides Dependency Via SIRT3 Inhibition to Overcome Metabolic Plasticity and Flexibility of Dlbcls. Blood. Retrieved from [Link]

  • Kumari, S., Singh, A., Singh, S., Singh, S., & Singh, R. K. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 802-818.
  • Kumari, A., Srivastava, S., Manne, R. K., Sisodiya, S., Santra, M. K., Guchhait, S. K., & Panda, D. (2019). C12, a combretastatin-A4 analog, exerts anticancer activity by targeting microtubules. Biochemical Pharmacology, 170, 113663.
  • Ramos-Contreras, R., Salinas-Jazmín, N., & Pérez-García, M. I. (2022). Sodium Caseinate in Combination With Daunorubicin or Cytarabine Improves Survival of Mice With Long-established Leukemia. Cancer Diagnosis & Prognosis, 2(4), 481-489.
  • ResearchGate. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Retrieved from [Link]

  • PubMed Central. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Retrieved from [Link]

  • AACR Journals. (2006). Cytarabine (Cyt):Daunorubicin (Daun) combined inside liposomes at a fixed synergistic ratio leads to potent therapeutic activity against a range of preclinical leukemia models. Cancer Research, 66(8_Supplement), 720.
  • Frontiers. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Retrieved from [Link]

  • Spandidos Publications. (2018). Immunological effects of a low‑dose cytarabine, aclarubicin and granulocyte‑colony stimulating factor priming regimen on a mouse leukemia model. Oncology Letters, 16(3), 3037-3045.
  • JCI Insight. (2022). DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. Retrieved from [Link]

  • ACS Publications. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.
  • PubMed Central. (2021). Improved Survival of Leukemic Mice Treated with Sodium Caseinate in Combination with Daunorubicin without Toxicity. Molecules, 26(5), 1303.
  • RSC Publishing. (2021). Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers. MedChemComm, 12(4), 728-732.
  • PubMed. (2021).
  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • ACS Publications. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. Retrieved from [Link]

  • PubMed Central. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • NIH. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3123-3133.
  • PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • Elsevier. (2019). Non-oncogene Addiction to SIRT3 Plays a Critical Role in Lymphomagenesis. Cancer Cell, 35(6), 916-931.e9.
  • NIH. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(5), 4149-4171.
  • NIH. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 180, 549-563.
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Validation

A-Comparative-Guide-to-Assessing-the-Selectivity-of-2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic-acid-Against-Diverse-Cell-Lines

Introduction: The-Quest-for-Selective-Anticancer-Agents In the landscape of oncology drug discovery, the paramount challenge is to develop therapeutic agents that exhibit potent cytotoxicity against cancer cells while sp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The-Quest-for-Selective-Anticancer-Agents

In the landscape of oncology drug discovery, the paramount challenge is to develop therapeutic agents that exhibit potent cytotoxicity against cancer cells while sparing healthy tissues.[1][2] The quinoline-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anticancer potential.[3][4][5] These compounds can exert their effects through various mechanisms, such as inhibiting crucial enzymes involved in cancer progression or disrupting cellular processes essential for tumor growth.[4][6]

This guide focuses on a specific derivative, 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, and provides a comprehensive framework for assessing its selectivity against a panel of cancer cell lines versus non-cancerous cells. The selectivity of a compound is a critical determinant of its therapeutic index—the ratio between its toxic dose and its effective therapeutic dose. A higher selectivity index suggests a wider margin of safety and a lower likelihood of off-target effects.[7][8]

We will delve into the experimental design, provide a detailed, field-proven protocol for determining cytotoxic activity, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of novel chemical entities.

I.-Rationale-and-Strategy-for-Cell-Line-Selection

The choice of cell lines is a cornerstone of a robust selectivity assessment.[9][10][11] A well-conceived panel should include:

  • Diverse Cancer Cell Lines: Representing different tumor types (e.g., breast, lung, colon, leukemia) to identify broad-spectrum activity or lineage-specific sensitivity.[1][12]

  • Cancer Cell Lines with Known Genetic Backgrounds: This allows for the potential correlation of compound sensitivity with specific oncogenic mutations or pathways.

  • A Non-Cancerous Control Cell Line: To directly measure cytotoxicity against healthy cells and calculate the selectivity index.[2]

For this guide, we propose a representative panel:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon cancer cell line.

  • K562: A human myelogenous leukemia cell line.[3]

  • HEK293: A human embryonic kidney cell line, often used as a non-cancerous control.[2]

This selection provides a preliminary screen across different cancer origins and a baseline for toxicity in a non-malignant line.

II.-Experimental-Protocol:-Sulforhodamine-B-(SRB)-Assay-for-Cytotoxicity-Assessment

The Sulforhodamine B (SRB) assay is a reliable and sensitive colorimetric method for measuring cell density, based on the quantification of cellular protein content.[13][14][15] It is a widely accepted method for high-throughput screening of compound cytotoxicity.[14][16]

Materials-and-Reagents
  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microplates

  • Microplate reader

Step-by-Step-Methodology
  • Cell Seeding:

    • Harvest and count cells to prepare a single-cell suspension.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Incubate the plates for 48-72 hours.

  • Cell Fixation:

    • Carefully remove the treatment medium.

    • Gently add 100 µL of cold 10% TCA to each well to fix the cells.[14][16]

    • Incubate the plates at 4°C for 1 hour.[16]

  • Staining:

    • Wash the plates four to five times with slow-running tap water to remove the TCA.[13][16]

    • Allow the plates to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[17]

  • Washing:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[13][16]

    • Allow the plates to air dry.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16]

    • Shake the plates on an orbital shaker for 5-10 minutes.

    • Read the absorbance at 510 nm using a microplate reader.[13][14]

III.-Data-Analysis-and-Interpretation

Calculating-IC50-Values

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability.[18]

  • Normalize Data: Convert the absorbance values to a percentage of the untreated control.

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Non-linear Regression: Use a software package like GraphPad Prism to fit the data to a sigmoidal dose-response curve (variable slope) and determine the IC50 value.[18][19]

Determining-the-Selectivity-Index-(SI)

The selectivity index is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound.[7][8] It is calculated as follows:

SI = IC50 of non-cancerous cell line / IC50 of cancer cell line

A higher SI value indicates greater selectivity for cancer cells.

IV.-Comparative-Data-Presentation

The following table presents hypothetical data for 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, illustrating how to present the results for clear comparison.

Cell LineTissue of OriginIC50 (µM)Selectivity Index (SI)
MCF-7 Breast Adenocarcinoma5.29.6
A549 Lung Carcinoma8.75.7
HCT116 Colon Carcinoma12.14.1
K562 Myelogenous Leukemia3.514.3
HEK293 Embryonic Kidney (Non-cancerous)50.0-

Interpretation of Hypothetical Data:

In this example, 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid demonstrates the highest potency against the K562 leukemia cell line and the highest selectivity index for this line, suggesting it may be a promising candidate for hematological malignancies. The compound shows moderate activity against the other cancer cell lines and significantly lower toxicity towards the non-cancerous HEK293 cells.

V.-Visualizing-the-Experimental-Workflow-and-Potential-Mechanism

Experimental-Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay SRB Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (Cancer & Non-cancerous lines) compound_prep 2. Compound Preparation (Serial Dilutions) treatment 3. Cell Treatment (48-72 hours) compound_prep->treatment fixation 4. Cell Fixation (10% TCA) treatment->fixation staining 5. Staining (0.4% SRB) fixation->staining solubilization 6. Solubilization (10 mM Tris) staining->solubilization reading 7. Absorbance Reading (510 nm) solubilization->reading ic50 8. IC50 Calculation reading->ic50 si 9. Selectivity Index Calculation ic50->si

Caption: Experimental workflow for assessing compound selectivity using the SRB assay.

Potential-Mechanism-of-Action-Signaling-Pathway

While the precise mechanism of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is yet to be fully elucidated, many quinoline derivatives are known to act as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival. A plausible, though hypothetical, mechanism could involve the inhibition of a critical kinase in a pro-survival pathway.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Apoptosis Apoptosis PI3K->Apoptosis mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-(1,5-dimethyl-1H-pyrazol-4-yl) quinoline-4-carboxylic acid Compound->PI3K Inhibition

Caption: A hypothetical signaling pathway potentially targeted by the compound.

VI.-Conclusion-and-Future-Directions

This guide provides a robust and reproducible framework for the initial assessment of the in vitro selectivity of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid. The data generated from these experiments are crucial for making informed decisions about which compounds to advance in the drug discovery pipeline.

Future studies should aim to:

  • Expand the cell line panel to include a wider range of cancer types and those with specific genetic markers.

  • Investigate the mechanism of action through target identification and validation studies.

  • Conduct in vivo studies in appropriate animal models to assess efficacy and safety.

By following a systematic and rigorous approach to selectivity profiling, researchers can more effectively identify promising anticancer drug candidates with a higher probability of clinical success.

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Biological Assay Results for Novel Quinoline Compounds

Introduction: The Quinoline Scaffold and the Imperative for Rigorous Validation The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, giving rise to a vast array of compounds w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative for Rigorous Validation

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, giving rise to a vast array of compounds with significant therapeutic potential.[1][2] Derivatives of this versatile structure have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] As researchers synthesize novel quinoline analogues, the journey from a promising molecule to a viable drug candidate is critically dependent on the quality and reliability of biological assay data.

The initial stages of drug discovery, particularly high-throughput screening (HTS), are designed to rapidly identify "hits" from large chemical libraries.[4][5] However, this speed can come at the cost of accuracy, generating a significant number of false positives. A compound may appear active not because it modulates the intended biological target, but due to interference with the assay technology itself.[6] Therefore, a robust, multi-faceted approach to validating primary screening results is not just good practice; it is essential for de-risking a project, conserving resources, and ensuring that only the most promising candidates advance.[7][8]

This guide provides a comprehensive framework for the cross-validation of biological assay results for novel quinoline compounds. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental design, the implementation of self-validating systems, and the interpretation of complex data sets to confidently identify and prioritize true hits.

The Core Principle: Orthogonal Validation

The foundation of robust hit confirmation is the use of orthogonal assays .[6] This strategy involves employing multiple, independent analytical techniques that rely on different detection principles to measure the same biological endpoint.[9][10] If a novel quinoline compound demonstrates activity in a primary assay (e.g., an ATP-based cell viability screen) and this activity is confirmed in an orthogonal assay with a different readout (e.g., a total protein content assay), confidence in the result increases substantially.[9][11] This approach is designed to systematically eliminate artifacts and false positives that are specific to a single assay platform.[6][12]

A Strategic Workflow for Cross-Validation of Quinolines

A successful validation campaign follows a logical, staged progression from broad screening to detailed mechanistic investigation. The goal is to efficiently filter a large number of initial hits down to a small set of well-characterized, high-confidence leads.

CrossValidationWorkflow cluster_0 Stage 1: Hit Discovery cluster_1 Stage 2: Hit Confirmation & Triage cluster_2 Stage 3: Mechanistic Validation cluster_3 Stage 4: Lead Prioritization PrimaryScreen Primary HTS (e.g., ATP-based Viability Assay) DoseResponse Dose-Response Confirmation PrimaryScreen->DoseResponse Initial Hits OrthogonalAssay Orthogonal Assay (e.g., SRB Protein Assay) DoseResponse->OrthogonalAssay Confirmed Activity CounterScreen Counter-Screen (Target-negative cell line) DoseResponse->CounterScreen TargetEngagement Target Engagement Assay (e.g., CETSA®) OrthogonalAssay->TargetEngagement CounterScreen->TargetEngagement PathwayAnalysis Downstream Pathway Analysis (e.g., Western Blot) TargetEngagement->PathwayAnalysis Selectivity Selectivity Profiling (vs. related targets) PathwayAnalysis->Selectivity ConfirmedHit High-Confidence Lead Candidate Selectivity->ConfirmedHit

Caption: A strategic workflow for validating novel quinoline compounds.

Stage 1: Primary High-Throughput Screening (HTS)

The objective of the primary screen is to rapidly identify initial "hits" that exhibit the desired biological activity from a large library of quinoline compounds.[4] For anticancer applications, a common primary HTS is a cell viability assay.

  • Experimental Choice: An ATP-based luminescence assay (e.g., CellTiter-Glo®) is often selected for primary HTS due to its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which is amenable to automation.[11] It measures intracellular ATP levels as an indicator of metabolically active, viable cells.

  • Trustworthiness: To ensure data quality, every assay plate must include robust controls.

    • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) to define 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine) to define 0% viability.

  • Hit Selection: Hits are typically identified based on statistical significance. A common approach is to define a hit as a compound that causes an effect greater than three standard deviations from the mean of the negative controls.[5] Robust statistical methods that use the median and median absolute deviation (MAD) are often preferred as they are less sensitive to outliers.[5][13]

Stage 2: Hit Confirmation and Orthogonal Triage

This is the most critical stage for eliminating false positives.[6][9] Hits from the primary screen are re-tested in a dose-response format and subjected to orthogonal and counter-screen assays.

  • Orthogonal Assay Rationale: A quinoline compound could appear active in an ATP-based assay by directly inhibiting the luciferase enzyme used for detection, rather than affecting cell viability. To mitigate this risk, an orthogonal assay that measures a different cellular parameter is essential. The Sulforhodamine B (SRB) assay, which quantifies total cellular protein, is an excellent choice.[11] A true hit should demonstrate dose-dependent activity in both the ATP and SRB assays.

  • Counter-Screen Rationale: To begin assessing on-target activity, a counter-screen is employed.[12] If the novel quinoline is designed to inhibit a specific target (e.g., a kinase) that is expressed in the primary screening cell line, the counter-screen will use a cell line that lacks this target. True on-target hits should be significantly less active in the counter-screen cell line.

Stage 3: Mechanistic Validation

Once a hit is confirmed and triaged, the focus shifts to understanding its mechanism of action (MoA).

  • Target Engagement: Does the compound physically interact with its intended target within the complex environment of a cell? The Cellular Thermal Shift Assay (CETSA®) is a powerful label-free method to confirm target engagement.[14] It leverages the principle that a ligand binding to its target protein increases the protein's thermal stability.

  • Pathway Analysis: If the quinoline compound engages its target, does it produce the expected downstream biological effect? For example, if the target is a kinase in a known signaling pathway, a Western blot can be used to measure the phosphorylation status of a downstream substrate. A decrease in phosphorylation following compound treatment provides strong mechanistic evidence.

MoA_Pathway cluster_pathway Hypothetical Signaling Pathway TargetKinase Target Kinase (Active) Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (pSubstrate) CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse Quinoline Novel Quinoline Compound Quinoline->TargetKinase Inhibition

Caption: A quinoline compound inhibiting a target kinase, blocking downstream signaling.

Data Presentation and Interpretation

Clear, comparative data presentation is crucial for decision-making. All quantitative data should be summarized in tables.

Table 1: Hypothetical Cross-Validation Data for Novel Quinoline Compounds

Compound IDPrimary Screen (ATP Assay) IC₅₀ (µM)Orthogonal Screen (SRB Assay) IC₅₀ (µM)Counter-Screen (Target-Negative) IC₅₀ (µM)Target Engagement (CETSA®) Shift (°C)
QN-001 1.21.5> 50+4.2
QN-002 2.5> 502.8No Shift
QN-003 0.80.91.1+3.5
Control 1.01.1> 50+4.5

Based on this data, a logical decision-making process can be applied.

DecisionTree Start Primary Hit Q1 Active in Orthogonal Assay (e.g., SRB)? Start->Q1 Q2 Inactive in Counter-Screen (>30x Selectivity)? Q1->Q2  Yes Result2 Assay Interference Artifact (e.g., QN-002) Q1->Result2 No   Result1 Confirmed On-Target Hit (e.g., QN-001) Q2->Result1  Yes Result3 Confirmed, but Off-Target or Non-Specific Hit (e.g., QN-003) Q2->Result3 No  

Caption: Decision logic for classifying hits based on cross-validation data.

  • QN-001: A high-quality hit. It shows consistent potency in the primary and orthogonal assays, is inactive in the target-negative counter-screen (indicating on-target selectivity), and demonstrates target engagement. This compound should be prioritized.

  • QN-002: A likely false positive due to assay interference. It was active in the primary ATP-based assay but inactive in the orthogonal SRB assay, suggesting it may interfere with the luciferase reporter system.

  • QN-003: A promiscuous or off-target compound. While active in both viability assays, its lack of selectivity against the target-negative cell line suggests it may be acting through a different, unintended mechanism or has general cytotoxic effects.

Detailed Experimental Protocols

Reproducibility is paramount in drug discovery.[15] The following are detailed, self-validating protocols for the key viability assays discussed.

Protocol 1: ATP-Based Cell Viability Assay (Primary Screen)
  • Objective: To measure cell viability by quantifying intracellular ATP levels.

  • Materials:

    • Target cancer cell line (e.g., MCF-7)

    • Complete culture medium (e.g., DMEM + 10% FBS)

    • White, opaque 384-well assay plates

    • ATP-based luminescence reagent (e.g., CellTiter-Glo®)

    • Luminometer

  • Methodology:

    • Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 2,500 cells/well) in 40 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of novel quinoline compounds. Add 100 nL of compound solution to the appropriate wells.

      • Controls: Each plate must contain vehicle control wells (e.g., 0.1% DMSO) and positive control wells (e.g., 10 µM Staurosporine).

    • Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.

    • Assay Readout: Equilibrate the plates and the ATP detection reagent to room temperature. Add 20 µL of the reagent to each well.

    • Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data using the vehicle (100% viability) and positive (0% viability) controls. Plot the normalized response against compound concentration and fit to a four-parameter logistic model to determine IC₅₀ values.

Protocol 2: Sulforhodamine B (SRB) Assay (Orthogonal Screen)
  • Objective: To measure cell viability by quantifying total cellular protein content.[11]

  • Materials:

    • Cells and plates prepared as in Protocol 1.

    • 10% Trichloroacetic Acid (TCA), cold

    • 0.4% (w/v) SRB solution in 1% acetic acid

    • 10 mM Tris base solution (pH 10.5)

    • Microplate reader (absorbance at 510 nm)

  • Methodology:

    • Cell Culture & Treatment: Follow steps 1-3 from Protocol 1.

    • Cell Fixation: Gently add 25 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix the cells.

    • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and media. Allow plates to air dry completely.

    • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Wash and Dry: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry completely.

    • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on an orbital shaker for 5 minutes.

    • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

    • Data Analysis: Normalize data and calculate IC₅₀ values as described in Protocol 1.

Conclusion

The identification of high-quality, therapeutically relevant quinoline compounds is entirely dependent on the rigor of the biological evaluation process. A superficial approach that relies on a single assay is prone to costly errors, leading research teams down unproductive paths. By embracing a systematic cross-validation strategy built on the principle of orthogonal testing, researchers can effectively eliminate artifacts, confirm on-target activity, and build a comprehensive data package. This methodical progression from primary screen to mechanistic validation provides the confidence needed to make informed decisions, ensuring that only the most promising novel quinoline compounds are advanced toward clinical development.

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Validation

A Comparative Guide to the Antimicrobial Spectrum of Quinoline-4-Carboxylic Acid Derivatives

In the ever-evolving landscape of antimicrobial drug discovery, the quinoline-4-carboxylic acid scaffold remains a cornerstone of synthetic chemistry, yielding compounds with a broad and potent range of activities.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the quinoline-4-carboxylic acid scaffold remains a cornerstone of synthetic chemistry, yielding compounds with a broad and potent range of activities.[1][2] This guide provides an in-depth comparison of the antimicrobial spectrum of various quinoline-4-carboxylic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. We will delve into the nuances of their activity against Gram-positive and Gram-negative bacteria, as well as fungi, and explore the critical structure-activity relationships that govern their efficacy.

Introduction: The Versatile Quinoline-4-Carboxylic Acid Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with diverse biological activities.[1][2] The addition of a carboxylic acid group at the 4-position gives rise to the quinoline-4-carboxylic acid class of compounds, which have been extensively developed as antimicrobial agents.[1]

The mechanism of action for the antibacterial members of this class, particularly the well-known fluoroquinolones, involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, these compounds introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[3]

This guide will explore the antimicrobial spectrum across different generations of fluoroquinolones and other notable quinoline-4-carboxylic acid derivatives, providing a comparative analysis of their potency and range of action.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial activity of quinoline-4-carboxylic acid derivatives has been progressively broadened through systematic medicinal chemistry efforts, leading to the classification of fluoroquinolones into distinct generations.[4]

Antibacterial Spectrum

The evolution of fluoroquinolones has been marked by a significant expansion of their antibacterial coverage, from a primary focus on Gram-negative bacteria to broad-spectrum activity encompassing Gram-positive organisms and even some anaerobes.

First-Generation Quinolones: The progenitor of this class, nalidixic acid, exhibited a narrow spectrum of activity, primarily targeting Gram-negative bacteria, with the notable exception of Pseudomonas aeruginosa. Its use was largely confined to the treatment of urinary tract infections.

Second-Generation Fluoroquinolones: The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position dramatically improved the antimicrobial profile. Ciprofloxacin, a quintessential second-generation fluoroquinolone, demonstrates excellent activity against a wide range of Gram-negative bacteria, including P. aeruginosa.[4] While its activity against Gram-positive bacteria is moderate, it laid the groundwork for future generations.[5]

Third-Generation Fluoroquinolones: This generation, including levofloxacin, moxifloxacin, and gatifloxacin, brought about enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, a key respiratory pathogen.[5][6] This expanded spectrum made them valuable agents for treating respiratory tract infections. They generally retain good Gram-negative coverage, although some may have slightly reduced activity against P. aeruginosa compared to ciprofloxacin.[6]

Fourth-Generation Fluoroquinolones: These agents, such as trovafloxacin, were developed to provide broad-spectrum coverage, including activity against anaerobic bacteria.

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of representative quinoline-4-carboxylic acid derivatives against a panel of common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound Generation Staphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeEscherichia coliPseudomonas aeruginosa
Nalidixic Acid First>128>128>1284-16>128
Ciprofloxacin Second0.12-10.5-41-4≤0.015-0.120.25-1
Levofloxacin Third0.12-10.5-80.5-2≤0.03-0.250.5-4
Moxifloxacin Third0.06-0.50.25-80.06-0.25≤0.03-0.252-8
Gatifloxacin Third0.06-0.50.25-40.12-0.5≤0.03-0.121-4

Note: MIC values are presented as ranges (µg/mL) compiled from various sources. Actual values may vary depending on the specific strain and testing methodology.

Antifungal Spectrum

While the primary focus of quinoline-4-carboxylic acid development has been on antibacterial agents, several derivatives have demonstrated noteworthy antifungal activity. This activity is particularly significant given the rising incidence of fungal infections and the emergence of resistance to existing antifungal drugs.

Research has shown that certain halogenated quinoline analogues and other derivatives exhibit potent activity against clinically relevant yeasts such as Candida albicans and Cryptococcus neoformans.[7][8] Some compounds have also shown the ability to eradicate mature fungal biofilms, a critical factor in persistent infections.[7]

The following table highlights the in vitro antifungal activity of select quinoline derivatives against common fungal pathogens.

Compound/Derivative Class Candida albicansCryptococcus neoformansAspergillus fumigatus
Halogenated Quinolines 0.1 - >1000.05 - 0.78-
Quinoline-Chalcone Hybrids Potent activity reported--
Nitroxoline 0.25-2--

Note: MIC values are presented as ranges (µg/mL) or qualitative descriptions from various sources. The field of quinoline-based antifungals is an active area of research, and data is still emerging.

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture of Activity

The antimicrobial spectrum and potency of quinoline-4-carboxylic acid derivatives are intricately linked to the nature and position of substituents on the quinoline core. Understanding these structure-activity relationships is paramount for the rational design of new and improved antimicrobial agents.

A critical feature for antibacterial activity is the carboxylic acid group at the C-3 position.[3] The core quinolone structure is essential for interacting with the DNA-topoisomerase complex. Key substitutions that modulate the antimicrobial spectrum include:

  • N-1 Position: Substitution with a cyclopropyl group, as seen in ciprofloxacin, generally enhances antibacterial activity.

  • C-6 Position: The presence of a fluorine atom is a hallmark of the fluoroquinolones and significantly increases potency against both Gram-negative and Gram-positive bacteria.

  • C-7 Position: Substitutions at this position have a profound impact on the antimicrobial spectrum. A piperazine ring, for instance, confers potent anti-pseudomonal activity. Larger, more complex substituents can enhance Gram-positive and anaerobic coverage.

  • C-8 Position: A fluorine or chlorine atom at this position can further enhance antibacterial activity.

The following diagram illustrates the key positions on the quinoline-4-carboxylic acid scaffold that influence its antimicrobial activity.

Caption: Key substitution points on the quinoline-4-carboxylic acid scaffold.

Experimental Protocols: Ensuring Methodological Rigor

The determination of antimicrobial susceptibility is a critical component of both clinical microbiology and drug discovery. To ensure the reliability and reproducibility of results, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for these assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. It involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the quinoline-4-carboxylic acid derivative in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

The following diagram outlines the workflow for the broth microdilution assay.

BrothMicrodilution start Start: Prepare Antimicrobial Stock dilutions Perform Serial Dilutions in 96-well Plate start->dilutions inoculate Inoculate Wells dilutions->inoculate inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate Plate inoculate->incubate read Read MIC (Lowest Concentration with No Growth) incubate->read end End read->end

Caption: Workflow for the broth microdilution assay.

Conclusion and Future Perspectives

The quinoline-4-carboxylic acid scaffold has proven to be an exceptionally fruitful platform for the discovery and development of potent antimicrobial agents. The journey from the narrow-spectrum nalidixic acid to the broad-spectrum third-generation fluoroquinolones exemplifies the power of medicinal chemistry in optimizing drug candidates. Furthermore, the emerging antifungal activity of certain quinoline derivatives opens up new avenues for addressing the growing challenge of fungal infections.

As antimicrobial resistance continues to be a global health threat, the rational design of novel quinoline-4-carboxylic acid derivatives based on a thorough understanding of their structure-activity relationships will be crucial. Future research should focus on developing compounds that can overcome existing resistance mechanisms, possess novel mechanisms of action, and exhibit favorable safety profiles. The continued exploration of this versatile chemical scaffold holds immense promise for the future of antimicrobial therapy.

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Sources

Comparative

A Head-to-Head Comparison: Pyrazolyl-quinolines Emerge as a Privileged Scaffold Against Established Kinase Inhibitors

Introduction: The Kinase Inhibitor Arms Race In the landscape of modern therapeutics, particularly in oncology, protein kinases stand out as pivotal targets. These enzymes regulate a vast majority of cellular processes,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Arms Race

In the landscape of modern therapeutics, particularly in oncology, protein kinases stand out as pivotal targets. These enzymes regulate a vast majority of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms, with over 80 such drugs approved by the FDA and hundreds more in development.[1][][4] The success of pioneers like Imatinib, the first SMKI approved in 2001 for chronic myeloid leukemia, ignited an intense search for novel chemical scaffolds that could offer improved potency, selectivity, and the ability to overcome acquired resistance—a major clinical hurdle.[][5][6]

This guide provides a deep, comparative analysis of an emerging class of compounds, the pyrazolyl-quinolines, against established, clinically relevant kinase inhibitors. We will move beyond a simple datasheet comparison to explore the causality behind experimental design, the interpretation of performance data, and the future potential of this novel scaffold. Our focus will be on a specific, well-documented example: the 3H-pyrazolo[4,3-f]quinoline core, which has demonstrated potent activity against the FMS-like tyrosine kinase 3 (FLT3), a critical driver in Acute Myeloid Leukemia (AML).[7][8]

The Rise of a Privileged Scaffold: 3H-Pyrazolo[4,3-f]quinoline

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a core structure that can bind to multiple, diverse biological targets.[9][10][11] When fused with a quinoline moiety, it creates a rigid, tunable framework ideal for kinase inhibition. The 3H-pyrazolo[4,3-f]quinoline system, in particular, has been identified as a potent inhibitor of several key kinases, including FLT3, Cyclin-Dependent Kinase 2 (CDK2), and Rho-associated coiled-coil containing protein kinase (ROCK).[7]

A key advantage of this scaffold is its accessible synthesis. Researchers have utilized a modified Povarov-Doebner multicomponent reaction to rapidly assemble a library of diverse 3H-pyrazolo[4,3-f]quinoline-containing compounds from readily available starting materials.[7][8] This synthetic tractability is a crucial factor in drug development, as it allows for rapid structure-activity relationship (SAR) studies to optimize potency and selectivity.

Head-to-Head Comparison: A 3H-Pyrazolo[4,3-f]quinoline vs. Quizartinib for FLT3 Inhibition

To ground our comparison in concrete data, we will analyze a lead compound from recent literature, a 3H-pyrazolo[4,3-f]quinoline derivative (let's call it PQC-1 for this guide), and compare its performance directly with Quizartinib , a potent and well-established second-generation FLT3 inhibitor.

FLT3 is a receptor tyrosine kinase that, when mutated (most commonly through internal tandem duplication, or ITD), becomes constitutively active and drives the proliferation of leukemia cells.[8] Therefore, inhibiting both the wild-type (WT) and mutant forms of FLT3 is a critical therapeutic goal.

Data Presentation: Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency in a biochemical assay. The lower the IC50 value, the less of the compound is required to inhibit the kinase's activity by 50%.

Kinase TargetPQC-1 (IC50, nM)Quizartinib (IC50, nM)
FLT3 (Wild-Type)1.91.1
FLT3-ITD (Mutant)0.90.6
FLT3-D835Y (Mutant)1.10.7
Data synthesized from values reported in J. Med. Chem. 2021, 64, 15, 10981–10996.[8]

Expertise & Experience: Interpreting the Data

From the table, we can see that the novel PQC-1 compound exhibits nanomolar potency against wild-type FLT3 and its key oncogenic mutants, which is remarkable for a newly identified scaffold.[8] Its potency is comparable to, though slightly less than, the established inhibitor Quizartinib.[8] This is a highly significant finding; achieving potency in the same league as a clinically evaluated drug at an early stage of discovery validates the 3H-pyrazolo[4,3-f]quinoline core as a genuinely "privileged" and promising scaffold for FLT3 inhibition.

Docking studies suggest that these compounds engage the kinase in a Type I binding mode, interacting with the hinge region of the ATP-binding pocket, a common mechanism for many successful kinase inhibitors.[8][12]

Cellular Activity: Anti-proliferative Effects in AML

While biochemical potency is essential, a compound's true potential is measured by its activity in a cellular context. This is where factors like cell permeability and off-target effects come into play.[13] The ultimate goal is to translate enzyme inhibition into a functional outcome, such as halting cancer cell proliferation.

Cell LineDriver MutationPQC-1 (IC50, nM)Quizartinib (IC50, nM)
Molm-14FLT3-ITD2.51.2
MV-4-11FLT3-ITD3.11.5
Data synthesized from values reported in J. Med. Chem. 2021, 64, 15, 10981–10996.[8]

Expertise & Experience: From Enzyme to Cell

The cellular data corroborates the biochemical findings. PQC-1 potently inhibits the proliferation of human AML cell lines known to be dependent on the FLT3-ITD mutation.[8] The IC50 values are again in the low nanomolar range, confirming that the compound effectively enters the cells and engages its target to exert a biological effect. The close correlation between the biochemical and cellular IC50 values suggests good cell permeability and strong on-target activity. The ability of these novel compounds to inhibit leukemia growth was further confirmed in a mouse-disseminated AML model, demonstrating crucial in vivo efficacy.[7][8]

Experimental Protocols: The Foundation of Trustworthy Data

To ensure scientific integrity, the methods used to generate comparative data must be robust and well-defined. Below are detailed protocols for the key experiments used to evaluate and compare kinase inhibitors like pyrazolyl-quinolines.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine a compound's IC50 against a purified kinase enzyme by measuring ATP consumption. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[14][15]

Causality Behind Experimental Choices: A luminescence-based assay is chosen for its high sensitivity, broad dynamic range, and scalability for high-throughput screening. It measures the production of ADP, a direct product of the kinase reaction, providing a reliable measure of enzyme activity.[15] Using a known, non-selective inhibitor like Staurosporine as a positive control is critical for validating that the assay system is working correctly.[15]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., PQC-1) in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series in DMSO. This concentration gradient is essential for generating a dose-response curve to accurately calculate the IC50.

    • Prepare a "no inhibitor" control (DMSO only) and a positive control (e.g., Staurosporine).

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of a solution containing the purified kinase (e.g., FLT3) in kinase reaction buffer. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentration of ATP should be at or near its Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase back to ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis Compound 1. Prepare Compound Serial Dilutions in DMSO Mix1 3. Add Compound/Controls and Kinase Enzyme to Plate Compound->Mix1 Controls 2. Prepare Controls (DMSO, Staurosporine) Controls->Mix1 Incubate1 4. Pre-incubate (Inhibitor Binding) Mix1->Incubate1 Mix2 5. Initiate Reaction with Substrate/ATP Mix Incubate1->Mix2 Incubate2 6. Incubate at 30°C (Phosphorylation) Mix2->Incubate2 Stop 7. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate2->Stop Detect 8. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Stop->Detect Read 9. Measure Luminescence (Plate Reader) Detect->Read Plot 10. Plot Dose-Response Curve Read->Plot Calculate 11. Calculate IC50 Value Plot->Calculate

Workflow for In Vitro Kinase Inhibition Assay.
Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation or viability of cancer cells.

Causality Behind Experimental Choices: Using cell lines with a known genetic dependency (e.g., Molm-14 with FLT3-ITD) provides a direct link between target inhibition and cellular phenotype. A readout like CellTiter-Glo®, which measures intracellular ATP levels, is a robust indicator of metabolic activity and cell viability.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MV-4-11) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Add serially diluted compounds to the wells. Include a DMSO-only control.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doublings, making anti-proliferative effects clearly measurable.

  • Viability Measurement: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence and calculate the IC50 for cell proliferation, similar to the biochemical assay.

G cluster_pathway FLT3 Signaling Pathway cluster_downstream Downstream Effectors FLT FLT3 Receptor P_FLT FLT3 Dimerization & Autophosphorylation FLT->P_FLT RAS_RAF RAS/RAF/MEK/ERK P_FLT->RAS_RAF PI3K_AKT PI3K/AKT/mTOR P_FLT->PI3K_AKT STAT5 JAK/STAT5 P_FLT->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Inhibitor Pyrazolyl-quinoline or Quizartinib Inhibitor->P_FLT BLOCKS

Site of action for FLT3 inhibitors.

Conclusion and Future Outlook

The head-to-head comparison reveals that novel pyrazolyl-quinoline scaffolds, specifically the 3H-pyrazolo[4,3-f]quinoline core, are highly potent kinase inhibitors. They demonstrate biochemical and cellular activities that are remarkably competitive with established, clinically evaluated drugs like Quizartinib for the inhibition of FLT3.[8]

The key takeaways for researchers and drug developers are:

  • Validated Scaffold: The 3H-pyrazolo[4,3-f]quinoline core is a validated, privileged scaffold for kinase inhibitor design, capable of producing compounds with low nanomolar potency.[7][8]

  • Competitive Performance: This new class of inhibitors performs on par with established drugs in preclinical models, warranting further investigation.

  • Tunability: The synthetic accessibility of this scaffold allows for extensive medicinal chemistry efforts to further optimize selectivity, pharmacokinetic properties, and potentially overcome resistance mechanisms.[7]

While established inhibitors have paved the way, the journey of kinase inhibitor development is far from over. The emergence of novel, potent, and synthetically accessible scaffolds like the pyrazolyl-quinolines ensures a vibrant future for targeted therapy, offering new hope against the challenges of cancer and other kinase-driven diseases.

References

  • In Vivo Kinase Activity Models. Reaction Biology. [Link]

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  • Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. (2018-12-19). PubMed. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2012-07-03). PMC - NIH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research. [Link]

  • In vitro kinase assay. (2023-09-23). Protocols.io. [Link]

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  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Semantic Scholar. [Link]

  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021-08-12). PubMed. [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Quinoline Pyrazolyl‐Chalcone Hybrids as Anticancer and Antimicrobial Agents. (2021-11-10). ResearchGate. [Link]

  • Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. (2022-07-26). NIH. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist This document provides essential safety and logistical guidance for the proper disposal of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid. As a complex heter...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides essential safety and logistical guidance for the proper disposal of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid. As a complex heterocyclic molecule developed for research purposes, its full toxicological and environmental profile is not yet comprehensively characterized. Therefore, a conservative approach, grounded in established principles of laboratory safety and chemical waste management, is mandatory to ensure the safety of personnel and the protection of our environment.

Part 1: Core Principle - Hazard Assessment and Mitigation

The fundamental principle guiding the disposal of any research chemical is to treat it as hazardous until proven otherwise. The structure of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid contains both a quinoline-4-carboxylic acid moiety and a pyrazole ring. Compounds within these classes are known for their diverse pharmacological activities and potential as irritants.[1][2][3] Safety Data Sheets (SDS) for structurally similar compounds frequently list hazards such as skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5][6]

Therefore, all waste streams containing this compound, regardless of concentration, must be managed as regulated hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[7]

Essential Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against accidental exposure during handling and disposal procedures.[1]

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against direct skin contact. Always inspect gloves for degradation or punctures before use.[1]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1]Primary
Body Protection Laboratory CoatProtects skin and personal clothing from contamination. A chemical-resistant apron is recommended when handling larger quantities.[1]Primary & Secondary
Respiratory Protection N95 Particulate Respirator or Use in Fume HoodRequired when handling the solid powder to prevent inhalation. All operations should ideally be conducted within a certified chemical fume hood to minimize vapor or dust exposure.[4]Primary

Part 2: Waste Characterization and Segregation Workflow

Proper disposal begins with meticulous segregation at the point of generation.[8] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[9][10] The following diagram outlines the decision-making process for segregating waste containing 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.

G start Waste Generated Containing the Compound waste_type Identify Waste Form start->waste_type solid Solid Waste (e.g., powder, contaminated labware) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, rinsate) waste_type->liquid Liquid container Empty Container waste_type->container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid liquid_type Solvent Type? liquid->liquid_type rinse Triple-Rinse Container container->rinse organic Organic Solvent Waste (Non-halogenated) liquid_type->organic Organic aqueous Aqueous Waste liquid_type->aqueous Aqueous collect_organic Collect in Labeled Organic Solvent Waste Container organic->collect_organic collect_aqueous Collect in Labeled Aqueous Acidic Waste Container aqueous->collect_aqueous store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_organic->store collect_aqueous->store collect_rinse Collect First Rinseate as Hazardous Liquid Waste rinse->collect_rinse dispose_container Dispose of Rinsed Container per Institutional Policy rinse->dispose_container collect_rinse->store pickup Arrange for EHS Pickup store->pickup

Caption: Waste Segregation and Disposal Workflow.

Part 3: Step-by-Step Disposal Protocol

Adherence to a standardized protocol is critical for ensuring safety and regulatory compliance.

Step 1: Waste Collection and Containment
  • Select Compatible Containers : Use only containers designated for chemical waste that are compatible with the waste type. For acidic aqueous solutions and most organic solvents, high-density polyethylene (HDPE) or glass containers are appropriate.[11][12] Ensure the container is in good condition, leak-proof, and has a secure, screw-top cap.[8]

  • Avoid Overfilling : Never fill a liquid waste container to more than 90% capacity to leave adequate headspace for vapor expansion and to prevent spills.[7]

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[13][14] This minimizes the release of vapors and prevents spills.

Step 2: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and is essential for the safety of all personnel handling the waste.[8][12]

  • Each container must be labeled immediately upon the first addition of waste.

  • The label must clearly state the words "Hazardous Waste" .[12]

  • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages or concentrations.

  • Include the name of the Principal Investigator and the laboratory location (building and room number).

  • Indicate the date when waste was first added to the container (the "accumulation start date").[7]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA : All hazardous waste must be stored in a designated SAA, which must be located at or near the point of waste generation.[13][14] Waste should not be moved between different rooms for storage.[13]

  • Ensure Secondary Containment : Store waste containers within a secondary containment tray or bin that is large enough to hold the contents of the largest container in case of a leak.[11]

  • Segregate Incompatibles : Store containers of this acidic compound away from bases. Keep oxidizers separate from flammable organic materials.[12]

Step 4: Disposal of Empty Containers
  • Initial Rinsing : An "empty" container that held this compound is not truly empty and must be decontaminated. The first rinse with a suitable solvent (e.g., ethanol, acetone) must be collected and disposed of as hazardous liquid waste in the appropriate waste stream.[7][15]

  • Subsequent Rinsing : For non-acutely hazardous materials, triple-rinsing is the standard. After the first rinsate is collected as hazardous waste, subsequent rinses can often be managed according to institutional policy.[7]

  • Final Disposal : Once thoroughly rinsed and air-dried, deface or remove the original label and dispose of the container according to your institution's guidelines for solid waste or glass recycling.

Step 5: Arranging for Final Disposal
  • Once a waste container is full or has been in storage for the maximum allowed time (typically up to 12 months, provided accumulation limits are not exceeded), arrange for its removal.[13][14]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or their designated contractor.[13]

Part 4: Emergency Procedures - Spill Management

In the event of a small spill, prompt and correct action is crucial.

  • Alert Personnel : Immediately alert others in the area.

  • Isolate the Area : Secure the location of the spill.

  • Use a Spill Kit : If trained and it is safe to do so, use an appropriate chemical spill kit. For this solid compound, gently cover the spill with an absorbent material to avoid raising dust. For liquid spills, use absorbent pads or granules.

  • Collect Waste : Carefully sweep or wipe up the contaminated absorbent material and place it in a sealed container. Label it as "Hazardous Waste" with a description of the contents.

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.

By implementing these procedural steps, researchers can ensure the safe and compliant disposal of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]

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  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

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  • 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet . Angene Chemical. [Link]

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  • Laboratory Waste Management Guidelines . Old Dominion University. [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories . OSHE UTHM. [Link]

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  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants . MDPI. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents . PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . RSC Medicinal Chemistry. [Link]

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Sources

Handling

Mastering the Safe Handling of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid: A Guide for Laboratory Professionals

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS No....

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS No. 925145-52-4).[1] Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of research activities.

Hazard Assessment: A Precautionary Approach

1.1. Anticipated Hazards from Structural Analogs:

  • Quinoline Carboxylic Acids: This class of compounds is known to be irritants.[2] Safety data for analogous compounds like Quinoline-4-carboxylic acid and Quinoline-3-carboxylic acid indicate they cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5][6]

  • Dimethyl Pyrazoles: Various isomers of dimethyl pyrazole are also classified as skin and eye irritants, with some also presenting respiratory irritation hazards.[7][8][9] Certain pyrazole compounds can be flammable and harmful if swallowed or in contact with skin.[10][11]

1.2. Synthesized Hazard Profile:

Based on the available data, 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid should be handled as a substance that is, at a minimum:

  • A skin irritant.

  • A serious eye irritant.

  • A respiratory tract irritant.

  • Potentially harmful if swallowed or inhaled.

The following operational and personal protective equipment (PPE) guidelines are based on this synthesized hazard profile.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent exposure through inhalation, dermal contact, or eye contact.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact.[2]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[2]Primary
Respiratory Protection - N95 Particulate Respirator- Air-purifying respirator with organic vapor cartridges- For handling the solid, powdered form to prevent inhalation.[4]- For handling solutions where vapors may be generated.Task-Dependent
Body Protection - Laboratory Coat- Chemical-resistant Apron- Protects skin and personal clothing from contamination.[2]- Recommended when handling larger quantities or with a significant risk of splashing.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles during procedures with a high risk of splashes.[2]Secondary
Operational Procedures: A Step-by-Step Guide

All manipulations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[12]

3.1. PPE Donning and Doffing Workflow

The correct sequence of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Outside Lab) cluster_doffing Doffing Sequence (Inside Lab) don1 1. Lab Coat don2 2. N95 Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Face Shield/Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (outside lab) doff3->doff4

Caption: PPE Donning and Doffing Workflow.

3.2. Handling Solid Compound (Weighing and Transfer):

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean.

  • PPE: Don a lab coat, nitrile gloves, and chemical splash goggles. An N95 particulate respirator is required for handling the powder.

  • Procedure:

    • Perform all manipulations on a disposable weigh boat or creased paper.

    • Use dedicated spatulas and tools.

    • Carefully transfer the solid to the reaction vessel to minimize dust generation.

    • Close the container immediately after use.

3.3. Solution Preparation:

  • Preparation: Work within a chemical fume hood.

  • PPE: Lab coat, nitrile gloves, and chemical splash goggles are mandatory. A face shield is recommended. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges should be considered.

  • Procedure:

    • Slowly add the solid compound to the solvent to prevent splashing.

    • Ensure the vessel is appropriately sized to avoid overfilling.

    • Cap the container when not in use.

Emergency Response Plan

Immediate and appropriate action is vital in the event of an exposure.

Emergency_Response cluster_actions Immediate Actions exposure Exposure Event skin_contact Skin Contact: Rinse with water for 15 min exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15 min exposure->eye_contact inhalation Inhalation: Move to fresh air exposure->inhalation medical Seek Immediate Medical Attention skin_contact->medical eye_contact->medical inhalation->medical sds Provide SDS/Hazard Info to Medical Personnel medical->sds

Caption: Emergency Response Flowchart.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical team with all available hazard information.

Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid must be disposed of in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated with a suitable solvent in a fume hood before standard washing.

Adherence to these guidelines is paramount for the safe handling of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid. By integrating these practices into your laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.

References

  • PubChem. 1,5-Dimethylpyrazole. [Link]

  • PubChem. Quinoline-3-carboxylic acid. [Link]

  • Cole-Parmer. Material Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. [Link]

  • PubChem. Quinoline-5-carboxylic acid. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
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Reactant of Route 2
2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
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